Product packaging for Octahydro-1H-isoindole hydrochloride(Cat. No.:CAS No. 6949-87-7)

Octahydro-1H-isoindole hydrochloride

Cat. No.: B1394509
CAS No.: 6949-87-7
M. Wt: 161.67 g/mol
InChI Key: CLQIZUYXKFTUEB-UHFFFAOYSA-N
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Description

Octahydro-1H-isoindole hydrochloride is a useful research compound. Its molecular formula is C8H16ClN and its molecular weight is 161.67 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 25607. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H16ClN B1394509 Octahydro-1H-isoindole hydrochloride CAS No. 6949-87-7

Properties

IUPAC Name

2,3,3a,4,5,6,7,7a-octahydro-1H-isoindole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N.ClH/c1-2-4-8-6-9-5-7(8)3-1;/h7-9H,1-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLQIZUYXKFTUEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2CNCC2C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20694041
Record name Octahydro-1H-isoindole--hydrogen chloride (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6949-87-7, 10479-62-6
Record name 6949-87-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25607
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Octahydro-1H-isoindole--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20694041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Physicochemical properties of cis-Octahydro-1H-isoindole hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of cis-Octahydro-1H-isoindole Hydrochloride

Introduction

cis-Octahydro-1H-isoindole hydrochloride is a saturated bicyclic amine that holds significant importance as a key starting material in the synthesis of Mitiglinide, an oral hypoglycemic agent used for the treatment of type II diabetes.[1][2] As with any pharmaceutical intermediate, a comprehensive understanding of its physicochemical properties is paramount for process optimization, quality control, and ensuring the ultimate safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a detailed examination of these properties, offering both established data and field-proven methodologies for their characterization. It is designed for researchers, chemists, and drug development professionals who require a practical and scientifically grounded understanding of this compound.

Chemical Identity and Molecular Structure

A precise definition of a compound's identity is the foundation of all subsequent physicochemical analysis. Any ambiguity in structure or nomenclature can lead to erroneous data interpretation.

1.1 Nomenclature and Identifiers

  • Systematic Name: (3aR,7aS)-rel-Octahydro-1H-isoindole hydrochloride

  • Common Names: cis-Octahydro-1H-isoindole hydrochloride, cis-Octahydroisoindole HCl, Cis-hexahydroisoindoline hydrochloride[1][2]

  • CAS Number: 161829-92-1[1][2]

  • Molecular Formula: C₈H₁₆ClN[1][2]

  • Molecular Weight: 161.67 g/mol [1][2]

1.2 Structural Elucidation The structure consists of a cyclohexane ring fused to a pyrrolidine ring.[3] The "cis" designation indicates that the two hydrogen atoms at the bridgehead carbons (3a and 7a) are on the same side of the molecule. This stereochemistry is crucial as it dictates the three-dimensional shape of the molecule, which in turn influences its crystal packing, solubility, and interaction with biological targets. The hydrochloride salt is formed by the protonation of the secondary amine, a feature that dominates its aqueous solubility and acidic characteristics.

Core Physicochemical Properties: A Summary

For rapid assessment, the core physicochemical properties are summarized below. Each of these parameters is discussed in greater detail in the subsequent sections.

PropertyValue / DescriptionSignificance in Drug Development
Appearance White to off-white crystalline solid or powder.[1][2][4]Purity indicator; influences formulation and handling.
Melting Point 121-123 °C[1][2]Indicator of purity and lattice energy; critical for drying and milling processes.
pKa (Predicted) 11.53 ± 0.20 (for the free base)[3]Governs solubility, dissolution rate, and absorption across biological membranes.
Lipophilicity (Predicted) XLogP3-AA: 1.7 (for the free base)[5]Influences solubility, permeability, and potential for off-target effects.
Aqueous Solubility Data not explicitly available, but expected to be high due to the hydrochloride salt form.Determines dissolution rate and bioavailability; critical for designing crystallization processes.
Storage & Stability Store in a dry, cool, well-ventilated place in a tightly sealed container.[6]Informs shelf-life, shipping conditions, and potential degradation pathways.

In-Depth Analysis of Physicochemical Characteristics

This section delves into the causality behind the core properties and explains why their characterization is essential.

Acidity, Basicity, and pKa

The nitrogen atom in the isoindole ring is a secondary amine, making the molecule basic. The pKa is the pH at which the protonated (ionized) and non-protonated (free base) forms are present in equal concentrations.

  • Expertise & Experience: The predicted pKa of the conjugate acid (the protonated amine) is approximately 11.53.[3] This high pKa value is typical for secondary aliphatic amines and indicates that cis-Octahydro-1H-isoindole is a relatively strong base. As a hydrochloride salt, it will remain predominantly in its ionized, water-soluble form across the entire physiological pH range (1-8). This is a critical piece of information, as it implies that pH-dependent solubility shifts will only occur under highly alkaline conditions, which are not relevant for oral drug absorption.

The relationship between the free base and its hydrochloride salt is a fundamental acid-base equilibrium.

G cluster_info Equilibrium Governed by pKa FreeBase cis-Octahydro-1H-isoindole (Free Base, Lipophilic) Salt cis-Octahydro-1H-isoindole HCl (Salt, Hydrophilic) FreeBase->Salt + HCl (Protonation) Salt->FreeBase - HCl (e.g., +Base) (Deprotonation) pKa_node pKa ≈ 11.53 At pH < pKa, Salt form dominates. At pH > pKa, Free Base form dominates.

References

Introduction: The Strategic Importance of Saturated Bicyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Octahydro-1H-isoindole Hydrochloride for Researchers and Drug Development Professionals

In modern medicinal chemistry, the pursuit of novel chemical entities with improved efficacy, selectivity, and pharmacokinetic profiles is paramount. Saturated bicyclic amines represent a class of "privileged scaffolds"—rigid, three-dimensional structures that can orient substituents in precise vectors, enabling high-affinity interactions with biological targets. Octahydro-1H-isoindole, a saturated derivative of the isoindole framework, is a quintessential example of such a scaffold.[1] Its defined stereochemistry and conformational rigidity make it an invaluable building block in the synthesis of complex pharmaceutical agents.

This technical guide provides a comprehensive overview of this compound, focusing on its chemical identity, synthesis, and critical applications for researchers and drug development professionals. We will explore field-proven synthetic protocols, robust analytical methodologies for quality control, and the strategic rationale behind its use in drug discovery.

Core Compound Identification and Physicochemical Properties

Accurate identification is the foundation of all chemical research. This compound is most commonly encountered as the cis-diastereomer, a result of stereoselective synthesis. It is crucial to distinguish between the free base and its hydrochloride salt, as well as among its various stereoisomers.

PropertyValueSource(s)
Chemical Name cis-Octahydro-1H-isoindole hydrochloride[2]
Synonyms (3aR,7aS)-rel-Octahydro-1H-isoindole HCl, Cis-Hexahydroisoindoline HCl[2][3]
CAS Number 161829-92-1 (cis-hydrochloride salt)[3]
Molecular Formula C₈H₁₆ClN[3]
Molecular Weight 161.67 g/mol [3]
Appearance White to off-white solid[3]
Solubility Soluble in water and methanol[4]
Storage Store at room temperature or under inert atmosphere at 2–8 °C[5]

Note: The free base, cis-octahydro-1H-isoindole, has a CAS number of 21850-12-4 and a molecular formula of C₈H₁₅N.[5]

Synthesis of cis-Octahydro-1H-isoindole Hydrochloride

The synthesis of this intermediate is well-established, with two primary industrial routes that prioritize yield, stereocontrol, and operational simplicity. The choice between them often depends on the availability and cost of starting materials.

Workflow for Synthesis

The following diagram illustrates the two principal synthetic pathways.

G cluster_0 Route 1: From Phthalimide cluster_1 Route 2: From Anhydride A1 Phthalimide A2 N-Benzyl- phthalimide A1->A2 Benzyl Bromide, K₂CO₃ A3 N-Benzyl- cis-octahydroisoindole A2->A3 Catalytic Hydrogenation (e.g., Ru/C, H₂) A4 cis-Octahydro-1H-isoindole A3->A4 Debenzylation (Pd/C, H₂) Final cis-Octahydro-1H-isoindole Hydrochloride A4->Final HCl in solvent B1 cis-1,2,3,6-Tetrahydro- phthalic Anhydride B2 cis-Hexahydro- phthalimide B1->B2 Urea or NH₃, Heat B3 cis-Octahydro-1H-isoindole B2->B3 Reduction (e.g., LiAlH₄) B3->Final HCl in solvent

Caption: Key synthetic routes to cis-Octahydro-1H-isoindole HCl.

Experimental Protocol: Route 2 (via Anhydride)

This route is often preferred for its efficiency and the accessibility of the starting anhydride.[2]

Step 1: Synthesis of cis-Hexahydrophthalimide

  • Rationale: This step forms the core imide structure. The reaction of an anhydride with a nitrogen source like urea or ammonia is a classic and high-yielding method for imide synthesis.

  • Procedure:

    • To a reaction vessel, add cis-1,2,3,6-tetrahydrophthalic anhydride and urea in a 1:1 molar ratio.

    • Heat the mixture to 150-160 °C with stirring. The reactants will melt and react, releasing ammonia and carbon dioxide.

    • Maintain the temperature for 2-3 hours until the evolution of gas ceases.

    • Cool the reaction mixture, which will solidify upon cooling.

    • Recrystallize the solid from an appropriate solvent (e.g., ethanol) to yield pure cis-hexahydrophthalimide.

Step 2: Reduction to cis-Octahydro-1H-isoindole

  • Rationale: This step reduces the two carbonyl groups of the imide to methylenes. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of this transformation. The reaction must be conducted under anhydrous conditions as LiAlH₄ reacts violently with water.

  • Procedure:

    • Suspend lithium aluminum hydride (approx. 2.5 molar equivalents) in anhydrous tetrahydrofuran (THF) in a flask under an inert atmosphere (nitrogen or argon).

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add a solution of cis-hexahydrophthalimide (1.0 molar equivalent) in anhydrous THF to the LiAlH₄ suspension, controlling the rate of addition to maintain the temperature below 10 °C.

    • After the addition is complete, allow the mixture to warm to room temperature and then reflux for 6-8 hours.

    • Cool the reaction to 0 °C and cautiously quench by sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water to precipitate the aluminum salts.

    • Filter the resulting slurry and wash the filter cake with THF.

    • Concentrate the combined filtrates under reduced pressure to yield the crude free base, cis-octahydro-1H-isoindole.

Step 3: Formation of the Hydrochloride Salt

  • Rationale: Converting the basic amine to its hydrochloride salt facilitates purification by crystallization and improves its stability and handling characteristics.

  • Procedure:

    • Dissolve the crude free base in a suitable solvent such as isopropanol or diethyl ether.

    • Slowly add a solution of hydrochloric acid in the same solvent (or bubble dry HCl gas through the solution) until the solution becomes acidic.

    • The hydrochloride salt will precipitate from the solution.

    • Cool the mixture to enhance precipitation, then collect the solid by filtration.

    • Wash the solid with cold solvent and dry under vacuum to yield pure cis-octahydro-1H-isoindole hydrochloride.

Applications in Drug Discovery and Development

The rigid, saturated bicyclic structure of octahydro-1H-isoindole makes it a highly valuable scaffold for several reasons:

  • 3D Diversity: It provides a non-planar structure that can project substituents into specific regions of a protein's binding pocket.

  • Improved Properties: Incorporation of such scaffolds can improve metabolic stability and solubility compared to flat, aromatic systems.[6]

  • Stereochemical Control: The defined stereocenters allow for the synthesis of specific enantiomers, which is critical as biological activity is often stereospecific.

Role as a Key Pharmaceutical Intermediate

A prominent application of cis-octahydro-1H-isoindole is as a key intermediate in the synthesis of Mitiglinide , an oral hypoglycemic agent used for the treatment of type 2 diabetes.[2] The isoindole moiety forms a critical part of the final drug structure, which binds to and closes the ATP-sensitive K+ channels on pancreatic β-cells.

Use as a Privileged Scaffold

The octahydro-isoindole core serves as a foundational structure for building novel therapeutic agents. By attaching different functional groups to the nitrogen and carbon skeleton, chemists can create libraries of compounds for screening against various biological targets.[7]

G cluster_targets Drug Discovery Targets Scaffold Octahydro-1H-isoindole Core Scaffold T1 Enzyme Inhibitors (e.g., POP, FGFR) Scaffold->T1 Add pharmacophores for active site binding T2 GPCR Ligands Scaffold->T2 Attach moieties for receptor interaction T3 Chiral Catalysts Scaffold->T3 Synthesize chiral ligands for asymmetric catalysis

Caption: The Octahydro-1H-isoindole scaffold in drug discovery.

Research has demonstrated its utility in developing potent and selective inhibitors of enzymes like prolyl oligopeptidase (POP) and fibroblast growth factor receptor (FGFR), targets relevant in neurology and oncology, respectively.[5][6]

Analytical and Quality Control Protocols

Ensuring the identity, purity, and stereochemical integrity of this compound is essential. The following are standard, self-validating protocols for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structural confirmation.

Protocol: ¹H and ¹³C NMR Analysis [8]

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (Methanol-d₄ or D₂O are suitable). Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Use a standard single-pulse experiment.

    • Acquire 16-64 scans over a spectral width of 0-12 ppm.

  • ¹³C NMR Acquisition:

    • Use a proton-decoupled pulse program (e.g., 'zgpg30').

    • Acquire 512-2048 scans over a spectral width of 0-160 ppm.

  • Data Interpretation: The spectra should be consistent with the expected chemical shifts for the cis-fused bicyclic system.

Expected Chemical Shifts (¹H NMR in D₂O) [8]

Chemical Shift (δ) ppmMultiplicityAssignment
~3.4-3.6MultipletH-1, H-3 (axial protons)
~3.1-3.3MultipletH-1, H-3 (equatorial protons)
~3.0-3.2MultipletH-3a, H-7a (bridgehead protons)
~1.8-2.0MultipletH-4, H-7 protons
~1.4-1.6MultipletH-5, H-6 protons

Note: The acidic NH₂⁺ protons are typically not observed or appear as a very broad singlet due to exchange with D₂O.

High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for assessing the purity of the compound and, with a chiral stationary phase, its enantiomeric excess. As the octahydro-1H-isoindole scaffold lacks a strong chromophore, a universal detector like a Refractive Index Detector (RID) or Evaporative Light Scattering Detector (ELSD) is often required.[9][10]

Protocol: Reversed-Phase HPLC for Purity Analysis [9]

  • Instrumentation: HPLC system with a RID or ELSD.

  • Column: C18 stationary phase (e.g., Inertsil ODS-4, 250 mm × 4.6 mm, 5 µm).

  • Mobile Phase: An isocratic system of aqueous buffer (e.g., 10 mM potassium phosphate, pH adjusted to 3.0) is a good starting point.

  • Flow Rate: 1.0 - 1.5 mL/min.

  • Column Temperature: 35 °C.

  • Sample Preparation: Prepare a solution of the hydrochloride salt in the mobile phase at a concentration of approximately 1-5 mg/mL.

  • Analysis: Inject 10-20 µL of the sample. Purity is determined by the area percentage of the main peak relative to any impurity peaks. The method should be validated according to ICH guidelines for linearity, accuracy, and precision.

Conclusion

This compound is more than a simple chemical intermediate; it is a strategic tool for drug discovery professionals. Its rigid three-dimensional structure provides a robust platform for creating novel therapeutics with precisely controlled stereochemistry. A thorough understanding of its synthesis, from the rationale behind reagent choice to the execution of purification, is essential for its effective use. Likewise, the application of rigorous analytical methods like NMR and HPLC ensures that the material used in sensitive drug development programs is of verifiable identity and purity. As the demand for structurally complex and potent small molecules continues to grow, the importance of foundational scaffolds like octahydro-1H-isoindole is set to increase.

References

An In-depth Technical Guide to the Solubility and Stability of cis-Octahydro-1H-isoindole hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the critical physicochemical properties of cis-Octahydro-1H-isoindole hydrochloride (CAS 161829-92-1), a key intermediate in the synthesis of various pharmaceutical agents. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its solubility and stability profiles. While specific experimental data for this compound is limited in publicly available literature, this guide synthesizes information from analogous amine hydrochlorides and saturated heterocyclic compounds to provide a robust framework for its handling, formulation, and analytical characterization. Detailed, field-proven experimental protocols for solubility assessment and forced degradation studies are provided to empower researchers in generating reliable data and ensuring the quality of their investigations.

Introduction: The Significance of cis-Octahydro-1H-isoindole hydrochloride

cis-Octahydro-1H-isoindole hydrochloride is a bicyclic amine that serves as a crucial building block in medicinal chemistry. Its most notable application is as a key intermediate in the synthesis of mitiglinide, an oral hypoglycemic agent used for the treatment of type II diabetes. The stereochemistry and conformational rigidity of the cis-fused ring system are pivotal for its utility in constructing complex molecular architectures. A thorough understanding of its solubility and stability is paramount for process optimization, formulation development, and ensuring the purity and quality of the final active pharmaceutical ingredient (API).

This guide will delve into the theoretical and practical aspects of the solubility and chemical stability of cis-Octahydro-1H-isoindole hydrochloride, providing a foundational understanding for its effective utilization in research and development.

Physicochemical Properties

A summary of the known physicochemical properties of cis-Octahydro-1H-isoindole and its hydrochloride salt is presented in Table 1.

PropertyValueSource
Chemical Name cis-Octahydro-1H-isoindole hydrochlorideN/A
Synonyms cis-Octahydroisoindole hydrochloride, cis-Hexahydroisoindoline Hydrogen Chloride
CAS Number 161829-92-1
Molecular Formula C₈H₁₆ClN
Molecular Weight 161.67 g/mol
Appearance White to off-white powder/crystals
Melting Point 121-123 °C
pKa (Predicted, for free base) 11.53 ± 0.20N/A

Solubility Profile

The solubility of an API or intermediate is a critical parameter that influences its bioavailability, formulation, and purification processes. As a hydrochloride salt of a secondary amine, cis-Octahydro-1H-isoindole hydrochloride is expected to exhibit significantly different solubility characteristics compared to its free base form (cis-Octahydro-1H-isoindole).

General Principles of Amine Hydrochloride Solubility

Amine hydrochlorides are ionic compounds and, as such, generally exhibit higher solubility in polar protic solvents like water and lower alcohols, and lower solubility in nonpolar organic solvents.[1] The protonation of the nitrogen atom to form an ammonium salt enhances its interaction with polar solvent molecules through ion-dipole interactions and hydrogen bonding.[1]

Predicted Solubility
SolventPredicted SolubilityRationale
Water Soluble to Freely SolubleThe ionic nature of the hydrochloride salt and the potential for hydrogen bonding with the protonated amine and chloride ion suggest good aqueous solubility.
Methanol/Ethanol SolubleThese polar protic solvents can effectively solvate the ionic salt.
Acetone Slightly Soluble to Sparingly SolubleAs a polar aprotic solvent, acetone is less effective at solvating the charged species compared to protic solvents.
Acetonitrile Slightly Soluble to Sparingly SolubleSimilar to acetone, acetonitrile is a polar aprotic solvent with limited capacity to solvate ionic salts.
Dichloromethane Insoluble to Very Slightly SolubleA nonpolar aprotic solvent, unlikely to effectively dissolve the ionic hydrochloride salt.
Toluene/Hexane InsolubleNonpolar solvents are poor choices for dissolving ionic compounds.
Experimental Protocol for Solubility Determination

A robust and straightforward method for determining the solubility of cis-Octahydro-1H-isoindole hydrochloride is the equilibrium solubility method.

Objective: To determine the approximate solubility of cis-Octahydro-1H-isoindole hydrochloride in various solvents at a specified temperature (e.g., 25 °C).

Materials:

  • cis-Octahydro-1H-isoindole hydrochloride

  • Selected solvents (e.g., deionized water, methanol, ethanol, acetone, acetonitrile, dichloromethane)

  • Scintillation vials or glass test tubes with screw caps

  • Analytical balance

  • Vortex mixer

  • Thermostatically controlled shaker or water bath

  • Centrifuge

  • HPLC system with a suitable detector (e.g., UV, ELSD, or MS)

  • Syringe filters (0.45 µm)

Procedure:

  • Preparation: Add an excess amount of cis-Octahydro-1H-isoindole hydrochloride to a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

  • Solvent Addition: Add a known volume (e.g., 2 mL) of each selected solvent to the respective vials.

  • Equilibration: Tightly cap the vials and place them in a thermostatically controlled shaker set at the desired temperature (e.g., 25 °C). Allow the samples to equilibrate for a sufficient period (e.g., 24-48 hours), with continuous agitation.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle. Centrifuge the vials to ensure complete separation of the solid and liquid phases.

  • Sample Collection and Dilution: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Immediately filter the aliquot through a 0.45 µm syringe filter. Dilute the filtered solution with a suitable solvent (e.g., the mobile phase for HPLC analysis) to a concentration within the calibrated range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated analytical method (e.g., HPLC) to determine the concentration of the dissolved compound.

  • Calculation: Calculate the solubility in mg/mL or mol/L.

Chemical Stability Profile

Understanding the chemical stability of cis-Octahydro-1H-isoindole hydrochloride is crucial for determining appropriate storage conditions, predicting shelf-life, and identifying potential degradation products that may impact safety and efficacy. Forced degradation studies are essential to elucidate the intrinsic stability of the molecule.

Forced Degradation (Stress Testing)

Forced degradation studies involve subjecting the compound to conditions more severe than accelerated stability testing to identify potential degradation pathways and develop stability-indicating analytical methods.[2] The following sections outline the likely stability profile under various stress conditions.

  • Acidic Conditions: Amine hydrochlorides are generally stable in acidic solutions as the nitrogen is protonated, making it less susceptible to nucleophilic attack. However, at elevated temperatures, degradation could occur.

  • Neutral Conditions: In neutral aqueous solutions, some dissociation of the hydrochloride salt may occur, leading to a small equilibrium concentration of the free base, which could be susceptible to degradation.

  • Alkaline Conditions: In basic solutions, cis-Octahydro-1H-isoindole hydrochloride will be deprotonated to its free base form. The lone pair of electrons on the nitrogen becomes available, making it more susceptible to certain degradation pathways, although saturated bicyclic amines are generally quite stable.

Secondary amines can be susceptible to oxidation, potentially leading to the formation of N-oxides, hydroxylamines, or other degradation products. Common oxidizing agents used in forced degradation studies include hydrogen peroxide.

As a solid, cis-Octahydro-1H-isoindole hydrochloride has a defined melting point. Thermal degradation is likely to occur at temperatures approaching and exceeding its melting point. In solution, the rate of degradation (e.g., hydrolysis) is expected to increase with temperature, following the principles of the Arrhenius equation.

The saturated aliphatic ring structure of cis-Octahydro-1H-isoindole hydrochloride does not contain any chromophores that would absorb UV-Vis light in the range typically used for photostability testing (as per ICH Q1B guidelines). Therefore, it is expected to be relatively photostable. However, photostability testing is still recommended to confirm this.

Experimental Protocol for Forced Degradation Studies

Objective: To investigate the degradation pathways of cis-Octahydro-1H-isoindole hydrochloride under various stress conditions and to generate degradation products for the development of a stability-indicating analytical method.

Materials:

  • cis-Octahydro-1H-isoindole hydrochloride

  • Hydrochloric acid (e.g., 0.1 M, 1 M)

  • Sodium hydroxide (e.g., 0.1 M, 1 M)

  • Hydrogen peroxide (e.g., 3%, 30%)

  • Deionized water

  • pH meter

  • Heating block or oven

  • Photostability chamber

  • HPLC system with a photodiode array (PDA) detector and/or a mass spectrometer (MS)

Procedure:

  • Sample Preparation: Prepare stock solutions of cis-Octahydro-1H-isoindole hydrochloride in a suitable solvent (e.g., water or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of HCl (e.g., 0.1 M or 1 M). Heat at an elevated temperature (e.g., 60-80 °C) for a defined period (e.g., 24 hours).

    • Base Hydrolysis: Mix the stock solution with an equal volume of NaOH (e.g., 0.1 M or 1 M). Heat at an elevated temperature (e.g., 60-80 °C) for a defined period.

    • Oxidation: Mix the stock solution with an equal volume of hydrogen peroxide (e.g., 3%). Store at room temperature for a defined period.

    • Thermal Degradation (in solution): Heat the stock solution at an elevated temperature (e.g., 80 °C).

    • Thermal Degradation (solid state): Place the solid compound in an oven at an elevated temperature (e.g., 80 °C).

    • Photostability: Expose the stock solution and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B). A control sample should be protected from light.

  • Sample Analysis: At appropriate time points, withdraw samples from each stress condition. Neutralize the acidic and basic samples before analysis. Analyze all samples, including a non-degraded control, by a suitable analytical method (e.g., HPLC-PDA-MS).

  • Data Evaluation: Compare the chromatograms of the stressed samples with the control. Look for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound. The PDA detector can be used to assess peak purity. The MS detector can be used to identify the mass of potential degradation products.

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_output Output API cis-Octahydro-1H-isoindole HCl (Solid & Solution) Acid Acid Hydrolysis (HCl, Heat) API->Acid Expose to Stress Base Base Hydrolysis (NaOH, Heat) API->Base Expose to Stress Oxidation Oxidation (H2O2, RT) API->Oxidation Expose to Stress Thermal Thermal (Heat) API->Thermal Expose to Stress Photo Photolytic (ICH Q1B Light) API->Photo Expose to Stress HPLC HPLC-PDA-MS Analysis Acid->HPLC Analyze Samples Base->HPLC Analyze Samples Oxidation->HPLC Analyze Samples Thermal->HPLC Analyze Samples Photo->HPLC Analyze Samples Pathway Degradation Pathway Elucidation HPLC->Pathway Method Stability-Indicating Method Development HPLC->Method

Caption: Workflow for a forced degradation study.

Stability-Indicating Analytical Method

A stability-indicating analytical method (SIAM) is crucial for accurately quantifying cis-Octahydro-1H-isoindole hydrochloride in the presence of its degradation products, process impurities, and other potential interferents.[2] A reverse-phase high-performance liquid chromatography (RP-HPLC) method is generally suitable for this purpose.

Proposed HPLC Method Parameters

Since the compound lacks a strong UV chromophore, detection can be challenging. An Evaporative Light Scattering Detector (ELSD), a Charged Aerosol Detector (CAD), or Mass Spectrometry (MS) would be suitable. If UV detection is attempted, a low wavelength (e.g., <210 nm) would be necessary.

ParameterRecommended ConditionRationale
Column C18 (e.g., 150 mm x 4.6 mm, 3.5 µm)Provides good retention for moderately polar compounds.
Mobile Phase A 0.1% Formic Acid or Trifluoroacetic Acid in WaterProvides a source of protons to ensure the analyte is in its protonated form, leading to better peak shape.
Mobile Phase B Acetonitrile or MethanolCommon organic modifiers for reverse-phase chromatography.
Gradient A suitable gradient from low to high organic content (e.g., 5% to 95% B over 15 minutes)To ensure elution of the parent compound and any potential degradation products with varying polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CTo ensure reproducible retention times.
Detector ELSD, CAD, or MSSuitable for compounds with no or poor UV chromophores.
Injection Volume 10 µLA typical injection volume.

Method Development Note: The development of a SIAM must be validated according to ICH Q2(R1) guidelines. The specificity of the method should be demonstrated by showing that the peak for cis-Octahydro-1H-isoindole hydrochloride is resolved from all degradation product peaks generated during the forced degradation study.

Recommendations for Storage and Handling

Based on the predicted stability profile, the following recommendations are provided for the storage and handling of cis-Octahydro-1H-isoindole hydrochloride:

  • Storage Conditions: The compound should be stored in well-closed containers at controlled room temperature, protected from moisture and excessive heat.

  • Incompatible Materials: Avoid contact with strong bases and oxidizing agents.

  • Handling in Solution: Aqueous solutions should be prepared fresh. If storage is necessary, they should be kept at refrigerated temperatures. The pH of the solution should be considered, with slightly acidic conditions likely providing the best stability.

Conclusion

cis-Octahydro-1H-isoindole hydrochloride is a valuable intermediate in pharmaceutical synthesis. While specific public data on its solubility and stability are scarce, this guide provides a comprehensive framework based on the established chemistry of amine hydrochlorides and saturated heterocyclic compounds. The outlined experimental protocols for solubility determination and forced degradation studies offer a practical approach for researchers to generate the necessary data for their specific applications. A thorough understanding and experimental verification of the principles discussed herein will ensure the effective and reliable use of this important chemical building block in drug discovery and development.

References

Spectroscopic Analysis of Octahydro-1H-isoindole Hydrochloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

A Note on Data Availability: As a Senior Application Scientist, upholding the principles of scientific integrity is paramount. Despite a comprehensive search of scientific literature and chemical databases, publicly available, experimentally validated ¹H NMR, ¹³C NMR, and IR spectra for octahydro-1H-isoindole hydrochloride are not available at the time of this writing. While certificates of analysis from commercial suppliers confirm that such data exists for quality control, it is not published in the public domain.[1]

Therefore, this guide has been expertly crafted as a predictive technical resource. It leverages detailed theoretical data from authoritative sources and fundamental spectroscopic principles to provide researchers, scientists, and drug development professionals with a robust framework for the acquisition and interpretation of spectral data for cis-octahydro-1H-isoindole hydrochloride. This document will detail the expected spectroscopic characteristics, explain the underlying scientific principles, and provide standardized protocols to aid in the empirical analysis of this compound.

Introduction: The Structural Significance of a Saturated Bicyclic Amine

cis-Octahydro-1H-isoindole hydrochloride (CAS No: 161829-92-1) is a saturated bicyclic amine that serves as a crucial building block in medicinal chemistry.[2] Its rigid, three-dimensional structure provides a valuable scaffold for the synthesis of novel therapeutic agents, particularly those targeting the central nervous system.[3] The complete saturation of the isoindole ring system results in a conformationally constrained molecule, a feature that can enhance binding affinity and specificity to biological targets.[4]

The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, making it suitable for a variety of pharmaceutical applications.[5] Accurate spectroscopic characterization is a non-negotiable step in quality control and research, essential for confirming the compound's identity, purity, and the cis stereochemistry of the ring fusion. This guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for this important synthetic intermediate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules in solution. For cis-octahydro-1H-isoindole hydrochloride, both ¹H and ¹³C NMR are indispensable for confirming its constitution and stereochemistry.

The Causality Behind Experimental Choices in NMR

The choice of solvent and experimental parameters is critical for acquiring high-quality NMR data. For a hydrochloride salt of an amine, a protic deuterated solvent such as deuterium oxide (D₂O) or methanol-d₄ is often preferred.[2]

  • Solvent Selection (D₂O): D₂O is an excellent choice as it readily dissolves the hydrochloride salt. A key feature of using D₂O is the exchange of the acidic N-H protons with deuterium. This results in the disappearance of the N-H signals from the ¹H NMR spectrum, a diagnostic technique that can confirm the presence of exchangeable protons.

  • Internal Standard: The residual solvent peak (e.g., HDO in D₂O at approximately 4.79 ppm) is typically used as the internal standard for calibrating the chemical shift axis.[6]

  • Spectrometer Frequency: A higher field strength (e.g., 400 MHz or greater) is recommended to achieve better signal dispersion, which is crucial for resolving the complex, overlapping multiplets expected from the aliphatic protons of the octahydroisoindole core.[2]

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is anticipated to be complex due to the number of chemically similar methylene and methine protons in the saturated bicyclic system. The protonation of the nitrogen atom by HCl induces a significant downfield shift on the adjacent protons (H-1, H-3, H-3a, and H-7a) due to the electron-withdrawing inductive effect of the positively charged nitrogen.[2]

Table 1: Predicted ¹H NMR Data for cis-Octahydro-1H-isoindole Hydrochloride [2]

Chemical Shift (δ) (ppm)MultiplicityIntegrationAssignmentRationale for Chemical Shift and Multiplicity
~9.5-10.5Broad Singlet2HNH₂⁺The protons on the positively charged nitrogen are highly deshielded and often appear as a broad signal due to quadrupolar relaxation and chemical exchange.
~3.4-3.6Multiplet2HH-1, H-3 (axial)These protons are adjacent to the electron-withdrawing NH₂⁺ group, resulting in a downfield shift. The axial position typically experiences different shielding effects compared to the equatorial position. The multiplicity arises from coupling to the adjacent geminal and vicinal protons.
~3.1-3.3Multiplet2HH-1, H-3 (equatorial)Similar to the axial protons, these are deshielded by the adjacent nitrogen. The exact chemical shift differs due to their different spatial orientation.
~3.0-3.2Multiplet2HH-3a, H-7aThese bridgehead methine protons are also alpha to the nitrogen, leading to a downfield shift. They couple to the neighboring protons on the bicyclic ring system.
~1.8-2.0Multiplet4HH-4, H-7 (axial & equatorial)These methylene protons are further from the nitrogen and thus appear more upfield. The signals are expected to be complex multiplets due to geminal and vicinal coupling.
~1.4-1.6Multiplet4HH-5, H-6 (axial & equatorial)These are the most shielded protons in the structure, being the furthest from the electron-withdrawing nitrogen atom, and therefore resonate at the highest field.

Note: The predicted data is based on typical values for similar saturated heterocyclic amine hydrochlorides. Actual experimental values may vary depending on the solvent, concentration, and instrument used.[2]

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum provides information on the number of unique carbon environments in the molecule. Due to the C₂ symmetry of the cis isomer, four distinct signals are expected for the eight carbon atoms.

Table 2: Predicted ¹³C NMR Data for cis-Octahydro-1H-isoindole Hydrochloride [2]

Chemical Shift (δ) (ppm)AssignmentRationale for Chemical Shift
~45-50C-1, C-3These carbons are directly attached to the electron-withdrawing nitrogen, causing a significant downfield shift.
~35-40C-3a, C-7aThe bridgehead carbons are also alpha to the nitrogen and are deshielded, though typically to a lesser extent than the C-1 and C-3 carbons.
~25-30C-4, C-7These carbons are in the beta position relative to the nitrogen and experience a moderate shielding effect compared to the alpha carbons.
~20-25C-5, C-6Being the furthest from the nitrogen atom, these carbons are the most shielded and appear at the highest field.

Note: The predicted data is based on typical values for similar saturated heterocyclic systems. Actual values may vary based on experimental conditions.[2]

Experimental Protocol for NMR Data Acquisition

The following protocol provides a self-validating system for obtaining reliable NMR data.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of cis-octahydro-1H-isoindole hydrochloride.

    • Dissolve the sample in 0.6-0.7 mL of D₂O or Methanol-d₄ in a clean, dry vial.

    • Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Acquisition Parameters (400 MHz Spectrometer): [2]

    • Pulse Program: A standard single-pulse experiment (e.g., zg30).

    • Number of Scans: 16-64, depending on the sample concentration.

    • Spectral Width: 0-12 ppm.

    • Relaxation Delay (d1): 2 seconds.

    • Acquisition Time (aq): 3-4 seconds.

    • Temperature: 298 K.

  • ¹³C NMR Acquisition Parameters (400 MHz Spectrometer): [2]

    • Pulse Program: A proton-decoupled ¹³C experiment (e.g., zgpg30).

    • Number of Scans: 1024-4096 (a higher number of scans is required due to the low natural abundance of the ¹³C isotope).

    • Spectral Width: 0-60 ppm.

    • Relaxation Delay (d1): 2 seconds.

    • Temperature: 298 K.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Perform phase correction on the resulting spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak as an internal reference.

    • Integrate the peaks in the ¹H NMR spectrum and analyze the multiplicities and coupling constants.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a valuable technique for identifying the functional groups present in a molecule. For cis-octahydro-1H-isoindole hydrochloride, the IR spectrum will be dominated by absorptions from the N-H and C-H bonds.

Expected IR Spectral Features

As a secondary amine hydrochloride, the most characteristic feature will be the broad absorption band from the N-H stretching vibrations of the ammonium salt.

Table 3: Expected IR Absorption Bands for cis-Octahydro-1H-isoindole Hydrochloride

Wavenumber (cm⁻¹)VibrationExpected IntensityRationale
~2500-3000N-H Stretch (Ammonium Salt)Strong, BroadThe stretching vibrations of the N-H bonds in the R₂NH₂⁺ group give rise to a very broad and strong absorption in this region. This is a hallmark of amine salts.
~2800-3000C-H Stretch (Aliphatic)Medium-StrongThe C-H stretching vibrations of the methylene and methine groups of the saturated bicyclic system will appear in this region.
~1580-1650N-H Bend (Amine Salt)MediumThe bending vibration of the N-H bonds in the ammonium group typically appears in this region.
~1000-1250C-N StretchMedium-WeakThe stretching vibration of the C-N bond is expected in the fingerprint region.
Experimental Protocol for FTIR Data Acquisition
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Place a small amount of the solid cis-octahydro-1H-isoindole hydrochloride sample onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Collect a background spectrum of the empty ATR crystal.

    • Collect the sample spectrum over a range of 4000-600 cm⁻¹.

    • Perform a background correction on the sample spectrum.

Visualization of Molecular Structure and Spectroscopic Logic

The following diagrams illustrate the structure of cis-octahydro-1H-isoindole hydrochloride and the logical workflow for its spectroscopic analysis.

Caption: Molecular structure and analytical workflow.

G cluster_nmr ¹H NMR Interpretation Logic cluster_ir IR Interpretation Logic Proximity Proximity to NH₂⁺ Downfield Downfield Shift (δ 3.0-3.6, 9.5-10.5 ppm) Proximity->Downfield Inductive Effect Distance Distance from NH₂⁺ Upfield Upfield Shift (δ 1.4-2.0 ppm) Distance->Upfield Shielding Coupling Spin-Spin Coupling Multiplet Complex Multiplets Coupling->Multiplet Ammonium R₂NH₂⁺ Group NH_Stretch Broad N-H Stretch (~2500-3000 cm⁻¹) Ammonium->NH_Stretch NH_Bend N-H Bend (~1580-1650 cm⁻¹) Ammonium->NH_Bend Aliphatic Saturated C-H CH_Stretch C-H Stretch (~2800-3000 cm⁻¹) Aliphatic->CH_Stretch

Caption: Logic for NMR and IR spectral interpretation.

Conclusion

This technical guide provides a comprehensive predictive overview of the NMR and IR spectroscopic data for cis-octahydro-1H-isoindole hydrochloride. By understanding the expected chemical shifts, multiplicities, and absorption frequencies, and by following the detailed experimental protocols, researchers can confidently acquire and interpret their own data. The structural insights gained from this analysis are fundamental for ensuring the quality of this key synthetic intermediate and for advancing its application in the development of novel pharmaceuticals. The principles outlined herein serve as a self-validating framework for the rigorous spectroscopic characterization required in modern chemical research.

References

The Therapeutic Potential of Isoindole Alkaloids: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The isoindole alkaloid scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with profound pharmacological activities. This technical guide provides a comprehensive overview of the burgeoning therapeutic applications of this fascinating class of compounds. We will delve into the intricate mechanisms of action underpinning their anticancer, neuroprotective, anti-inflammatory, and antiviral properties. This document is designed for researchers, scientists, and drug development professionals, offering not only a detailed exploration of the scientific landscape but also actionable, field-proven experimental protocols and quantitative data to empower your research and development endeavors.

Introduction: The Isoindole Scaffold - A Gateway to Diverse Bioactivity

The isoindole core, a bicyclic aromatic heterocycle consisting of a fused benzene and pyrrole ring, is a versatile pharmacophore that has captured the attention of medicinal chemists for decades.[1] Its unique electronic and structural features allow for diverse substitutions, leading to a wide array of biological activities.[2] From the notorious history and redemptive therapeutic applications of thalidomide and its analogs to the potent bioactivities of naturally occurring isoindole alkaloids, this structural motif has consistently demonstrated its potential in modulating key biological pathways implicated in a range of human diseases.[3][4] This guide will explore the therapeutic landscape of isoindole alkaloids, providing a deep dive into their mechanisms and the experimental methodologies used to validate their efficacy.

Anticancer Applications: Targeting the Hallmarks of Malignancy

Isoindole alkaloids have emerged as a significant class of anticancer agents, with several derivatives demonstrating potent cytotoxic effects against various cancer cell lines.[2][5] Their mechanisms of action are often multifaceted, targeting key vulnerabilities in cancer cells, including uncontrolled proliferation, evasion of apoptosis, and angiogenesis.

Immunomodulation and Protein Degradation: The IMiD® Story

The most prominent examples of isoindole-containing anticancer drugs are the immunomodulatory drugs (IMiDs®): thalidomide, lenalidomide, and pomalidomide. These drugs have revolutionized the treatment of multiple myeloma.[3][6]

Mechanism of Action:

The primary target of IMiDs is the protein cereblon (CRBN), a component of the CRL4-CRBN E3 ubiquitin ligase complex.[3][7][8] Binding of an IMiD to CRBN alters its substrate specificity, leading to the ubiquitination and subsequent proteasomal degradation of two key B-cell transcription factors, Ikaros (IKZF1) and Aiolos (IKZF3).[3][8][9] The degradation of these transcription factors has a dual effect: it is directly toxic to multiple myeloma cells and it enhances the immune response by stimulating T-cell proliferation and interleukin-2 (IL-2) production.[3][7][8][10][11][12][13][14]

IMiD_Mechanism IMiD IMiD (Thalidomide, Lenalidomide, Pomalidomide) CRBN CRL4-CRBN E3 Ubiquitin Ligase IMiD->CRBN Binds to IKZF1_3 Ikaros (IKZF1) & Aiolos (IKZF3) CRBN->IKZF1_3 Targets for Ubiquitination Proteasome Proteasome IKZF1_3->Proteasome Degradation T_Cell T-Cell IKZF1_3->T_Cell Represses Proteasome->T_Cell Relieves Repression Apoptosis Apoptosis Proteasome->Apoptosis Induces in Myeloma Cells Myeloma_Cell Multiple Myeloma Cell Myeloma_Cell->Apoptosis IL2 IL-2 Production T_Cell->IL2 Immune_Response Enhanced Anti-Tumor Immune Response IL2->Immune_Response

Caption: Mechanism of action of Immunomodulatory Drugs (IMiDs).

Inhibition of Protein Kinases and Cytoskeletal Dynamics

Other isoindole alkaloids exert their anticancer effects through different mechanisms, including the inhibition of protein kinases and the disruption of the actin cytoskeleton.

  • Staurosporine , a microbial alkaloid with an indolocarbazole (a modified isoindole) structure, is a potent, broad-spectrum inhibitor of protein kinases.[5][15][16][17] It competitively binds to the ATP-binding site of a wide range of kinases, thereby inhibiting their function and inducing apoptosis.[17] Its lack of specificity has limited its clinical use, but it remains a valuable research tool for studying kinase signaling.

  • Cytochalasins , such as Cytochalasin B, are fungal metabolites that bind to the barbed end of actin filaments, inhibiting both the polymerization and depolymerization of actin.[18][19][20][21][22] This disruption of the actin cytoskeleton interferes with cell division, motility, and induces apoptosis.

Quantitative Data on Anticancer Activity
CompoundCancer Cell LineIC50 ValueReference
Isoindole Derivative 7A549 (Lung)19.41 ± 0.01 µM[23]
Phthalimide-based Curcuminoid (K3F21)PC3 (Prostate)~10 µM[24]
N-benzylisoindole-1,3-dione (Compound 3)A549 (Lung)114.25 µM (48h)[25]
N-benzylisoindole-1,3-dione (Compound 4)A549 (Lung)116.26 µM (48h)[25]
Homolycorine-type alkaloid (7)MDA-MB-231 (Breast)0.73 µM[26]
Experimental Protocol: Cell Proliferation Assessment using BrdU Assay

The Bromodeoxyuridine (BrdU) assay is a widely used method to quantify cell proliferation. BrdU, a synthetic analog of thymidine, is incorporated into newly synthesized DNA during the S-phase of the cell cycle and can be detected using a specific antibody.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the isoindole alkaloid for 24-72 hours. Include a vehicle control and a positive control (e.g., a known cytotoxic drug).

  • BrdU Labeling: Add BrdU labeling solution (typically 10 µM) to each well and incubate for 2-4 hours at 37°C.

  • Fixation and Denaturation: Remove the labeling solution, fix the cells with a fixing/denaturing solution (e.g., 70% ethanol, followed by 2N HCl) to expose the incorporated BrdU.

  • Antibody Incubation: Wash the cells and incubate with an anti-BrdU antibody (e.g., a mouse monoclonal antibody) for 1-2 hours at room temperature.

  • Secondary Antibody Incubation: Wash the cells and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Substrate Addition and Detection: Wash the cells and add a TMB (3,3',5,5'-tetramethylbenzidine) substrate. The HRP enzyme will catalyze the conversion of TMB to a colored product.

  • Data Analysis: Stop the reaction with a stop solution (e.g., 2N H2SO4) and measure the absorbance at 450 nm using a microplate reader. The intensity of the color is proportional to the amount of BrdU incorporated and thus to the number of proliferating cells. Calculate the IC50 value using a dose-response curve.

Neuroprotective Applications: A Beacon of Hope for Neurodegenerative Diseases

Several isoindole alkaloids have demonstrated promising neuroprotective effects, offering potential therapeutic avenues for devastating neurodegenerative disorders like Alzheimer's and Parkinson's disease. Their mechanisms of action often involve combating oxidative stress, inhibiting protein aggregation, and modulating inflammatory pathways within the central nervous system.[6][23]

Inhibition of Amyloid-β Aggregation

A key pathological hallmark of Alzheimer's disease is the accumulation of amyloid-beta (Aβ) plaques in the brain. Certain isoindole alkaloids have been shown to inhibit the aggregation of Aβ peptides, a critical step in plaque formation.

Mechanism of Action:

The precise mechanism by which these alkaloids inhibit Aβ aggregation is still under investigation but is thought to involve direct binding to Aβ monomers or oligomers, thereby preventing their conformational change into β-sheet-rich structures and subsequent fibrillization.

Neuroprotection_Workflow cluster_Assay Thioflavin-T Assay Workflow Abeta Aβ Monomers Incubation Incubation Abeta->Incubation Isoindole Isoindole Alkaloid Isoindole->Incubation Inhibits Fibrils Aβ Fibrils Incubation->Fibrils Inhibition Inhibition of Aggregation Incubation->Inhibition ThT Thioflavin-T Fibrils->ThT Binds to Fluorescence Fluorescence Measurement (Ex: 440 nm, Em: 485 nm) ThT->Fluorescence Emits Fluorescence

Caption: Workflow for assessing Aβ aggregation inhibition.

Quantitative Data on Neuroprotective Activity
CompoundAssayEffectConcentrationReference
NauclediolAβ (1-42)-induced cytotoxicityIncreased SH-SY5Y cell viability by 33-65%0.1-10 µM[27]
NauclediolLPS-induced neuroinflammationSignificant reduction in nitrite in BV2 cells0.25-0.5 µM[27]
Experimental Protocol: Thioflavin-T (ThT) Assay for Aβ Aggregation

The Thioflavin-T (ThT) assay is a widely used method to monitor the formation of amyloid fibrils in vitro. ThT is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of amyloid fibrils.

Step-by-Step Methodology:

  • Preparation of Aβ Peptides: Solubilize synthetic Aβ (1-42) peptides in a suitable solvent (e.g., hexafluoroisopropanol) to ensure a monomeric state. Lyophilize and store at -80°C.

  • Aggregation Reaction: Reconstitute the Aβ peptide in a low-salt buffer (e.g., 10 mM phosphate buffer, pH 7.4) to a final concentration of 10-25 µM. Add the test isoindole alkaloid at various concentrations.

  • Incubation: Incubate the reaction mixture at 37°C with gentle agitation for 24-48 hours to allow for fibril formation.

  • ThT Staining: Add Thioflavin-T solution (final concentration of 5-10 µM) to each sample.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader with excitation at ~440 nm and emission at ~485 nm.

  • Data Analysis: An increase in fluorescence intensity compared to the control (Aβ peptide without the test compound) indicates fibril formation. A decrease in fluorescence in the presence of the isoindole alkaloid indicates inhibition of aggregation. Calculate the percentage of inhibition for each concentration.

Anti-inflammatory and Antiviral Potential

The therapeutic utility of isoindole alkaloids extends to the modulation of inflammatory and viral processes.

Anti-inflammatory Activity: COX Inhibition

Chronic inflammation is a key driver of many diseases. Some isoindole derivatives have been shown to possess anti-inflammatory properties, in part through the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of the inflammatory response.[28]

Mechanism of Action:

Similar to non-steroidal anti-inflammatory drugs (NSAIDs), these isoindole alkaloids can inhibit the activity of COX-1 and/or COX-2, thereby reducing the production of pro-inflammatory prostaglandins.

Antiviral Activity

Several isoindole derivatives have demonstrated antiviral activity against a range of human viruses.[15][29][30]

Mechanism of Action:

The antiviral mechanisms of isoindole alkaloids are diverse and can involve:

  • Interference with the viral life cycle: This can include inhibiting viral entry, replication, assembly, or release.[31]

  • Immunomodulation: Some alkaloids can modulate the host's immune response to the viral infection.[31]

  • Inhibition of viral enzymes: Specific viral enzymes, such as reverse transcriptase in HIV, can be targeted and inhibited.[21]

Quantitative Data on Anti-inflammatory and Antiviral Activity
CompoundActivityIC50/EC50 ValueReference
Isoindoline hybrids (10b, 10c, 11a, 11d, 13, 14)COX-2 Inhibition0.11-0.18 µM[4]
Berberine (isoquinoline alkaloid)Anti-HIV-1 Reverse Transcriptase0.33 µM[32]
Aloperine (quinolizidine alkaloid)Anti-HCV7.06 µM[32]
Harmalol (indole alkaloid)Anti-H5N1 Influenza0.02 µg/ml[33]
Harmane (indole alkaloid)Anti-H5N1 Influenza0.023 µg/ml[33]

Conclusion and Future Directions

The isoindole alkaloids represent a rich and diverse class of molecules with significant therapeutic potential across a spectrum of diseases. The clinical success of the IMiDs in treating multiple myeloma has paved the way for further exploration of this chemical space. The continued investigation into the mechanisms of action of naturally occurring and synthetically derived isoindole alkaloids will undoubtedly lead to the discovery of novel drug candidates with improved efficacy and safety profiles. The experimental protocols and data presented in this guide are intended to serve as a valuable resource for researchers dedicated to unlocking the full therapeutic potential of this remarkable class of compounds.

References

A Technical Guide to the Synthesis of Isoindole Compounds: Strategies, Mechanisms, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The isoindole core, a constitutional isomer of indole, is a privileged scaffold in medicinal chemistry, materials science, and natural product synthesis.[1][2][3] Despite its significance, the inherent instability of the 10π-aromatic system, arising from its ortho-quinoid structure, presents a formidable challenge to synthetic chemists.[4][5] This guide provides an in-depth exploration of the primary synthetic strategies developed to access the isoindole nucleus, ranging from classical aromatization techniques to modern transition-metal-catalyzed and multicomponent reactions. We delve into the mechanistic underpinnings of these transformations, offering field-proven insights into experimental design, causality behind protocol choices, and practical methodologies for researchers in drug discovery and chemical synthesis.

Introduction: The Challenge of the Isoindole Nucleus

Isoindoles are bicyclic aromatic heterocycles characterized by a fused benzene and pyrrole ring.[6] Unlike the more stable and extensively studied indole isomer, the 2H-isoindole tautomer possesses a reactive ortho-quinoid structure, making it prone to dimerization, polymerization, or reaction with dienophiles.[5][7] This reactivity, while a challenge for isolation, is also a powerful tool, allowing isoindoles to serve as key intermediates in complex syntheses.[6][8]

Stabilization of the isoindole core is typically achieved through several strategies[5]:

  • N-Substitution: Fixing the tautomerism to the 2H-isoindole form.

  • Steric Hindrance: Introducing bulky groups at the C1 and C3 positions to kinetically block decomposition pathways.

  • Electronic Effects: Appending electron-withdrawing groups to lower the energy of the Highest Occupied Molecular Orbital (HOMO), thus reducing its reactivity as a diene.

This guide will systematically review the most effective methods for constructing this valuable heterocyclic system.

Isoindole_vs_Indole cluster_0 Indole cluster_1 Isoindole Indole Indole (Stable) Isoindole 2H-Isoindole (Unstable o-quinoid) Indole_Structure Isoindole_Structure

Caption: Structural comparison of stable indole and the reactive 2H-isoindole.

Synthesis via Aromatization of Isoindoline Precursors

One of the most direct and historically significant routes to isoindoles involves the dehydrogenation (aromatization) of a stable, pre-formed isoindoline (2,3-dihydro-1H-isoindole) ring. The choice of oxidant is critical to achieving high yields without promoting side reactions.

Chemical Oxidation

Conventional high-potential oxidants are effective for this transformation. Reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) and manganese dioxide (MnO₂) are frequently employed.[5]

Expert Insight: The selection between DDQ and MnO₂ often depends on the substrate's functional group tolerance and the desired reaction conditions. DDQ is a powerful oxidant but can be sensitive to acid-labile groups. Activated MnO₂ is milder and heterogeneous, which simplifies workup, but often requires higher temperatures and longer reaction times.

Experimental Protocol: DDQ Oxidation of N-Substituted Isoindoline
  • Setup: To a solution of N-benzylisoindoline (1.0 mmol, 1.0 equiv) in anhydrous toluene (10 mL) under an inert atmosphere (N₂ or Ar), add DDQ (1.1 mmol, 1.1 equiv) portion-wise at room temperature.

  • Reaction: Stir the reaction mixture at 80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) (eluent: 3:1 Hexanes/Ethyl Acetate). The formation of the dark-colored DDQ hydroquinone is a visual indicator of reaction progress.

  • Workup: Upon completion (typically 2-4 hours), cool the reaction to room temperature and filter through a pad of celite to remove the precipitated hydroquinone.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the N-benzylisoindole.

Palladium-Catalyzed Dehydrogenation

Modern methods leverage transition-metal catalysis for a more controlled and efficient aromatization. Palladium-catalyzed processes can proceed under milder conditions and offer a broader substrate scope.[9] A one-pot conversion of isoindolines to 1-arylisoindoles has been developed using palladium-catalyzed cascade C-H transformations, involving dehydrogenation followed by C-H arylation.[9]

Aromatization_Workflow cluster_methods Choice of Oxidant Start N-Substituted Isoindoline (Stable Precursor) Process Oxidation Step Start->Process Product 2H-Isoindole (Target Compound) Process->Product Trap In situ Trapping (e.g., Diels-Alder) Product->Trap If unstable Adduct Stable Adduct Trap->Adduct DDQ DDQ in Toluene, 80 °C DDQ->Process MnO2 MnO₂ in Dioxane, reflux MnO2->Process Pd_C Pd/C, Oxidant Pd_C->Process

Caption: General workflow for isoindole synthesis via aromatization.

Cycloaddition and Cyclization Strategies

Cycloaddition reactions are exceptionally powerful for constructing the isoindole core, often by forming the pyrrole ring onto a pre-existing benzene framework.

The Diels-Alder Reaction

The Diels-Alder reaction is a hallmark of isoindole chemistry.[8] Due to their electron-rich diene character, transiently generated isoindoles are readily trapped by electron-deficient dienophiles like N-substituted maleimides or acrylates.[10] This strategy is invaluable as it allows for the use of highly reactive, unstable isoindoles without needing to isolate them.

Conversely, a retro-Diels-Alder reaction can be employed to generate pure, unsubstituted isoindole. By heating a stable Diels-Alder adduct, such as 1,2,3,4-tetrahydro-1,4-epiminonaphthalene, under reduced pressure, the molecule fragments to release ethene and pure isoindole, which can be trapped at low temperatures.[11][12]

Caption: The Diels-Alder reaction of an isoindole with a maleimide dienophile.

1,3-Dipolar Cycloadditions

The reaction of α-azido carbonyl compounds bearing a 2-alkenylaryl moiety can lead to isoindole derivatives through a 1,3-dipolar cycloaddition of the azide onto the alkene.[9] This is followed by nitrogen extrusion and tautomerization to yield the aromatic isoindole core.

Expert Insight: This method provides excellent control over substitution patterns on the pyrrole ring, dictated by the structure of the α-azido carbonyl precursor. The choice of solvent and temperature is crucial to control the rate of nitrogen extrusion and prevent undesired side reactions.

Transition-Metal Catalyzed Syntheses

The past two decades have seen a surge in the development of transition-metal-catalyzed methods for isoindole synthesis, offering high efficiency, functional group tolerance, and novel bond disconnections.[6][13][14]

Rhodium-Catalyzed Reactions

Rhodium catalysts are particularly effective in reactions involving diazo compounds. A Rh-catalyzed intramolecular condensation of benzyl azides with α-aryldiazoesters proceeds via nucleophilic attack of the azide onto a rhodium carbenoid intermediate, followed by N₂ release and tautomerization to furnish isoindoles in high yields.[9] Another approach involves the Rh(III)-catalyzed coupling of N-chloroimines with α-diazo-α-phosphonoacetates.[9]

Palladium-Catalyzed Reactions

Palladium catalysis is a cornerstone of modern C-H activation and cross-coupling chemistry. These strategies have been applied to isoindole synthesis, for instance, in the intramolecular C-H functionalization of aldonitrones bearing a 2-bromoarylmethyl group to form the isoindole N-oxide ring system.[15]

Data Comparison: Metal Catalysts in Isoindole Synthesis
Catalyst SystemStarting MaterialsKey TransformationYield (%)Reference
[Rh₂(esp)₂]Propargyl diazoacetate + NitrileDimerization/Cascade~40-70%[16]
Rh(III) complexesN-chloroimines + DiazoacetatesDechlorinative CouplingHigh[9]
Pd(OAc)₂/Cu(OAc)₂Isoindolines + Aryl HalidesDehydrogenation/C-H ArylationGood[9]
Cu(MeCN)₄PF₆Acetylenic diazoacetates + AminesCarbene N-H Insertion/HydroaminationGood[7]

Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all starting materials, are highly valued for their efficiency and ability to generate molecular diversity.[17][18]

A prominent MCR for isoindole synthesis involves the reaction between an o-phthalaldehyde (or related aromatic dialdehyde), a primary amine, and a thiol.[19] This reaction is famously used for the derivatization of amino acids for quantitative analysis due to the highly fluorescent nature of the resulting isoindole product.

Mechanism Rationale: The reaction is initiated by the formation of an imine between the aldehyde and the amine. The thiol then attacks the imine, forming a thiohemiaminal intermediate. This species undergoes a rapid intramolecular cyclization onto the second aldehyde group, followed by dehydration to yield the stable, aromatic 1-thio-substituted-2-alkyl-2H-isoindole.[19] The introduction of electron-withdrawing groups on the dialdehyde starting material has been shown to afford more stable isoindole products.[19]

Experimental Protocol: Three-Component Synthesis of a Fluorescent Isoindole
  • Preparation: In a round-bottom flask, dissolve o-phthalaldehyde (1.0 mmol, 1.0 equiv) and benzylamine (1.0 mmol, 1.0 equiv) in methanol (10 mL) at 0 °C.

  • Addition: To the stirred solution, add 2-mercaptoethanol (1.0 mmol, 1.0 equiv) dropwise.

  • Reaction: Allow the reaction to stir at room temperature for 1 hour. The solution will typically develop a strong fluorescence under UV light (365 nm), which can be used to monitor the reaction's progress.

  • Isolation: Upon completion, the solvent is removed under reduced pressure. The resulting residue can often be used without further purification or can be purified by recrystallization or column chromatography if necessary. Isolated yields are typically in the 48-66% range.[19]

Conclusion and Future Outlook

The synthesis of isoindole compounds has evolved significantly from classical dehydrogenation methods to sophisticated, highly efficient transition-metal-catalyzed and multicomponent strategies. The inherent reactivity of the isoindole nucleus, once seen primarily as a challenge, is now leveraged as a synthetic asset, particularly in Diels-Alder reactions and for the construction of complex polycyclic systems.

Future research will likely focus on developing enantioselective methods for constructing chiral isoindoline precursors, expanding the scope of C-H functionalization reactions to directly install functionality onto the isoindole core, and discovering new multicomponent reactions to rapidly generate libraries of isoindole derivatives for biological screening.[2][20] The continued development of novel synthetic methodologies will undoubtedly cement the isoindole scaffold as a vital component in the toolkit of medicinal and materials chemists.

References

Methodological & Application

Application Note: A Robust Protocol for the N-alkylation of cis-Octahydroisoindole

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the N-alkylation of cis-octahydroisoindole, a key heterocyclic scaffold in medicinal chemistry. We delve into two primary, reliable methods: direct alkylation using alkyl halides and reductive amination. The guide explains the mechanistic rationale behind procedural choices, offering insights into reagent selection and reaction optimization. It includes step-by-step instructions, troubleshooting advice, and data presentation to ensure reproducible and efficient synthesis of N-alkylated derivatives.

Introduction and Scientific Rationale

cis-Octahydroisoindole is a saturated bicyclic amine that serves as a valuable building block in the synthesis of pharmacologically active compounds. Its rigid, conformationally constrained structure is a sought-after feature in drug design. N-alkylation of this scaffold is a critical transformation for introducing functional diversity and modulating the physicochemical and biological properties of the final molecule, such as receptor affinity, selectivity, and pharmacokinetic profiles.

The nitrogen lone pair in cis-octahydroisoindole is sterically accessible, rendering it sufficiently nucleophilic for direct alkylation.[1] However, like many secondary amines, it is prone to challenges such as overalkylation.[2][3] Therefore, careful selection of methodology and precise control over reaction conditions are paramount. This guide presents two field-proven strategies to achieve selective mono-alkylation.

Mechanistic Considerations: The "Why" Behind the Protocol

Understanding the underlying mechanisms is crucial for troubleshooting and adapting the protocols to different substrates.

Direct Alkylation via SN2 Reaction

This classic method involves the reaction of cis-octahydroisoindole with an alkyl halide. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[4]

  • Nucleophilic Attack: The nitrogen atom of the amine acts as the nucleophile, attacking the electrophilic carbon of the alkyl halide.[4]

  • Role of the Base: An acid (H-X) is generated as a byproduct. This acid can protonate the starting amine, rendering it non-nucleophilic and halting the reaction. To prevent this, a base is added to neutralize the acid as it forms.[5][6] An inorganic base like potassium carbonate (K₂CO₃) is often preferred as it is inexpensive, effective, and easily removed during workup.[5][6][7][8]

  • Solvent Choice: Polar aprotic solvents like acetonitrile (ACN) or dimethylformamide (DMF) are ideal as they can dissolve the amine and the base without interfering with the reaction.[5][9] They effectively solvate the cation of the base, enhancing the nucleophilicity of the amine.

SN2_Mechanism cluster_reactants Reactants cluster_ts Transition State cluster_products Products Amine cis-Octahydroisoindole (Nucleophile) TS [H₂N⁺---R---X⁻]‡ Amine->TS Nucleophilic Attack AlkylHalide R-X (Electrophile) AlkylHalide->TS Product N-Alkyl-cis-octahydroisoindole TS->Product Salt H-X (Acid byproduct) TS->Salt Neutralized KHCO₃ + KX Salt->Neutralized Neutralization Base K₂CO₃ (Base) Base->Neutralized

Caption: SN2 mechanism for N-alkylation.
Reductive Amination

Reductive amination is a powerful alternative, especially when dealing with sensitive alkylating agents or when direct alkylation yields are low.[10][11][12] This one-pot procedure involves two key steps:

  • Imine/Iminium Ion Formation: The secondary amine reacts with an aldehyde or ketone to form an iminium ion intermediate.[10]

  • In-situ Reduction: A mild reducing agent, added to the same pot, reduces the iminium ion to the tertiary amine.[10]

Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice for the reducing agent. It is mild enough not to reduce the starting aldehyde/ketone but is highly effective at reducing the iminium intermediate, minimizing side reactions.[10][13]

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Direct N-Alkylation with an Alkyl Halide

This protocol is a general procedure and may require optimization for specific substrates.

Materials and Reagents:

  • cis-Octahydroisoindole

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide)

  • Anhydrous Potassium Carbonate (K₂CO₃), finely powdered

  • Anhydrous Acetonitrile (ACN) or Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, condenser, and heating mantle/oil bath

Step-by-Step Methodology:

  • Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add cis-octahydroisoindole (1.0 eq).

  • Add Base and Solvent: Add anhydrous potassium carbonate (2.0-2.5 eq) followed by anhydrous acetonitrile (volume sufficient to make a 0.1-0.5 M solution).

  • Stir: Begin vigorous stirring to create a fine suspension of the base.

  • Add Alkylating Agent: Add the alkyl halide (1.0-1.2 eq) dropwise to the suspension at room temperature. An exothermic reaction may occur; a water bath can be used for cooling if necessary.

  • Reaction: Heat the reaction mixture to 40-60 °C and monitor its progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-24 hours.

  • Workup - Quenching and Extraction:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Filter off the inorganic salts (K₂CO₃, KX) and wash the filter cake with a small amount of ethyl acetate.

    • Combine the filtrate and washings.

    • Transfer the solution to a separatory funnel and wash with saturated aqueous NaHCO₃ solution, followed by brine.[10][14]

  • Drying and Concentration:

    • Dry the organic layer over anhydrous Na₂SO₄.[14]

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.[15]

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure N-alkylated product.

Protocol 2: N-Alkylation via Reductive Amination

Materials and Reagents:

  • cis-Octahydroisoindole

  • Aldehyde or Ketone

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Step-by-Step Methodology:

  • Setup: In a round-bottom flask, dissolve cis-octahydroisoindole (1.0 eq) and the aldehyde or ketone (1.0-1.2 eq) in DCM or DCE.[10]

  • Iminium Formation: Stir the mixture at room temperature for 30-60 minutes.

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirred solution. The addition may cause gas evolution, so it should be done carefully.

  • Reaction: Continue stirring at room temperature until the starting materials are consumed (typically 2-16 hours), as monitored by TLC or LC-MS.[10]

  • Workup - Quenching and Extraction:

    • Slowly quench the reaction by adding a saturated aqueous solution of NaHCO₃.[10]

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with DCM.

    • Combine the organic layers and wash with brine.[10]

  • Drying and Concentration: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[15]

  • Purification: Purify the crude product by flash column chromatography.

Workflow and Data Presentation

Workflow Setup 1. Reaction Setup (Amine, Solvent, Base*) Reagent_Add 2. Add Alkylating Agent (Alkyl Halide or Carbonyl) Setup->Reagent_Add Reaction 3. Reaction (Stir/Heat, Monitor by TLC/LC-MS) Reagent_Add->Reaction Note *Base only for Protocol 1 *Add reducing agent for Protocol 2 Reagent_Add->Note Workup 4. Aqueous Workup (Quench, Extract, Wash) Reaction->Workup Purify 5. Purification (Dry, Concentrate, Chromatography) Workup->Purify Analysis 6. Characterization (NMR, MS, etc.) Purify->Analysis

Caption: General experimental workflow for N-alkylation.

Table 1: Comparison of N-Alkylation Methods and Conditions

ParameterDirect Alkylation (Protocol 1)Reductive Amination (Protocol 2)Rationale / Comments
Alkylating Agent Alkyl Halide (R-X)Aldehyde (R-CHO) or Ketone (R₂C=O)Reductive amination avoids halide byproducts.
Key Reagent Base (e.g., K₂CO₃, Cs₂CO₃)Reducing Agent (e.g., NaBH(OAc)₃)The base neutralizes acid; the reductant reduces the iminium ion.
Typical Solvent ACN, DMFDCM, DCESolvent choice impacts solubility and reaction rate.[9]
Temperature Room Temp. to 60 °CRoom TemperatureReductive amination often proceeds under milder temperature conditions.
Key Intermediate Ammonium Salt (transient)Iminium IonThe nature of the intermediate dictates the reaction pathway.
Primary Byproduct Inorganic Salt (e.g., KX)Borate SaltsByproducts must be removed during workup.

Troubleshooting and Expert Insights

ProblemPossible CauseSuggested Solution
Low or No Reaction - Insufficiently reactive alkyl halide.- Base is too weak or not anhydrous.- Low temperature.- Add a catalytic amount of NaI or KI (Finkelstein reaction).- Use a stronger base like Cs₂CO₃ or switch to reductive amination.- Gradually increase the reaction temperature while monitoring for side products.[9]
Formation of Side Products - Overalkylation (for primary amines).- Elimination (E2) with bulky bases/hindered halides.- Decomposition of reagents.- Use a 1:1 stoichiometry of amine to alkylating agent.- Use a non-hindered base like K₂CO₃.- Ensure reagents are pure and the reaction is not overheated.
Difficult Workup - Emulsion formation during extraction.- Product is water-soluble.- Add brine to the separatory funnel to break the emulsion.- Saturate the aqueous layer with NaCl before extracting with a more polar solvent (e.g., multiple extractions with EtOAc or DCM).
Low Yield in Reductive Amination - Incomplete iminium formation.- Degradation of reducing agent.- Allow more time for iminium formation before adding the reductant; consider adding molecular sieves.[10]- Use fresh NaBH(OAc)₃ and add it portion-wise.

Conclusion

The N-alkylation of cis-octahydroisoindole is a fundamental transformation for generating novel chemical entities for drug discovery. Both direct alkylation with alkyl halides and reductive amination are highly effective methods. The choice between them depends on the specific substrate, the desired functionality, and the availability of reagents. By understanding the mechanistic principles and carefully controlling the reaction parameters as outlined in this guide, researchers can confidently and reproducibly synthesize the desired N-alkylated products in high yield and purity.

References

Application Notes and Protocols: Octahydro-1H-isoindole as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Ascendancy of Saturated Heterocycles in Modern Chemistry

In the landscape of contemporary drug discovery and organic synthesis, there is a discernible shift towards molecules with greater three-dimensionality. For decades, the focus was predominantly on flat, aromatic systems. However, the limitations of such scaffolds—including metabolic instability and solubility issues—have become increasingly apparent. Saturated heterocycles have emerged as powerful alternatives, offering improved physicochemical properties and access to novel chemical space. Their rigid, well-defined conformations allow for precise spatial orientation of functional groups, a critical factor in optimizing interactions with biological targets.

Among these valuable scaffolds, the octahydro-1H-isoindole core, a saturated bicyclic amine, has garnered significant attention. This motif serves as a versatile and robust building block, providing a rigid framework that can be strategically functionalized to generate diverse libraries of complex molecules. Its applications span from being a key intermediate in the synthesis of pharmaceuticals to its use as a chiral ligand in asymmetric catalysis.[1] This guide provides an in-depth exploration of the synthesis, functionalization, and application of octahydro-1H-isoindole, complete with detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals.

Synthesis of the cis-Octahydro-1H-isoindole Scaffold

The most common and practical route to the cis-diastereomer of octahydro-1H-isoindole involves a two-step process starting from the readily available cis-hexahydrophthalic anhydride. This method is advantageous due to its operational simplicity and amenability to scale-up for industrial production.[2]

Protocol 1: Synthesis of cis-Hexahydrophthalimide

This initial step involves the condensation of cis-hexahydrophthalic anhydride with urea to form the corresponding imide.

Materials:

  • cis-Hexahydrophthalic anhydride

  • Urea

  • High-boiling point solvent (e.g., o-dichlorobenzene or decalin)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add cis-hexahydrophthalic anhydride (1.0 equiv) and urea (1.05 equiv).

  • Add a minimal amount of a high-boiling point solvent to create a slurry.

  • Heat the mixture to 140-160 °C and maintain this temperature for 2-3 hours. The reaction can be monitored by the cessation of ammonia evolution.

  • Cool the reaction mixture to room temperature, which should result in the crystallization of the product.

  • Recrystallize the crude product from a suitable solvent such as ethanol to yield pure cis-hexahydrophthalimide.

Causality and Insights: The use of urea as a nitrogen source is a cost-effective and efficient method for the formation of the imide ring. The high temperature is necessary to drive the condensation reaction, which proceeds with the elimination of water and carbon dioxide.

Protocol 2: Reduction of cis-Hexahydrophthalimide to cis-Octahydro-1H-isoindole

The subsequent reduction of the imide to the corresponding bicyclic amine is a critical step. While various reducing agents can be employed, lithium aluminum hydride (LiAlH₄) is particularly effective for the complete reduction of both carbonyl groups.

Materials:

  • cis-Hexahydrophthalimide

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Sodium sulfate or magnesium sulfate (for drying)

Procedure:

  • In a dry, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), prepare a suspension of LiAlH₄ (2.0-2.5 equiv) in anhydrous THF.

  • Cool the suspension to 0 °C using an ice bath.

  • Dissolve cis-hexahydrophthalimide (1.0 equiv) in anhydrous THF and add it dropwise to the LiAlH₄ suspension, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential, dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

  • Filter the resulting granular precipitate of aluminum salts and wash thoroughly with THF.

  • Combine the filtrate and washings, and dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude cis-octahydro-1H-isoindole. Further purification can be achieved by distillation under reduced pressure.[2]

Mechanistic Rationale: LiAlH₄ is a powerful nucleophilic hydride source that effectively reduces the amide carbonyls of the imide. The reaction proceeds via the formation of an intermediate aluminate complex. The cis-stereochemistry of the starting material is retained throughout the reduction process, yielding the thermodynamically stable cis-fused ring system.

Synthesis of cis-Octahydro-1H-isoindole cluster_reagents start cis-Hexahydrophthalic Anhydride imide cis-Hexahydrophthalimide start->imide Condensation final cis-Octahydro-1H-isoindole imide->final Reduction reagent1 Urea, 140-160 °C reagent2 1. LiAlH₄, THF 2. Workup

Caption: Synthetic workflow for cis-Octahydro-1H-isoindole.

Spectroscopic Characterization

Accurate characterization of the synthesized octahydro-1H-isoindole is crucial. The following table summarizes typical spectroscopic data for the cis-isomer.

Technique Data
¹H NMR Chemical shifts (δ) will vary depending on the solvent, but typically show broad multiplets for the methine protons at the ring junction and a series of multiplets for the methylene protons of both rings. The N-H proton will appear as a broad singlet.[3]
¹³C NMR Will display distinct signals for the methine and methylene carbons. The number of signals will reflect the C₂ symmetry of the molecule.[3]
IR (Infrared) Characteristic peaks include N-H stretching (around 3300-3500 cm⁻¹), C-H stretching (around 2850-2950 cm⁻¹), and N-H bending vibrations.
MS (Mass Spec) The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (125.21 g/mol for C₈H₁₅N).[4]

Functionalization of the Octahydro-1H-isoindole Scaffold

The secondary amine of the octahydro-1H-isoindole core is a key handle for further synthetic modifications, allowing for the introduction of a wide array of substituents through N-alkylation and N-acylation.

Protocol 3: N-Alkylation of cis-Octahydro-1H-isoindole

This protocol describes a general procedure for the N-alkylation of the scaffold using an alkyl halide.

Materials:

  • cis-Octahydro-1H-isoindole

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Base (e.g., potassium carbonate or sodium hydride)

  • Anhydrous solvent (e.g., DMF or THF)

  • Saturated aqueous ammonium chloride (for quenching)

Procedure:

  • Dissolve cis-octahydro-1H-isoindole (1.0 equiv) in the chosen anhydrous solvent in a dry flask under an inert atmosphere.[5]

  • Add the base (1.2-1.5 equiv). If using NaH, add it portion-wise at 0 °C and allow the mixture to stir for 30-60 minutes.[5] If using K₂CO₃, it can be added directly at room temperature.

  • Add the alkyl halide (1.1 equiv) dropwise to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating until completion, as monitored by TLC.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (if NaH was used) or water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Rationale for Reagent Selection: The choice of base and solvent is critical for achieving efficient alkylation while minimizing side reactions. A strong base like NaH ensures complete deprotonation of the secondary amine, forming the highly nucleophilic amide anion.[6] In contrast, a milder base like K₂CO₃ can also be effective, particularly with more reactive alkylating agents.[7] Aprotic polar solvents like DMF or THF are ideal for this type of reaction as they solubilize the reactants and do not interfere with the nucleophilic substitution.

Alkylating Agent Base Solvent Typical Yield (%)
Methyl IodideK₂CO₃DMF>90
Benzyl BromideNaHTHF85-95
Ethyl BromoacetateK₂CO₃Acetonitrile80-90
Protocol 4: N-Acylation of cis-Octahydro-1H-isoindole

This protocol outlines the N-acylation using an acylating agent such as an acid chloride or anhydride.

Materials:

  • cis-Octahydro-1H-isoindole

  • Acylating agent (e.g., acetyl chloride, benzoyl chloride, acetic anhydride)

  • Tertiary amine base (e.g., triethylamine)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate

Procedure:

  • Dissolve cis-octahydro-1H-isoindole (1.0 equiv) and triethylamine (1.2 equiv) in anhydrous DCM and cool the solution to 0 °C.[8]

  • Add the acylating agent (1.1 equiv) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the N-acylated product.[9] Purification can be achieved by chromatography or recrystallization if necessary.

Mechanistic Considerations: The reaction proceeds via a nucleophilic acyl substitution mechanism. Triethylamine acts as a base to neutralize the HCl or carboxylic acid byproduct generated during the reaction, driving the equilibrium towards the product. The use of DCM as a solvent is advantageous due to its inert nature and ease of removal.

Functionalization cluster_alkylation N-Alkylation cluster_acylation N-Acylation start cis-Octahydro-1H-isoindole alkylated_product N-Alkyl-octahydro-1H-isoindole start->alkylated_product acylated_product N-Acyl-octahydro-1H-isoindole start->acylated_product alkylation_reagents R-X, Base (e.g., K₂CO₃ or NaH) Solvent (e.g., DMF or THF) acylation_reagents R-COCl or (RCO)₂O, Et₃N Solvent (e.g., DCM)

Caption: Key N-functionalization reactions of the scaffold.

Applications in Synthesis and Medicinal Chemistry

The rigid bicyclic structure of octahydro-1H-isoindole makes it an attractive scaffold for a variety of applications.

As a Chiral Auxiliary in Asymmetric Synthesis

When resolved into its individual enantiomers, such as (3aR,7aS)-octahydro-1H-isoindole, the scaffold can be employed as a chiral auxiliary. By temporarily attaching it to a prochiral substrate, the steric bulk and defined conformation of the isoindole moiety can direct the stereochemical outcome of subsequent reactions, such as alkylations or aldol reactions. After the desired stereocenter has been established, the auxiliary can be cleaved and recovered. This strategy is a powerful tool for the synthesis of enantiomerically pure compounds.[1]

In Diels-Alder Reactions

The partially or fully unsaturated precursors to octahydro-1H-isoindole, namely isoindoles and isoindolines, are potent dienes in [4+2] cycloaddition reactions. The intramolecular Diels-Alder reaction, in particular, has been utilized to construct complex, polycyclic isoindolone ring systems that are present in various natural products and pharmaceutically active molecules. The resulting cycloadducts can then be hydrogenated to afford substituted octahydro-1H-isoindole derivatives.

As a Core Scaffold in Drug Discovery

The octahydro-1H-isoindole framework is a privileged scaffold in medicinal chemistry. Its rigid nature helps to reduce the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity. For example, derivatives of octahydro-1H-isoindole have been investigated as inhibitors of various enzymes, including prolyl oligopeptidases, and as modulators of fibroblast growth factor receptors (FGFRs). The ability to readily functionalize the nitrogen atom allows for the systematic exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties. For instance, the key intermediate for the synthesis of the oral hypoglycemic drug Mitiglinide is cis-perhydroisoindole.[2]

Applications cluster_applications Key Applications scaffold Octahydro-1H-isoindole Scaffold chiral_aux Chiral Auxiliary (Asymmetric Synthesis) scaffold->chiral_aux diels_alder Diels-Alder Reactions (Complex Molecule Synthesis) scaffold->diels_alder med_chem Medicinal Chemistry (Drug Scaffolds) scaffold->med_chem

Caption: Major applications of the octahydro-1H-isoindole building block.

Conclusion

Octahydro-1H-isoindole is a powerful and versatile building block in modern organic synthesis. Its rigid, three-dimensional structure and readily functionalizable secondary amine make it an ideal starting point for the creation of diverse and complex molecular architectures. The synthetic protocols provided herein offer robust and reproducible methods for the preparation and derivatization of this valuable scaffold. As the demand for novel, drug-like molecules continues to grow, the strategic application of saturated heterocycles like octahydro-1H-isoindole will undoubtedly play a pivotal role in advancing the frontiers of medicinal chemistry and materials science.

References

The Versatility of the Octahydro-1H-isoindole Scaffold in Neuroscience

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Neuroscience Research

Prepared by: Gemini, Senior Application Scientist

Introduction

The Octahydro-1H-isoindole core is a saturated bicyclic amine that represents a privileged scaffold in medicinal chemistry and neuroscience research.[1][2] Its rigid, three-dimensional structure provides an excellent framework for the precise spatial orientation of functional groups, enabling high-affinity and selective interactions with complex biological targets within the central nervous system (CNS). While the parent compound is recognized as a Substance P antagonist capable of crossing the blood-brain barrier, its principal utility in modern drug discovery lies in the vast chemical space unlocked by its derivatives.[3][4]

This guide provides an in-depth exploration of the applications of the Octahydro-1H-isoindole scaffold and its analogues in neuroscience. We will delve into its role in modulating key neurotransmitter systems, including neurokinin and dopamine pathways, and provide detailed, field-proven protocols for characterizing the pharmacological activity of novel compounds derived from this versatile core. The objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to leverage this scaffold in the pursuit of novel CNS therapeutics.

Part 1: Targeting the Neurokinin System as a Substance P Antagonist

Mechanism of Action: The Substance P/NK1R Pathway

Substance P is a neuropeptide that acts as a primary neurotransmitter in pathways mediating pain, inflammation, anxiety, and emesis. Its biological effects are transduced through the Neurokinin 1 Receptor (NK1R), a G-protein coupled receptor (GPCR) of the tachykinin receptor family.[3][5] Upon binding Substance P, the NK1R activates the Gαq signaling cascade, leading to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium (Ca²⁺) and the activation of Protein Kinase C (PKC), modulating neuronal excitability and signaling. The parent Octahydro-1H-isoindole molecule has been identified as an antagonist of this receptor, making it a valuable tool for studying movement disorders and other CNS pathologies associated with neurokinin signaling.[3][4]

NK1R_Pathway cluster_membrane Cell Membrane NK1R NK1R Gaq Gαq NK1R->Gaq activates PLC PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Gaq->PLC activates SP Substance P SP->NK1R binds Octa Octahydro-1H-isoindole (Antagonist) Octa->NK1R blocks Ca Ca²⁺ Increase IP3->Ca PKC PKC Activation DAG->PKC Response Neuronal Response (Pain, Inflammation) Ca->Response PKC->Response

Caption: Substance P / NK1R Signaling Pathway and Antagonism.

Protocol 1: In Vitro Characterization of NK1R Antagonism via Radioligand Binding Assay

This protocol provides a method to determine the binding affinity (Ki) of a test compound (e.g., an Octahydro-1H-isoindole derivative) for the NK1R by measuring its ability to compete with a known high-affinity radioligand.

Scientific Rationale: The principle is competitive displacement. An unlabeled test compound competes with a constant concentration of a radiolabeled ligand for binding to the receptor. The effectiveness of the test compound in displacing the radioligand is proportional to its own binding affinity.

Materials & Reagents:

  • Test Compound: Octahydro-1H-isoindole derivative, dissolved in DMSO to create a 10 mM stock.

  • Cell Membranes: Membranes prepared from CHO or HEK293 cells stably expressing human NK1R.

  • Radioligand: [³H]-Substance P or other suitable high-affinity NK1R radiolabeled antagonist.

  • Non-specific Ligand: High concentration (e.g., 1 µM) of unlabeled Substance P or another potent NK1R antagonist (e.g., Aprepitant).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% Bovine Serum Albumin (BSA), pH 7.4. The BSA is critical to prevent non-specific binding of the hydrophobic ligands to plasticware.

  • Scintillation Cocktail: For liquid scintillation counting.

  • Equipment: 96-well filter plates (e.g., GF/B), vacuum manifold, liquid scintillation counter, multi-channel pipettes.

Procedure:

  • Preparation of Reagents:

    • Thaw the cell membranes on ice. Homogenize gently and dilute in ice-cold Assay Buffer to a final concentration of 10-20 µg of protein per well. Keep on ice.

    • Prepare serial dilutions of the test compound in Assay Buffer. A typical concentration range would be from 1 pM to 10 µM.

    • Dilute the [³H]-Substance P in Assay Buffer to a working concentration equal to its Kd value (determined from prior saturation binding experiments).

  • Assay Setup (in a 96-well plate):

    • Total Binding (TB): Add 50 µL Assay Buffer, 50 µL [³H]-Substance P, and 100 µL of the membrane suspension. These wells measure the maximum possible binding.

    • Non-Specific Binding (NSB): Add 50 µL of the high-concentration unlabeled ligand (1 µM Substance P), 50 µL [³H]-Substance P, and 100 µL of the membrane suspension. This determines the amount of radioligand that binds non-specifically to the membrane and filter.

    • Test Compound Wells: Add 50 µL of each dilution of the test compound, 50 µL [³H]-Substance P, and 100 µL of the membrane suspension.

  • Incubation:

    • Seal the plate and incubate for 60-90 minutes at room temperature on a plate shaker. The incubation time should be sufficient to reach binding equilibrium.

  • Harvesting and Washing:

    • Place the filter plate on a vacuum manifold. Rapidly aspirate the contents of the wells through the filter.

    • Wash the filters 3 times with 200 µL of ice-cold Assay Buffer (without BSA) to remove unbound radioligand. Rapid washing is essential to minimize dissociation of the bound ligand.

    • Dry the filter plate completely.

  • Quantification:

    • Punch out the filter discs into scintillation vials or add scintillation cocktail directly to the wells (if using a compatible plate).

    • Allow vials to equilibrate for at least 4 hours in the dark.

    • Count the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding: Specific Binding = Total Binding (DPM) - Non-Specific Binding (DPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a one-site competition model using non-linear regression software (e.g., GraphPad Prism) to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding).

    • Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Part 2: Isoindole Derivatives as High-Affinity Dopamine Receptor Ligands

The isoindole scaffold has been extensively modified to generate potent and highly selective ligands for dopamine receptors, particularly the D₂-like family (D₂, D₃, D₄).[6][7] These receptors are critical targets for therapies addressing schizophrenia, Parkinson's disease, and substance use disorders.[7] The ability to achieve high selectivity, for instance for the D₃ receptor over the D₂ receptor, is a key goal in modern drug development to minimize side effects like extrapyramidal symptoms.[6]

Quantitative Data: Binding Affinities of Isoindole Derivatives

The following table summarizes binding data for representative 2,3-dihydro-1H-isoindole derivatives, demonstrating the high affinity and selectivity achievable with this scaffold.

CompoundD₃ Receptor pKiD₂ Receptor pKiSelectivity (D₂/D₃)Reference
Derivative 19 8.3< 6.3> 100-fold[6]
SB-277011 8.16.8~20-fold[6]

Note: pKi is the negative logarithm of the Ki value. A higher pKi indicates higher binding affinity.

Protocol 2: Screening for Dopamine D₂/D₃ Receptor Binding Affinity

This protocol is analogous to Protocol 1 but adapted for dopamine receptors. It is designed to determine the affinity and selectivity of a test compound for D₂ versus D₃ receptors.

Materials & Reagents:

  • Test Compound: Isoindole derivative, 10 mM stock in DMSO.

  • Cell Membranes: Membranes from cells expressing either human D₂ or D₃ receptors.

  • Radioligand: [³H]-Spiperone or [³H]-Raclopride (a common D₂/D₃ antagonist radioligand).

  • Non-specific Ligand: 10 µM Haloperidol or unlabeled Spiperone.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

Procedure:

  • Assay Setup: Follow the same setup as in Protocol 1, preparing separate plates for D₂ and D₃ receptor membranes.

  • Incubation: Incubate for 60 minutes at room temperature.

  • Harvesting and Quantification: Follow steps 4 and 5 from Protocol 1.

  • Data Analysis:

    • Calculate the IC₅₀ and Ki values for the test compound at both D₂ and D₃ receptors independently using the Cheng-Prusoff equation.

    • Calculate Selectivity: Selectivity Ratio = Ki (D₂) / Ki (D₃). A value greater than 1 indicates selectivity for the D₃ receptor.

Workflow_Screening cluster_synthesis Compound Synthesis cluster_primary Primary Screen: Binding Affinity cluster_secondary Secondary Screen: Functional Activity Compound Isoindole Derivative Library AssayD2 Protocol 2: D₂ Receptor Binding Compound->AssayD2 AssayD3 Protocol 2: D₃ Receptor Binding Compound->AssayD3 DataKi Calculate Ki and Selectivity (D₂ vs D₃) AssayD2->DataKi AssayD3->DataKi AssayFunc Protocol 3: Functional cAMP Assay DataFunc Determine Agonist vs Antagonist Profile (EC₅₀/IC₅₀) AssayFunc->DataFunc DataKi->AssayFunc Advance Potent/ Selective Compounds Hit Validated Hit Compound DataFunc->Hit

Caption: Workflow for Screening and Validating Dopamine Receptor Ligands.

Protocol 3: Functional Assay for Dopamine Receptor Activity (cAMP Assay)

Binding affinity does not reveal whether a compound is an agonist (activates the receptor) or an antagonist (blocks the receptor). This functional assay measures the downstream effect of D₂/D₃ receptor activation, which is the inhibition of cAMP production.

Scientific Rationale: D₂-like receptors couple to the inhibitory G-protein, Gαi, which inhibits the enzyme adenylyl cyclase (AC).[7] This leads to a decrease in intracellular cAMP levels. An agonist will mimic this effect, while an antagonist will block the effect of a known agonist.

Materials & Reagents:

  • Cell Line: CHO or HEK293 cells expressing human D₂ or D₃ receptors.

  • Dopamine Agonist: Quinpirole or Dopamine.

  • cAMP Stimulator: Forskolin.

  • Test Compound: Isoindole derivative.

  • cAMP Detection Kit: A commercial kit based on HTRF, ELISA, or similar technology.

  • Stimulation Buffer: HBSS or serum-free medium containing a phosphodiesterase inhibitor like IBMX (to prevent cAMP degradation).

Procedure:

  • Cell Plating: Seed cells in a 96-well plate and grow to ~90% confluency.

  • Assay Setup (Antagonist Mode):

    • Pre-incubate cells with various concentrations of the test compound (or vehicle) for 15-30 minutes.

    • Add a fixed concentration of a D₂/D₃ agonist (e.g., the EC₈₀ of quinpirole) to all wells except the baseline controls.

    • Immediately add a fixed concentration of forskolin to all wells to stimulate cAMP production. Forskolin directly activates adenylyl cyclase, providing a robust signal that can be inhibited by the Gαi pathway.

  • Assay Setup (Agonist Mode):

    • Add various concentrations of the test compound to the cells.

    • Immediately add a fixed concentration of forskolin to all wells.

  • Incubation: Incubate the plate for 30 minutes at 37°C.

  • cAMP Measurement:

    • Lyse the cells and measure cAMP levels according to the manufacturer's protocol for the chosen cAMP detection kit.

  • Data Analysis:

    • Antagonist Mode: Plot the cAMP signal against the log concentration of the test compound. Fit the data to determine the IC₅₀, which is the concentration of the antagonist that restores 50% of the inhibited signal.

    • Agonist Mode: Plot the cAMP signal against the log concentration of the test compound. A decrease in cAMP indicates agonism. Fit the data to determine the EC₅₀ (concentration for 50% of maximal effect) and the magnitude of the response relative to a full agonist like quinpirole.

Part 3: Broader Applications and Future Directions

The versatility of the isoindole scaffold extends beyond neurokinin and dopamine systems. Researchers have successfully derivatized this core to target other key players in neurodegenerative diseases.

  • Cholinesterase Inhibition: Derivatives of 1H-isoindole-1,3(2H)-dione have been designed as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that are central to the cholinergic hypothesis of Alzheimer's disease.[8]

  • Monoamine Oxidase (MAO) Inhibition: Certain N-substituted hexahydro-1H-isoindole-1,3(2H)-dione derivatives have shown inhibitory activity against MAO-B, an enzyme involved in the degradation of dopamine and a target in Parkinson's disease therapy.[9]

  • Neuroprotection: Isoindoline-dione derivatives have also demonstrated the ability to protect neuronal-like cells (e.g., SH-SY5Y) from oxidative stress, a common pathological mechanism in many neurodegenerative disorders.[10]

This chemical diversity underscores the power of the Octahydro-1H-isoindole scaffold as a starting point for multi-target drug design in neuroscience.

Logic_Scaffold cluster_targets CNS Therapeutic Targets cluster_diseases Potential Disease Applications Scaffold Octahydro-1H-isoindole Core Scaffold NK1R Neurokinin 1 Receptor (NK1R) Scaffold->NK1R Antagonism D2R Dopamine D₂/D₃ Receptors Scaffold->D2R Selective Ligands AChE Cholinesterases (AChE/BuChE) Scaffold->AChE Inhibition MAOB Monoamine Oxidase B (MAO-B) Scaffold->MAOB Inhibition Nrf2 Neuroprotective Pathways (e.g., Nrf2) Scaffold->Nrf2 Activation Move Movement Disorders NK1R->Move Psych Schizophrenia D2R->Psych PD Parkinson's Disease D2R->PD AD Alzheimer's Disease AChE->AD MAOB->PD Nrf2->PD Nrf2->AD

References

A Robust Chiral HPLC Method for Determining the Stereochemical Purity of Trandolapril and Its Key Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Pharmaceutical Industry

Abstract

This application note presents a detailed, validated High-Performance Liquid Chromatography (HPLC) method for the stereoselective analysis of Trandolapril, a potent angiotensin-converting enzyme (ACE) inhibitor. The stereochemical configuration of a drug is a critical quality attribute, as different stereoisomers can exhibit varied pharmacological and toxicological profiles.[1] This guide provides a comprehensive protocol for separating and quantifying the stereoisomers of Trandolapril and its key synthetic intermediate, octahydro-1H-indole-2-carboxylic acid, ensuring the efficacy and safety of the final active pharmaceutical ingredient (API). The method utilizes a cyclodextrin-based chiral stationary phase to achieve baseline separation, making it suitable for quality control in both research and manufacturing environments.

Introduction: The Criticality of Chirality in Trandolapril Synthesis

Trandolapril, chemically known as (2S,3aR,7aS)-1-[(S)-N-[(S)-1-ethoxycarbonyl-3-phenylpropyl]alanyl]octahydro-1H-indole-2-carboxylic acid, is an ACE inhibitor used in the management of hypertension and for improving survival after myocardial infarction.[2][3][4] Its therapeutic efficacy is intrinsically linked to its specific stereochemical structure. The synthesis of Trandolapril involves several chiral centers, with the bicyclic amino acid building block, (2S,3aR,7aS)-octahydro-1H-indole-2-carboxylic acid, being a key intermediate.[2][5][6]

Synthetic routes to this intermediate often yield a mixture of diastereomers.[5][6] Since only the correct isomer can be used for the synthesis of the active drug, a reliable analytical method is imperative to control the stereochemical purity at this critical step and in the final API.[5][7] The U.S. Food and Drug Administration and other regulatory bodies mandate the marketing of only the active enantiomer for many chiral drugs to prevent potential adverse effects from other isomers.[1]

This document details a robust chiral HPLC method designed to provide clear separation and accurate quantification of the desired stereoisomers from their undesired counterparts.

The Principle of Chiral Recognition via HPLC

The separation of stereoisomers, which have identical physical and chemical properties in an achiral environment, requires the creation of a chiral environment.[1] Direct separation by chiral HPLC is the most versatile and widely used technique for this purpose.[8][9][10]

This method relies on a Chiral Stationary Phase (CSP) , which is a solid support chemically bonded with a chiral selector.[1][11] The key principle involves the formation of transient, diastereomeric complexes between the analyte's enantiomers and the CSP. These complexes have different association energies, leading to differential retention times and, consequently, chromatographic separation.

For the analysis of Trandolapril and its intermediates, a β-cyclodextrin-based CSP is particularly effective.[5] The bucket-like structure of cyclodextrin provides a chiral cavity into which parts of the analyte can include, while hydroxyl groups on the rim of the cavity offer additional hydrogen bonding and dipole-dipole interactions, enhancing chiral recognition.[11]

Experimental Protocol

This section provides a self-validating protocol. Adherence to the system suitability criteria is essential to guarantee the trustworthiness of the results.

  • Instrumentation: HPLC system equipped with a quaternary pump, autosampler, column thermostat, and UV-Vis or Photodiode Array (PDA) detector.

  • Data Acquisition: Chromatography Data System (CDS) such as Waters Empower or equivalent.

  • Chemicals:

    • Acetonitrile (HPLC Grade)

    • Ammonium Dihydrogen Phosphate (AR Grade)

    • Tetrabutylammonium Phosphate (AR Grade)

    • Purified Water (Milli-Q or equivalent)

  • Reference Standards:

    • Trandolapril EP/USP Reference Standard[12][13]

    • Trandolapril Related Compounds/Isomers (if available)[14][15]

    • (2S,3aR,7aS)-octahydro-1H-indole-2-carboxylic acid

    • Undesired stereoisomers of the intermediate

The following conditions were optimized for the baseline separation of Trandolapril stereoisomers. A similar reversed-phase approach can be adapted for the more polar intermediate.

ParameterConditionCausality and Rationale
Column Cyclobond™ I 2000 (β-cyclodextrin), 250 x 4.6 mm, 5 µmThe β-cyclodextrin CSP provides the necessary chiral environment for stereoisomer recognition.[5] The dimensions offer a good balance between resolution and analysis time.
Mobile Phase Acetonitrile : Buffer (40:60, v/v)A reversed-phase mode is employed. The organic modifier (acetonitrile) controls the retention time, while the aqueous buffer facilitates the ionic and polar interactions required for chiral separation.[5]
Buffer Preparation 0.087 M Ammonium Dihydrogen Phosphate with Tetrabutylammonium PhosphateThe phosphate buffer controls the pH, ensuring consistent ionization of the acidic analytes. The tetrabutylammonium phosphate acts as an ion-pairing agent, improving peak shape and retention.[5]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing optimal efficiency without generating excessive backpressure.[5]
Column Temperature 30 °CMaintaining a constant, slightly elevated temperature ensures reproducible retention times and can improve separation efficiency.
Detection Wavelength 220 nmThis wavelength provides good sensitivity for both Trandolapril and its key intermediate, which contain chromophores absorbing in the low UV region.[5]
Injection Volume 20 µLA suitable volume to ensure adequate detector response without causing column overload.
Run Time Approximately 15 minutesSufficient to allow for the elution of all relevant isomers and any late-eluting impurities.

Proper sample preparation is crucial for accurate and reproducible results.[16][17][18]

  • Diluent: Prepare the mobile phase for use as the sample diluent. This practice minimizes peak distortion.[19]

  • Standard Solution (0.5 mg/mL):

    • Accurately weigh about 25 mg of the Trandolapril (or intermediate) reference standard.

    • Transfer to a 50 mL volumetric flask.

    • Dissolve and dilute to volume with the diluent. Mix thoroughly.

  • Sample Solution (0.5 mg/mL):

    • Prepare in the same manner as the Standard Solution using the sample to be analyzed.

  • Resolution Solution:

    • Prepare a solution of the desired stereoisomer (e.g., Trandolapril).

    • Spike it with a small amount (e.g., 0.5-1.0%) of the undesired stereoisomer(s).

    • Purpose: This solution is critical for verifying the method's specificity and for system suitability, ensuring the peak of the undesired isomer is resolved from the main peak.[20]

Before commencing any sample analysis, the chromatographic system must be verified by injecting the Resolution Solution in replicate (e.g., five times). The system is deemed suitable for use only if all criteria are met.[8]

ParameterAcceptance CriteriaJustification
Resolution (Rs) ≥ 2.0This is the most critical parameter for a purity method. A resolution of at least 2.0 ensures baseline separation between the main isomer and the closest eluting undesired isomer, allowing for accurate integration.[21][22]
Tailing Factor (T) ≤ 1.5A symmetric peak (T ≈ 1.0) is essential for accurate peak integration. High tailing can compromise the quantitation of small adjacent peaks.
Precision (RSD% of Peak Area) ≤ 2.0%The Relative Standard Deviation (RSD) for replicate injections of the main peak demonstrates the precision of the injector and system.[20]
  • Equilibration: Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Sequence:

    • Inject the diluent (blank) once to ensure no carryover or system contamination.

    • Inject the Resolution Solution to confirm system suitability.

    • Inject the Standard Solution.

    • Inject the Sample Solution(s) in duplicate.

  • Calculation of Stereochemical Purity: The amount of the undesired stereoisomer is typically calculated using the area percent method, assuming equal detector response for all isomers.[8]

    % Undesired Isomer = (Area_Undesired / (Area_Desired + Sum of Areas_All Undesired)) * 100

Method Validation Principles

For use in a regulated environment, this method must be validated according to International Conference on Harmonisation (ICH) guidelines. This ensures the method is trustworthy and fit for its intended purpose.[20][21]

  • Specificity: The method's ability to unequivocally assess the desired analyte in the presence of other components, including its stereoisomers and potential impurities, is demonstrated by achieving baseline resolution.[20]

  • Limit of Quantitation (LOQ): The lowest concentration of the undesired isomer that can be quantified with acceptable precision and accuracy.[20][23] This is vital for controlling impurities at low levels.

  • Linearity: A linear relationship between the peak area and the concentration of the undesired isomer should be established, typically from the LOQ to 150% of the specification limit, with a correlation coefficient (r²) ≥ 0.999.[20][24]

  • Accuracy & Precision: Accuracy is determined by spiking the main compound with known amounts of the undesired isomer and calculating the percent recovery (typically 98.0-102.0%). Precision is assessed by the repeatability (intra-day) and intermediate precision (inter-day) of these measurements, with an RSD of < 2.0%.[20]

Workflow Visualization

The following diagram illustrates the complete workflow for the stereochemical purity analysis.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: HPLC Analysis cluster_data Phase 3: Data Processing p1 Prepare Mobile Phase & Diluent p2 Prepare System Suitability, Standard & Sample Solutions p1->p2 Use Mobile Phase as Diluent a1 Equilibrate HPLC System (Stable Baseline) p2->a1 a2 Perform System Suitability Test (SST) (Inject Resolution Solution) a1->a2 a3 Analyze Samples (Inject Blank, Standards, Samples) a2->a3 If SST Passes sst_fail SST Pass? d1 Integrate Chromatograms a3->d1 d2 Calculate % Undesired Isomer (Area Percent Method) d1->d2 d3 Generate Final Report d2->d3 sst_fail->a3 Yes troubleshoot Troubleshoot System (Check Column, Mobile Phase, etc.) sst_fail->troubleshoot No troubleshoot->a1 Re-equilibrate

Caption: Workflow for Stereochemical Purity Analysis of Trandolapril.

References

Application Notes and Protocols for the N-Acylation of Octahydroisoindole Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of N-Acylated Octahydroisoindoles in Medicinal Chemistry

The octahydroisoindole scaffold is a privileged bicyclic amine structure that forms the core of numerous biologically active molecules. Its rigid, three-dimensional architecture allows for precise orientation of substituents, making it a valuable building block in drug discovery. The N-acylation of the cis and trans isomers of octahydroisoindole is a fundamental transformation that enables the exploration of structure-activity relationships (SAR) by introducing a diverse array of functional groups. N-acylated isoindole derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, which can include anti-inflammatory, antimicrobial, and antitumor properties[1]. The introduction of an acyl group can significantly modify the compound's physicochemical properties, such as lipophilicity, hydrogen bonding capacity, and metabolic stability, thereby influencing its pharmacokinetic and pharmacodynamic profile.

This guide provides a comprehensive experimental procedure for the N-acylation of octahydroisoindole isomers, delving into the mechanistic rationale behind the protocol, comparative reactivity of the isomers, and detailed characterization and troubleshooting methodologies.

Mechanistic Insights and Stereochemical Considerations

The N-acylation of a secondary amine, such as octahydroisoindole, with an acyl chloride or anhydride is a classic nucleophilic acyl substitution reaction. The reaction is typically facilitated by a base to neutralize the acidic byproduct (HCl or a carboxylic acid), which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction. A widely used method for this transformation is the Schotten-Baumann reaction, which traditionally employs an aqueous base in a two-phase system[2].

The core difference between the cis and trans isomers of octahydroisoindole lies in the fusion of the cyclohexane and pyrrolidine rings. In the cis isomer, the two bridgehead hydrogens are on the same side, resulting in a folded, concave shape. Conversely, the trans isomer has its bridgehead hydrogens on opposite sides, leading to a more linear and rigid structure[3]. This stereochemical difference has a profound impact on the accessibility of the nitrogen's lone pair of electrons. The trans isomer, with its more exposed nitrogen, is generally more reactive towards electrophiles in N-acylation reactions, leading to faster reaction rates and potentially higher yields compared to the more sterically hindered cis isomer[3].

Experimental Workflow for N-Acylation

The following diagram outlines the general workflow for the N-acylation of octahydroisoindole isomers, from reaction setup to purification and analysis.

N-Acylation Workflow cluster_0 Reaction Setup cluster_1 Workup and Isolation cluster_2 Purification and Analysis Dissolve Isomer Dissolve Octahydroisoindole Isomer and Base in DCM Cool Solution Cool to 0 °C Dissolve Isomer->Cool Solution Add Acylating Agent Add Acylating Agent Dropwise Cool Solution->Add Acylating Agent Warm to RT Warm to Room Temperature Add Acylating Agent->Warm to RT Stir Stir for 2-4 hours Warm to RT->Stir Quench Quench with Water or Saturated NaHCO₃ Stir->Quench Separate Layers Separate Organic Layer Quench->Separate Layers Wash Wash with Brine Separate Layers->Wash Dry Dry over Na₂SO₄ Wash->Dry Filter and Concentrate Filter and Concentrate Under Reduced Pressure Dry->Filter and Concentrate Purify Purify by Flash Chromatography (if needed) Filter and Concentrate->Purify Characterize Characterize by NMR, IR, and Mass Spectrometry Purify->Characterize

Caption: General workflow for the N-acylation of octahydroisoindole isomers.

Detailed Experimental Protocol

This protocol is a robust starting point for the N-acylation of both cis- and trans-octahydroisoindole.

Materials and Reagents:

Reagent/MaterialGradeSupplierComments
cis- or trans-Octahydroisoindole≥95%Commercially AvailableCan be used as the free base or hydrochloride salt.
Acylating Agent (e.g., Acetyl Chloride, Benzoyl Chloride)Reagent GradeCommercially AvailableUse freshly opened or distilled material.
Triethylamine (Et₃N)Anhydrous, ≥99.5%Commercially AvailableStore over KOH pellets.
Dichloromethane (DCM)Anhydrous, ≥99.8%Commercially AvailableUse a dry solvent for best results.
Saturated Sodium Bicarbonate (NaHCO₃) SolutionACS GradeIn-house preparation
Brine (Saturated NaCl Solution)ACS GradeIn-house preparation
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeCommercially Available
Silica Gel230-400 meshCommercially AvailableFor flash chromatography.

Procedure:

  • Reaction Setup:

    • To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the octahydroisoindole isomer (1.0 eq).

    • If starting from the hydrochloride salt, use 2.2 equivalents of triethylamine. If starting from the free base, use 1.2 equivalents of triethylamine.

    • Dissolve the amine and triethylamine in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M with respect to the amine.

    • Cool the solution to 0 °C in an ice bath.

  • Addition of Acylating Agent:

    • While stirring vigorously, add the acylating agent (1.1 eq) dropwise to the cooled solution. A white precipitate of triethylammonium hydrochloride will form.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Reaction Monitoring:

    • Stir the reaction at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes). The product should have a higher Rf value than the starting amine.

  • Workup:

    • Upon completion, quench the reaction by adding water or saturated aqueous sodium bicarbonate solution.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-acylated product.

  • Purification:

    • If necessary, purify the crude product by flash column chromatography on silica gel. The appropriate eluent will depend on the specific acyl group.

Self-Validation and Characterization of Products

A successful N-acylation is validated through a combination of spectroscopic methods.

Analytical TechniqueExpected Observations for N-Acylated Product
¹H NMR Disappearance of the N-H proton signal of the starting amine. Appearance of new signals corresponding to the acyl group (e.g., a singlet around 2.1 ppm for an acetyl group, or aromatic protons between 7.4-7.8 ppm for a benzoyl group).
¹³C NMR Appearance of a new carbonyl carbon signal in the range of 165-175 ppm.
IR Spectroscopy A strong absorption band for the amide carbonyl (C=O) stretch, typically in the range of 1630-1680 cm⁻¹.
Mass Spectrometry The molecular ion peak ([M]⁺ or [M+H]⁺) will correspond to the calculated molecular weight of the N-acylated product.

Illustrative Characterization Data:

CompoundIsomerTypical Yield¹H NMR (CDCl₃, δ ppm) - Acyl Group¹³C NMR (CDCl₃, δ ppm) - Carbonyl
N-Acetyl-octahydroisoindoletrans>90%~2.1 (s, 3H)~170
N-Acetyl-octahydroisoindolecis80-90%~2.1 (s, 3H)~170
N-Benzoyl-octahydroisoindoletrans>90%7.4-7.8 (m, 5H)~172
N-Benzoyl-octahydroisoindolecis80-90%7.4-7.8 (m, 5H)~172

Causality Behind Experimental Choices

  • Choice of Base (Triethylamine vs. NaOH): While the classic Schotten-Baumann reaction uses aqueous NaOH, this protocol employs triethylamine in an anhydrous organic solvent. The rationale is to avoid hydrolysis of the acyl chloride, which can be a competing side reaction in the presence of water and hydroxide ions. Triethylamine is a non-nucleophilic organic base that is soluble in DCM and effectively scavenges the HCl produced, driving the reaction to completion.

  • Solvent (Anhydrous DCM): Dichloromethane is an excellent solvent for both the starting materials and the product, and its inert nature prevents it from participating in the reaction. Using an anhydrous grade is crucial to minimize the hydrolysis of the acylating agent.

  • Temperature Control (0 °C to RT): The initial cooling to 0 °C helps to control the exothermic nature of the reaction upon the addition of the highly reactive acyl chloride. Allowing the reaction to proceed at room temperature provides sufficient energy for the reaction to go to completion in a reasonable timeframe.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Product Formation 1. Inactive acylating agent (hydrolyzed).2. Wet solvent or reagents.3. Insufficient base.1. Use a fresh bottle of acyl chloride or distill before use.2. Ensure all glassware is flame-dried and use anhydrous solvents.3. If starting from the hydrochloride salt, ensure at least 2 equivalents of base are used.
Incomplete Reaction 1. Steric hindrance (especially with the cis isomer and bulky acylating agents).2. Insufficient reaction time.1. Increase the reaction temperature or use a more reactive acylating agent (e.g., an acid anhydride with a catalytic amount of DMAP).2. Extend the reaction time and monitor by TLC.
Multiple Products on TLC 1. Diacylation (unlikely with secondary amines).2. Hydrolysis of the acylating agent.3. Presence of unreacted starting material.1. This is generally not an issue for secondary amines.2. Ensure anhydrous conditions.3. Drive the reaction to completion with a slight excess of the acylating agent or longer reaction times. Purify by column chromatography.

Logical Relationships in N-Acylation

The following diagram illustrates the key relationships influencing the outcome of the N-acylation reaction.

N-Acylation Logic cluster_reactivity Factors Affecting Reactivity cluster_yield Factors Affecting Yield Steric Hindrance Steric Hindrance of Amine Reaction Time Reaction Time Steric Hindrance->Reaction Time influences Reactivity of Acylating Agent Reactivity of Acylating Agent Temperature Temperature Reactivity of Acylating Agent->Temperature influences choice of Nucleophilicity Amine Nucleophilicity Nucleophilicity->Reactivity of Acylating Agent determines required Yield Yield Reaction Time->Yield Temperature->Yield Purity of Reagents Purity of Reagents Purity of Reagents->Yield Stoichiometry Stoichiometry Stoichiometry->Yield

Caption: Key factors influencing the reactivity and yield of N-acylation.

Conclusion

The N-acylation of cis- and trans-octahydroisoindole is a versatile and reliable transformation for the synthesis of novel derivatives for applications in drug discovery and development. By understanding the underlying mechanistic principles and the influence of stereochemistry on reactivity, researchers can effectively and efficiently generate a wide range of N-acylated products. This guide provides a solid foundation for the successful execution and troubleshooting of this important reaction.

References

Application Note: A Comprehensive Guide to In Vitro Antioxidant Activity Assays for Isoindole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Antioxidant Profiling of Isoindole Derivatives

Oxidative stress, a state defined by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a significant contributor to cellular damage and the pathogenesis of numerous chronic diseases, including cancer, cardiovascular disorders, and neurodegenerative conditions.[1][2] Antioxidants mitigate this damage by neutralizing ROS, making them a focal point of therapeutic research.[1][3]

Isoindole derivatives represent a vital class of nitrogen-containing heterocyclic compounds that have garnered considerable attention for their diverse pharmacological profiles, which include anticancer, antimicrobial, and anti-inflammatory activities.[4][5][6][7] The inherent electronic properties and structural versatility of the isoindole scaffold suggest that these molecules may also possess significant antioxidant potential.[4] This application note provides a comprehensive, field-tested guide for researchers, scientists, and drug development professionals to rigorously evaluate the in vitro antioxidant activity of novel isoindole derivatives.

A single assay is insufficient to capture the multifaceted nature of antioxidant action.[8][9][10] Therefore, we advocate for a panel of assays based on different reaction mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).[8][11] This guide details the principles, protocols, and data interpretation for four standard assays: DPPH and ABTS (mixed SET/HAT), FRAP (SET), and ORAC (HAT).

Workflow for Comprehensive Antioxidant Profiling

The following diagram illustrates a logical workflow for assessing the antioxidant potential of newly synthesized isoindole derivatives.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Data Analysis & Interpretation start Synthesized Isoindole Derivative solubility Solubility & Stability Testing (e.g., in DMSO, Ethanol, PBS) start->solubility dpph DPPH Assay solubility->dpph Soluble Compound abts ABTS Assay solubility->abts Soluble Compound frap FRAP Assay (SET Mechanism) dpph->frap Active in Primary Screen orac ORAC Assay (HAT Mechanism) dpph->orac Active in Primary Screen abts->frap abts->orac data Calculate IC50, TEAC, FRAP & ORAC values frap->data orac->data sar Structure-Activity Relationship (SAR) Analysis data->sar report Comprehensive Antioxidant Profile sar->report

Caption: Overall workflow from compound synthesis to final antioxidant profile.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle of the Method

The DPPH assay is one of the most common and rapid methods for screening antioxidant activity.[3] It utilizes the stable free radical DPPH, which has a deep violet color in solution due to its unpaired electron, with a maximum absorbance around 517 nm.[3][12] When an antioxidant compound donates a hydrogen atom or an electron to DPPH, it is reduced to the non-radical form, DPPH-H, resulting in a color change from violet to a pale yellow.[3][13] The degree of discoloration, measured by the decrease in absorbance, is stoichiometric to the number of electrons or hydrogen atoms captured and is indicative of the compound's radical scavenging capacity.[3]

Caption: Neutralization of the DPPH radical by a hydrogen-donating antioxidant.

Experimental Protocol

  • Reagent Preparation:

    • DPPH Stock Solution (0.1 mM): Accurately weigh 3.94 mg of DPPH powder and dissolve it in 100 mL of methanol or ethanol. Store this solution in an amber bottle at 4°C. It should be prepared fresh.[14]

    • Test Compound Stock Solution: Prepare a 1 mg/mL stock solution of the isoindole derivative in a suitable solvent (e.g., DMSO, ethanol).

    • Serial Dilutions: From the stock solution, prepare a series of dilutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL) in the same solvent.[13]

    • Positive Control: Prepare a series of dilutions of a standard antioxidant like Ascorbic Acid or Trolox using the same concentrations as the test compound.[13]

  • Assay Procedure (96-Well Plate Format):

    • Add 100 µL of the DPPH working solution to each well of a 96-well microplate.

    • Add 100 µL of the various concentrations of the isoindole derivative solutions or the standard antioxidant to the wells.

    • For the blank (control), add 100 µL of the solvent (e.g., ethanol) instead of the sample.[12]

    • Shake the plate gently and incubate in the dark at room temperature for 30 minutes.[14]

    • Measure the absorbance of each well at 517 nm using a microplate reader.[14]

  • Data Analysis:

    • Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [ (A_control - A_sample) / A_control ] × 100 [14] Where:

      • A_control is the absorbance of the blank (DPPH solution + solvent).

      • A_sample is the absorbance of the DPPH solution with the isoindole derivative or standard.

    • Plot the % Inhibition against the concentration of the test compound.

    • Determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, using regression analysis. A lower IC50 value indicates higher antioxidant activity.[14]

ABTS Radical Cation Decolorization Assay

Principle of the Method

The ABTS assay measures the ability of a compound to scavenge the stable ABTS radical cation (ABTS•+).[15] The ABTS•+ is generated by reacting a 7 mM ABTS solution with potassium persulfate. This reaction produces a blue-green radical solution with a characteristic absorbance at 734 nm.[16][17] Antioxidants present in the sample reduce the ABTS•+ back to its colorless neutral form.[17] The reduction in absorbance is proportional to the antioxidant concentration. This assay is versatile as it is applicable to both hydrophilic and lipophilic antioxidant systems.

G ABTS ABTS (Colorless) ABTS_Radical ABTS•+ (Blue-Green) ABTS->ABTS_Radical  Oxidation  (K₂S₂O₈) ABTS_Reduced ABTS (Colorless) ABTS_Radical->ABTS_Reduced  Reduction  (+ Antioxidant)

Caption: Generation and subsequent quenching of the ABTS radical cation.

Experimental Protocol

  • Reagent Preparation:

    • ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of deionized water.[16]

    • Potassium Persulfate Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of deionized water.

    • ABTS•+ Radical Solution: Mix the ABTS stock solution and potassium persulfate solution in a 1:1 ratio (e.g., 5 mL of each). Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This step is crucial for the complete generation of the radical.[16][17]

    • ABTS•+ Working Solution: On the day of the assay, dilute the radical solution with ethanol or a suitable buffer (e.g., PBS) to obtain an absorbance of 0.70 ± 0.02 at 734 nm.[15]

  • Assay Procedure (96-Well Plate Format):

    • Prepare serial dilutions of the isoindole derivative and a standard (Trolox) as described in the DPPH protocol.

    • Add 190 µL of the ABTS•+ working solution to each well.

    • Add 10 µL of the various concentrations of the test compound or standard.

    • Incubate the plate at room temperature in the dark for 6-10 minutes.[15]

    • Measure the absorbance at 734 nm.

  • Data Analysis:

    • Calculate the percentage of inhibition as described for the DPPH assay.

    • The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC). A standard curve is generated by plotting the % inhibition versus the concentration of Trolox. The antioxidant capacity of the isoindole derivative is then expressed as µM of Trolox equivalents (TE).

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle of the Method

The FRAP assay directly measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[18] This assay is based on a single electron transfer (SET) mechanism.[19] The reaction is conducted in an acidic medium (pH 3.6), where a colorless complex of Fe³⁺ and 2,4,6-tripyridyl-s-triazine (TPTZ) is reduced by the antioxidant to the Fe²⁺-TPTZ complex, which has an intense blue color.[20][21] The change in absorbance is measured spectrophotometrically at 593 nm and is directly proportional to the total reducing power of the antioxidants in the sample.[20][22]

Experimental Protocol

  • Reagent Preparation:

    • Acetate Buffer (300 mM, pH 3.6): Dissolve 3.1 g of sodium acetate trihydrate in water, add 16 mL of glacial acetic acid, and adjust the final volume to 1 liter with distilled water.[20]

    • TPTZ Solution (10 mM): Dissolve 31.2 mg of TPTZ in 10 mL of 40 mM HCl. Warm gently to aid dissolution.[20]

    • Ferric Chloride (FeCl₃) Solution (20 mM): Dissolve 54.0 mg of FeCl₃·6H₂O in 10 mL of distilled water.[20]

    • FRAP Reagent: Prepare fresh on the day of use by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio (e.g., 25 mL buffer + 2.5 mL TPTZ + 2.5 mL FeCl₃).[18] Incubate this reagent at 37°C before use.[18]

    • Standard Solution: Prepare a series of ferrous sulfate (FeSO₄·7H₂O) solutions (e.g., 100 to 2000 µM) in distilled water to generate a standard curve.

  • Assay Procedure:

    • Pre-warm the FRAP reagent to 37°C.

    • Add 180 µL of the FRAP reagent to each well of a 96-well plate.

    • Add 20 µL of the appropriately diluted isoindole derivative, standard solution, or blank (solvent) to the wells.

    • Mix thoroughly and incubate at 37°C for at least 4-6 minutes.[18] Some compounds may require longer incubation times (up to 30 minutes).

    • Measure the absorbance at 593 nm.

  • Data Analysis:

    • Create a standard curve by plotting the absorbance of the FeSO₄ standards against their concentrations.

    • Use the linear regression equation from the standard curve to determine the Fe²⁺ equivalent concentration for each isoindole derivative sample.

    • Results are expressed as µM of Fe(II) equivalents or FRAP value.

ORAC (Oxygen Radical Absorbance Capacity) Assay

Principle of the Method

The ORAC assay is a classic HAT-based method that evaluates the capacity of an antioxidant to scavenge peroxyl radicals.[1][23] Peroxyl radicals are generated by the thermal decomposition of an azo-initiator compound, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH).[24][25] These radicals induce oxidative damage to a fluorescent probe (typically fluorescein), causing a decay in its fluorescence signal over time.[26] In the presence of an antioxidant, the probe is protected as the antioxidant sacrificially quenches the peroxyl radicals.[23] The assay kinetically measures the preservation of fluorescence intensity. The antioxidant capacity is quantified by calculating the area under the fluorescence decay curve (AUC).[23][26]

Experimental Protocol

  • Reagent Preparation:

    • Fluorescein Stock Solution: Prepare a stock solution in 75 mM potassium phosphate buffer (pH 7.4).

    • AAPH Solution: Prepare a fresh solution of AAPH in the same phosphate buffer just before use.

    • Trolox Standard: Prepare a stock solution of Trolox and create serial dilutions to be used as the standard for quantification.

    • Test Compound: Prepare dilutions of the isoindole derivative in the phosphate buffer.

  • Assay Procedure (Automated Plate Reader):

    • This assay requires a fluorescence microplate reader with temperature control (37°C) and automated injectors.

    • Pipette 150 µL of the fluorescein working solution into the wells of a black 96-well plate.

    • Add 25 µL of the isoindole derivative, Trolox standard, or buffer (blank) to the appropriate wells.[23]

    • Mix and pre-incubate the plate in the reader at 37°C for at least 15-30 minutes.[23]

    • Initiate the reaction by injecting 25 µL of the AAPH solution into all wells.[23]

    • Immediately begin recording the fluorescence (Excitation: 485 nm, Emission: 520 nm) every 1-2 minutes for at least 60-90 minutes, until the fluorescence in the blank well has decayed to less than 10% of the initial reading.

  • Data Analysis:

    • Calculate the Area Under the Curve (AUC) for the blank, standards, and samples.

    • Calculate the Net AUC for each sample by subtracting the AUC of the blank from the AUC of the sample: Net AUC = AUC_sample - AUC_blank [23]

    • Plot the Net AUC of the Trolox standards against their concentrations to create a standard curve.

    • Use the standard curve to express the ORAC value of the isoindole derivatives in µM of Trolox Equivalents (TE).[26]

Data Summary and Interpretation

A comprehensive antioxidant profile requires comparing results across different mechanistic assays. Presenting the data in a clear, tabular format is essential for interpretation and structure-activity relationship (SAR) studies.

Table 1: Comparison of In Vitro Antioxidant Assays

FeatureDPPH AssayABTS AssayFRAP AssayORAC Assay
Primary Mechanism Mixed SET/HATMixed SET/HATSingle Electron Transfer (SET)Hydrogen Atom Transfer (HAT)
Radical/Oxidant DPPH•ABTS•+Fe³⁺-TPTZ ComplexPeroxyl Radicals (from AAPH)
Measurement Absorbance DecreaseAbsorbance DecreaseAbsorbance IncreaseFluorescence Decay
Wavelength ~517 nm~734 nm~593 nmEx: 485 nm / Em: 520 nm
Standard Ascorbic Acid, TroloxTroloxFeSO₄, TroloxTrolox
Key Advantage Simple, rapid, inexpensiveApplicable to hydrophilic & lipophilic compoundsHigh-throughput, direct measure of reducing powerBiologically relevant radical (peroxyl)
Key Limitation Interference from colored compoundsRequires pre-formation of radicalpH dependent, may not react with all antioxidantsRequires specialized equipment (fluorometer)

Table 2: Hypothetical Antioxidant Activity Data for Isoindole Derivatives

Compound IDDPPH IC₅₀ (µM)ABTS TEAC (µM TE/µM)FRAP Value (µM Fe(II)/µM)ORAC Value (µM TE/µM)
Isoindole-A25.4 ± 2.12.1 ± 0.21.8 ± 0.13.5 ± 0.3
Isoindole-B89.1 ± 5.60.8 ± 0.10.5 ± 0.051.2 ± 0.1
Isoindole-C15.2 ± 1.53.5 ± 0.33.1 ± 0.20.9 ± 0.1
Trolox (Std.) 8.5 ± 0.91.01.01.0

Interpreting the Results:

  • Compound A shows strong, balanced activity across all assays, suggesting it acts through both HAT and SET mechanisms.

  • Compound B exhibits weak activity, indicating its structure is not optimized for antioxidant potential.

  • Compound C is a potent antioxidant in SET-based assays (DPPH, ABTS, FRAP) but is less effective in the HAT-based ORAC assay. This suggests it is a powerful electron donor but a poor hydrogen atom donor. This information is critical for understanding its mechanism and guiding future chemical modifications.

Conclusion

References

Application Notes & Protocols: Molecular Docking Studies of 1-H-isoindole-1,3(2H)-dione Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Scientific Imperative for Docking 1-H-isoindole-1,3(2H)-dione Derivatives

The 1-H-isoindole-1,3(2H)-dione, commonly known as the phthalimide scaffold, is a privileged structure in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, including anti-inflammatory, analgesic, anticonvulsant, antibacterial, antifungal, and even anticancer properties.[1][2][3] The significant therapeutic potential of these compounds stems from their ability to interact with a variety of biological targets. For instance, different derivatives have shown inhibitory activity against enzymes like cyclooxygenase (COX), acetylcholinesterase (AChE), and butyrylcholinesterase (BuChE).[1][4][5][6]

Given the vast chemical space that can be explored through the synthesis of novel 1-H-isoindole-1,3(2H)-dione derivatives, computational methods are indispensable for rational drug design.[7][8] Molecular docking, a powerful in silico technique, allows researchers to predict the binding mode and affinity of a small molecule (ligand) to the active site of a target protein (receptor). This predictive capability is crucial for prioritizing compounds for synthesis and biological evaluation, thereby accelerating the drug discovery process.

This guide provides a comprehensive overview and detailed protocols for conducting molecular docking studies on 1-H-isoindole-1,3(2H)-dione derivatives. We will delve into the causality behind each step of the experimental workflow, ensuring a robust and reproducible methodology.

The Molecular Docking Workflow: A Conceptual Overview

Before diving into the specific protocols, it is essential to understand the logical flow of a molecular docking experiment. The entire process can be conceptualized as a series of sequential steps, each with a distinct purpose.

G A 1. Target Selection & Protein Preparation B 2. Ligand Preparation A->B  Simultaneous  Preparation C 3. Docking Simulation (Grid Box Definition & Execution) A->C B->C D 4. Pose Analysis & Scoring C->D  Generation of  Binding Poses E 5. Validation of Docking Protocol D->E  Redocking F 6. Biological Interpretation D->F E->C  Ensures Accuracy

Figure 1: A high-level overview of the molecular docking workflow.

Part 1: Essential Software and Tools

To perform the molecular docking studies described herein, the following software is required. This selection is based on widely accepted and validated tools in the field.

SoftwarePurposeDownload URL
AutoDock Vina Molecular docking program--INVALID-LINK--
MGLTools/AutoDock Tools (ADT) Graphical user interface for preparing protein and ligand files--INVALID-LINK--
PyMOL Molecular visualization system for analyzing docking results--INVALID-LINK--
Open Babel A chemical toolbox for converting file formats and energy minimization--INVALID-LINK--

Part 2: Detailed Experimental Protocols

This section provides a step-by-step methodology for the molecular docking of 1-H-isoindole-1,3(2H)-dione derivatives against a protein target. As an illustrative example, we will consider cyclooxygenase-2 (COX-2), a common target for these compounds.[1][6]

Protocol 2.1: Protein Preparation

The initial step involves preparing the receptor protein for the docking simulation. This process ensures that the protein structure is in a suitable state for accurate ligand binding prediction.

  • Obtain the Protein Structure: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB). For COX-2, a suitable PDB entry is 4COX .

  • Clean the PDB File: Open the PDB file in a molecular visualization tool like PyMOL or UCSF Chimera.[9] Remove all non-essential components such as water molecules, co-crystallized ligands, and any other heteroatoms that are not part of the protein or essential cofactors.[9][10][11] The rationale for removing water molecules is that their positions are often not well-defined and can interfere with the docking process, unless a specific water molecule is known to be critical for ligand binding.[12]

  • Add Polar Hydrogens and Charges: Load the cleaned PDB file into AutoDock Tools (ADT).[13] Use the "Edit" menu to add polar hydrogens to the protein. This is a critical step as hydrogen bonds are a major contributor to protein-ligand interactions. Subsequently, compute and add Gasteiger charges to all atoms. These partial charges are essential for calculating the electrostatic interactions in the docking scoring function.

  • Save as PDBQT: Save the prepared protein as a .pdbqt file. This format is specific to AutoDock and contains the atomic coordinates, partial charges, and atom types necessary for the docking calculations.

Protocol 2.2: Ligand Preparation

The 1-H-isoindole-1,3(2H)-dione derivative (the ligand) must also be prepared for docking. This involves generating a 3D structure and assigning the correct atomic properties.

  • Generate 3D Coordinates: The structure of the derivative can be drawn using chemical drawing software like ChemDraw or MarvinSketch and saved in a common format like .mol or .sdf. If you only have a 2D structure, use a program like Open Babel to generate 3D coordinates.

  • Energy Minimization: To obtain a low-energy and conformationally realistic structure, it is crucial to perform energy minimization on the ligand. This can be done using Open Babel with a suitable force field (e.g., MMFF94).

  • Prepare in AutoDock Tools: Open the energy-minimized ligand file in ADT. The software will automatically detect the root of the molecule and define the rotatable bonds. The number of rotatable bonds influences the conformational flexibility of the ligand during docking.

  • Save as PDBQT: Save the prepared ligand in the .pdbqt format.

Protocol 2.3: Docking Simulation with AutoDock Vina

With the prepared protein and ligand, the docking simulation can now be performed.

  • Define the Binding Site (Grid Box): In ADT, define the search space for the docking simulation by creating a grid box.[14] This box should encompass the active site of the protein. If a co-crystallized ligand was present in the original PDB file, its location is the ideal center for the grid box. The size of the box should be large enough to allow the ligand to move and rotate freely within the active site.

  • Generate the Configuration File: Create a text file named config.txt. This file will contain the parameters for the AutoDock Vina simulation. An example is provided below:

    The center and size parameters define the grid box and should be adjusted based on your target protein.[15] The exhaustiveness parameter controls the thoroughness of the search; higher values increase the computational time but also the reliability of the results.

  • Run AutoDock Vina: Open a command-line terminal and navigate to the directory containing your prepared files and the Vina executable. Run the docking simulation using the following command:

    ./vina --config config.txt --log log.txt

    This will initiate the docking process, and the output poses and their corresponding binding affinities will be saved in the output.pdbqt file, while the log.txt file will contain a summary of the results.[16]

Part 3: Analysis and Interpretation of Results

Binding Affinity and Pose Selection

AutoDock Vina provides the binding affinity in kcal/mol for each predicted binding pose. The most negative value indicates the strongest predicted binding. The top-ranked pose (the one with the lowest binding energy) is typically considered the most likely binding mode.

DerivativeBinding Affinity (kcal/mol)Interacting ResiduesHydrogen Bonds
Compound A -9.8TYR355, ARG120, SER5302
Compound B -9.2TYR355, VAL523, GLY5261
Compound C -8.5ARG120, SER530, LEU3521
Reference (Meloxicam) -10.2TYR355, ARG120, SER5303

This table presents hypothetical data for illustrative purposes.

Visualization of Interactions

The predicted binding poses should be visualized to understand the interactions between the 1-H-isoindole-1,3(2H)-dione derivative and the protein's active site. PyMOL is an excellent tool for this purpose.[17][18]

  • Load Structures: Open PyMOL and load the prepared protein (protein.pdbqt) and the docking output (output.pdbqt).

  • Analyze Interactions: Focus on the top-ranked pose. Identify key interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking between the ligand and the amino acid residues of the active site.[4] For example, with COX-2, interactions with residues like Arg120 and Tyr355 are often crucial.[1]

  • Generate Publication-Quality Images: Use PyMOL's features to create clear and informative images of the protein-ligand complex, highlighting the key interactions.

The interaction of a hypothetical 1-H-isoindole-1,3(2H)-dione derivative with the COX-2 active site can be conceptually represented as follows:

G cluster_protein COX-2 Active Site cluster_ligand Isoindole Derivative ARG120 ARG120 TYR355 TYR355 SER530 SER530 VAL523 VAL523 Isoindole_Ring Isoindole_Ring Isoindole_Ring->TYR355 Pi-Pi Stacking Carbonyl_1 Carbonyl_1 Carbonyl_1->ARG120 H-Bond Carbonyl_2 Carbonyl_2 Carbonyl_2->SER530 H-Bond Aryl_Substituent Aryl_Substituent Aryl_Substituent->VAL523 Hydrophobic

Figure 2: Conceptual diagram of potential interactions between a 1-H-isoindole-1,3(2H)-dione derivative and key residues in the COX-2 active site.

Part 4: Ensuring Trustworthiness through Protocol Validation

A critical aspect of any computational study is the validation of the methodology.[19] For molecular docking, the most common and accepted method is to perform a redocking experiment.[12][20][21]

Protocol 4.1: Redocking Validation
  • Select a Suitable PDB Entry: Choose a crystal structure of your target protein that has a co-crystallized ligand similar to your compounds of interest.

  • Extract the Native Ligand: Separate the co-crystallized ligand from the protein and save it as a separate file.

  • Prepare the Apo Protein and Native Ligand: Prepare the protein (without the native ligand) and the extracted native ligand using the same protocols described in sections 2.1 and 2.2.

  • Perform Docking: Dock the native ligand back into the active site of the protein using the same docking parameters (grid box, etc.) as you would for your test compounds.

  • Calculate RMSD: Superimpose the top-ranked docked pose of the native ligand with its original crystallographic pose. Calculate the Root Mean Square Deviation (RMSD) between the two poses.

  • Assess Validity: A docking protocol is generally considered validated if the RMSD between the docked pose and the crystallographic pose is less than 2.0 Å.[12][21] This indicates that the chosen docking parameters are capable of accurately reproducing the experimentally observed binding mode.

Conclusion

Molecular docking is a powerful and cost-effective tool for investigating the therapeutic potential of 1-H-isoindole-1,3(2H)-dione derivatives. By following the detailed protocols and validation procedures outlined in this guide, researchers can generate reliable and reproducible results that can effectively guide their drug discovery efforts. The insights gained from these in silico studies, when integrated with experimental data, can significantly accelerate the development of novel therapeutics based on this versatile chemical scaffold.

References

Application Notes and Protocols: Synthesis of N-substituted Isoindole-1,3-dione Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for the synthesis of N-substituted isoindole-1,3-diones, commonly known as phthalimides. These scaffolds are of significant interest in medicinal chemistry and drug development due to their presence in a wide array of biologically active compounds.[1][2][3][4][5][6] This guide details several robust synthetic methodologies, including classical approaches like the Gabriel synthesis and direct condensation with phthalic anhydride, as well as modern techniques such as the Mitsunobu reaction and microwave-assisted synthesis. Each section provides in-depth procedural details, mechanistic insights, and practical considerations to aid researchers in the successful synthesis and application of these valuable compounds.

Introduction: The Significance of the Phthalimide Scaffold

The isoindole-1,3-dione core is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2] Its rigid, planar structure and ability to participate in various intermolecular interactions make it an ideal scaffold for drug design. The hydrophobic nature of the phthalimide moiety can enhance the ability of compounds to cross biological membranes.[2]

Historically, the most infamous phthalimide derivative is thalidomide, which, despite its tragic teratogenic effects, has been repurposed for treating multiple myeloma and complications of leprosy due to its potent immunomodulatory and anti-angiogenic properties.[7][8][9] This has spurred the development of safer and more potent analogs like lenalidomide and pomalidomide.[7][8] Beyond cancer therapy, N-substituted phthalimides exhibit a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, anticonvulsant, and analgesic effects.[1][2][3][10]

The versatility of the phthalimide scaffold necessitates reliable and efficient synthetic routes to generate diverse libraries of derivatives for structure-activity relationship (SAR) studies. This guide aims to provide researchers with the foundational knowledge and practical protocols to achieve this.

Key Synthetic Methodologies

Several well-established methods exist for the synthesis of N-substituted isoindole-1,3-diones. The choice of method often depends on the availability and nature of the starting materials, particularly the amine component.

Method A: Direct Condensation of Phthalic Anhydride with Primary Amines

This is one of the most direct and atom-economical methods for synthesizing N-substituted phthalimides.[11][12] The reaction involves the dehydrative condensation of phthalic anhydride with a primary amine, typically at elevated temperatures.

Causality and Mechanistic Insight: The reaction proceeds via a two-step mechanism. First, the primary amine acts as a nucleophile, attacking one of the carbonyl carbons of the phthalic anhydride. This leads to the ring-opening of the anhydride and the formation of a phthalamic acid intermediate.[12] Subsequent heating promotes an intramolecular cyclization via dehydration to yield the final N-substituted phthalimide. The use of a solvent like acetic acid can facilitate both the initial reaction and the final dehydration step.[10][12]

Workflow Diagram:

G cluster_0 Direct Condensation Workflow Phthalic_Anhydride Phthalic Anhydride Mixing Mix & Reflux (e.g., Acetic Acid) Phthalic_Anhydride->Mixing Primary_Amine Primary Amine (R-NH2) Primary_Amine->Mixing Phthalamic_Acid Phthalamic Acid Intermediate Mixing->Phthalamic_Acid Dehydration Heat (Dehydration) Phthalamic_Acid->Dehydration Product N-Substituted Isoindole-1,3-dione Dehydration->Product Purification Cool, Filter & Recrystallize Product->Purification G cluster_1 Gabriel Synthesis Mechanism Phthalimide Phthalimide Deprotonation Deprotonation Phthalimide->Deprotonation Base Base (e.g., KOH) Base->Deprotonation K_Phthalimide Potassium Phthalimide (Nucleophile) Deprotonation->K_Phthalimide SN2 SN2 Reaction K_Phthalimide->SN2 Alkyl_Halide Primary Alkyl Halide (R-X) Alkyl_Halide->SN2 N_Alkylphthalimide N-Alkylphthalimide SN2->N_Alkylphthalimide G cluster_2 Thalidomide Analogs' Mechanism of Action Thalidomide_Analog Thalidomide Analog (e.g., Lenalidomide) Cereblon Cereblon (CRBN) E3 Ubiquitin Ligase Thalidomide_Analog->Cereblon Binds to TNFa_mRNA TNF-α mRNA Thalidomide_Analog->TNFa_mRNA Enhances Degradation VEGF VEGF Signaling Thalidomide_Analog->VEGF Inhibits T_Cell T-Cell Co-stimulation Thalidomide_Analog->T_Cell Stimulates Apoptosis Tumor Cell Apoptosis Cereblon->Apoptosis Induces

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of cis-Octahydro-1H-isoindole Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of cis-Octahydro-1H-isoindole hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and optimize your synthesis for higher yields and purity.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of cis-Octahydro-1H-isoindole hydrochloride, particularly via the common route of catalytic hydrogenation of phthalimide or its derivatives.

Problem 1: Low Overall Yield of Octahydro-1H-isoindole

Symptoms: After workup and purification, the isolated yield of the desired product is significantly lower than expected.

Potential Causes & Solutions:

  • Cause A: Incomplete Reaction. The hydrogenation may not have gone to completion.

    • Solution 1: Verify Catalyst Activity. Heterogeneous catalysts like Palladium on Carbon (Pd/C) can lose activity over time or if improperly stored. It is recommended to use a fresh batch of catalyst. For particularly stubborn reductions, a more active catalyst like Pearlman's catalyst (Pd(OH)₂/C) might be effective.[1]

    • Solution 2: Optimize Reaction Time and Hydrogen Pressure. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. Increasing the hydrogen pressure using a high-pressure reactor (e.g., a Parr shaker) can significantly increase the reaction rate and drive the reaction to completion.[1][2]

    • Solution 3: Increase Temperature. Gently heating the reaction can increase the rate, but must be done cautiously as excessive heat can promote side reactions and catalyst degradation.[3]

  • Cause B: Catalyst Poisoning. The catalyst's active sites can be blocked by impurities or the product itself.

    • Solution 1: Ensure Purity of Starting Materials. Impurities in the phthalimide starting material, particularly those containing sulfur or other heteroatoms, can act as potent catalyst poisons.[4][5] Recrystallize the starting material if its purity is in doubt.

    • Solution 2: Product Inhibition. The product, a secondary amine, can itself inhibit the catalyst.[6][7] If the reaction stalls, filtering the mixture and adding a fresh batch of catalyst to the filtrate can sometimes restart the hydrogenation.[1]

    • Solution 3: Solvent Choice. The choice of solvent can influence catalyst activity. Protic solvents like ethanol or methanol are commonly used and can facilitate the reaction by protonating the heteroatom, making it more susceptible to reduction.[8]

  • Cause C: Mechanical Losses During Workup. Significant amounts of product can be lost during extraction, filtration, and purification steps.

    • Solution 1: Thorough Extraction. Ensure complete extraction of the product from the aqueous phase by performing multiple extractions with an appropriate organic solvent.

    • Solution 2: Careful Filtration. When filtering off the heterogeneous catalyst, wash the filter cake thoroughly with the reaction solvent to recover any adsorbed product. Be cautious to keep the catalyst wet during filtration, as a dry catalyst charged with hydrogen can be pyrophoric.[9]

Problem 2: Poor Diastereoselectivity (High trans-isomer Content)

Symptoms: NMR or GC-MS analysis of the product mixture shows a significant percentage of the undesired trans-Octahydro-1H-isoindole isomer.

Potential Causes & Solutions:

  • Cause A: Sub-optimal Catalyst Choice. The choice of catalyst metal and its support can significantly influence the stereochemical outcome of the reaction.

    • Solution 1: Employ Rhodium Catalysts. While Palladium and Platinum catalysts are common, Rhodium catalysts have been shown to provide high cis-diastereoselectivity in the hydrogenation of N-heterocycles.[10] Consider screening Rh/C or Rh/Al₂O₃.

    • Solution 2: Horiuti-Polanyi Mechanism. The generally accepted Horiuti-Polanyi mechanism for heterogeneous hydrogenation involves the syn-addition of two hydrogen atoms across the double bond from the catalyst surface.[11][12][13] This inherently favors the formation of the cis-isomer where the substrate adsorbs onto the catalyst from its least sterically hindered face. The choice of catalyst can influence the binding orientation and thus the stereoselectivity.

  • Cause B: Isomerization. Under certain reaction conditions, the initially formed cis-isomer might isomerize to the more thermodynamically stable trans-isomer.

    • Solution 1: Milder Reaction Conditions. Avoid unnecessarily high temperatures or prolonged reaction times, which can provide the energy for isomerization. Aim for conditions that achieve full conversion in a reasonable timeframe.

    • Solution 2: Solvent Effects. The solvent can influence the conformation of the substrate on the catalyst surface. Experimenting with different solvents (e.g., ethanol, ethyl acetate, acetic acid) may improve the cis:trans ratio.

Problem 3: Difficulty in Isolating the Hydrochloride Salt

Symptoms: After dissolving the free base in a solvent and adding HCl, the desired hydrochloride salt does not precipitate, or an oil forms instead of a crystalline solid.

Potential Causes & Solutions:

  • Cause A: Incorrect Solvent Choice. The hydrochloride salt may be too soluble in the chosen solvent.

    • Solution 1: Use a Non-polar Solvent. For the precipitation step, use a solvent in which the free base is soluble but the hydrochloride salt is not. A common choice is diethyl ether or a mixture of an alcohol (like isopropanol) and an ether.

    • Solution 2: Gaseous vs. Aqueous HCl. Using a solution of HCl in a non-aqueous solvent (e.g., HCl in diethyl ether or isopropanol) is often preferable to using aqueous HCl to avoid introducing water, which can sometimes hinder crystallization.

  • Cause B: Presence of Impurities. Impurities can inhibit crystallization.

    • Solution 1: Purify the Free Base First. Before attempting to form the salt, ensure the free base is pure. This can be achieved by column chromatography or distillation.

    • Solution 2: Trituration. If an oil forms, it can sometimes be induced to crystallize by trituration (scratching the side of the flask with a glass rod) or by adding a seed crystal of the desired product.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable starting material for this synthesis?

A1: Phthalimide is a widely used, commercially available, and stable starting material.[14][15] It undergoes catalytic hydrogenation to ultimately yield the desired octahydroisoindole. The reaction typically proceeds in stages, first reducing one of the carbonyl groups, followed by the reduction of the aromatic ring.[16]

Q2: How do I choose between different catalysts like Pd/C, Pt/C, and Rh/C?

A2: The choice of catalyst is crucial for both yield and stereoselectivity.

  • Palladium on Carbon (Pd/C): This is a versatile and commonly used catalyst for many hydrogenations. It is often the first choice due to its effectiveness and cost.[17]

  • Platinum on Carbon (Pt/C) or Platinum Oxide (PtO₂): These are generally more active catalysts than Pd/C and can be effective for reducing aromatic systems under milder conditions.[1]

  • Rhodium on Carbon (Rh/C): Rhodium catalysts are often superior for achieving high cis-diastereoselectivity in the hydrogenation of substituted aromatic and heterocyclic rings.[10][18]

A comparative overview is presented in the table below.

CatalystTypical ConditionsAdvantagesDisadvantages
10% Pd/C 1-5 bar H₂, RT-50°C, EthanolCost-effective, widely availableMay require higher pressure/temperature, potential for lower cis-selectivity
5% Pt/C 1-5 bar H₂, RT, Ethanol/AcOHHigh activity, good for aromatic ringsCan be less selective, higher cost than Pd/C
5% Rh/C 1-5 bar H₂, RT, EthanolExcellent for high cis-diastereoselectivityHigher cost

Q3: What is the mechanism that leads to the preferential formation of the cis-isomer?

A3: The high cis-selectivity is explained by the Horiuti-Polanyi mechanism .[11][19] In this model for heterogeneous catalysis, the isoindole precursor adsorbs onto the flat surface of the metal catalyst. The hydrogen molecules also adsorb onto the surface and dissociate into hydrogen atoms. These hydrogen atoms are then added sequentially to the same face of the adsorbed ring system, resulting in a syn-addition, which translates to the cis stereochemistry in the final product.[12][13]

Q4: My reaction has stalled. Can I just add more catalyst?

A4: Yes, this is a valid troubleshooting step. If the catalyst has been poisoned or has deactivated over the course of the reaction, filtering the reaction mixture to remove the old catalyst and then subjecting the filtrate to a fresh batch of catalyst and hydrogen can often drive the reaction to completion.[1]

Q5: How can I separate the cis and trans isomers if my reaction produces a mixture?

A5: Separation of diastereomers can be challenging.

  • Fractional Crystallization: Often, the hydrochloride salts of cis and trans isomers have different solubilities in a given solvent system.[20] By carefully choosing a solvent and performing fractional crystallization, it may be possible to isolate the desired cis-isomer hydrochloride in high purity.

  • Chromatography: While potentially difficult on a large scale, preparative column chromatography on silica gel or another stationary phase can be used to separate the free base forms of the cis and trans isomers.[15]

Experimental Protocols & Visualizations

Optimized Protocol for cis-Octahydro-1H-isoindole Hydrochloride Synthesis

This protocol is based on the catalytic hydrogenation of phthalimide.

Materials:

  • Phthalimide

  • 10% Palladium on Carbon (Pd/C)

  • Ethanol, reagent grade

  • Concentrated Hydrochloric Acid (HCl)

  • Diethyl ether

  • High-pressure hydrogenation reactor (e.g., Parr apparatus)[2]

Procedure:

  • Reactor Setup: To a clean, dry glass liner of a high-pressure reactor, add phthalimide (1 equivalent) and 10% Pd/C (10% by weight of the phthalimide).

  • Solvent Addition: Add sufficient ethanol to fully dissolve the phthalimide and create a slurry with the catalyst.

  • Assembly & Purging: Seal the reactor. Purge the vessel three times with nitrogen gas to remove all oxygen, followed by three purges with hydrogen gas.[9]

  • Hydrogenation: Pressurize the reactor with hydrogen to 5 bar (approx. 75 psi). Begin vigorous stirring and heat the reaction to 50°C. Monitor the pressure drop; as hydrogen is consumed, the pressure will decrease. Maintain the pressure at 5 bar by periodically adding more hydrogen.

  • Reaction Monitoring: Continue the reaction until hydrogen uptake ceases (typically 12-24 hours). The reaction can be monitored by taking small aliquots (after safely depressurizing and purging with nitrogen) and analyzing by TLC or GC-MS.

  • Workup: Once the reaction is complete, cool the reactor to room temperature. Carefully vent the hydrogen and purge the system with nitrogen.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad thoroughly with ethanol to recover all the product. Caution: Do not allow the catalyst filter cake to dry, as it can be pyrophoric.[9]

  • Solvent Removal: Combine the filtrate and washings and remove the ethanol under reduced pressure using a rotary evaporator.

  • Salt Formation: Dissolve the resulting crude oil (the free base) in a minimal amount of ethanol or isopropanol. Cool this solution in an ice bath and slowly add a solution of concentrated HCl in diethyl ether dropwise with stirring until the solution is acidic and precipitation is complete.

  • Isolation: Collect the white precipitate of cis-Octahydro-1H-isoindole hydrochloride by vacuum filtration. Wash the solid with cold diethyl ether and dry under vacuum.

Visualizations

Reaction_Pathway cluster_start Starting Materials cluster_reaction Catalytic Hydrogenation cluster_final Final Product Formation Phthalimide Phthalimide Intermediate Partially Reduced Intermediates Phthalimide->Intermediate H₂, Pd/C Ethanol, 50°C, 5 bar FreeBase cis-Octahydro-1H-isoindole (Free Base) Intermediate->FreeBase Further Hydrogenation Product cis-Octahydro-1H-isoindole Hydrochloride FreeBase->Product HCl in Ether/IPA

Troubleshooting_Yield Start Low Yield Observed Check_Completion Check Reaction Completion (TLC, LC-MS) Start->Check_Completion Check_Catalyst Evaluate Catalyst Activity Check_Completion->Check_Catalyst Incomplete Check_Workup Review Workup Procedure Check_Completion->Check_Workup Complete Check_Conditions Optimize Conditions (Pressure, Temp) Check_Catalyst->Check_Conditions Activity OK Check_Purity Check Starting Material Purity Check_Catalyst->Check_Purity Activity OK

References

Technical Support Center: Purification of Octahydro-1H-isoindole Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Octahydro-1H-isoindole hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important synthetic intermediate. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and optimize your purification processes effectively.

This compound is a saturated bicyclic amine that serves as a crucial building block in medicinal chemistry.[1][2] Its purification, however, can present several challenges, from managing stereoisomers to ensuring the stability of the hydrochloride salt. This guide will address these issues in a practical, question-and-answer format.

Troubleshooting Guide

This section addresses specific problems you might encounter during the purification of this compound, offering probable causes and actionable solutions.

Problem 1: Low Yield After Recrystallization

Q: I'm experiencing a significant loss of product during the recrystallization of this compound. What are the likely causes and how can I improve my yield?

A: Low recovery during recrystallization is a common issue and can stem from several factors related to solvent selection and the inherent properties of the amine salt.

Probable Causes & Solutions:

  • Inappropriate Solvent System: The solubility of the hydrochloride salt is highly dependent on the polarity of the solvent. Using a solvent in which the salt is too soluble at room temperature will lead to poor recovery.

    • Solution: A solvent screen is crucial. Ideal systems often involve a polar solvent in which the salt is soluble at elevated temperatures but sparingly soluble at room or sub-ambient temperatures (e.g., isopropanol, ethanol, or methanol/MTBE mixtures). The goal is to find a system where the impurities remain in the mother liquor upon cooling.

  • Hygroscopic Nature of the Salt: Amine hydrochlorides can be hygroscopic, absorbing atmospheric moisture. This can alter the solubility profile and hinder crystal formation.

    • Solution: Ensure all solvents are anhydrous and perform the recrystallization under an inert atmosphere (e.g., nitrogen or argon).[3] Dry the glassware thoroughly before use.

  • Precipitation vs. Crystallization: If the cooling process is too rapid, the product may precipitate as an amorphous solid or fine powder, trapping impurities.

    • Solution: Employ a slow, controlled cooling process. After dissolving the crude product at an elevated temperature, allow the solution to cool slowly to room temperature, and then further cool it in an ice bath or refrigerator. Seeding the solution with a small crystal of pure product can also promote the growth of larger, purer crystals.

Problem 2: Product is an Oil or Gummy Solid After Salt Formation

Q: After adding hydrochloric acid to my solution of the free base, I'm getting an oil or a sticky solid instead of a crystalline hydrochloride salt. Why is this happening?

A: The formation of an oil or "oiling out" during salt formation is a classic challenge, often related to supersaturation, impurities, or the stoichiometry of the acid addition.

Probable Causes & Solutions:

  • Incorrect Stoichiometry: An excess of hydrochloric acid can sometimes lead to the formation of dihydrochloride salts or other complexes that have different physical properties and may be less crystalline.

    • Solution: Carefully control the addition of HCl. Use a standardized solution of HCl (e.g., HCl in isopropanol or dioxane) and add it dropwise to a solution of the free base while monitoring the pH. Aim for a stoichiometric amount (1.0 equivalent).

  • Presence of Impurities: Residual solvents or byproducts from the synthesis can interfere with the crystal lattice formation, acting as "crystal poisons."

    • Solution: Ensure the free base is as pure as possible before attempting salt formation. A preliminary purification step, such as a quick filtration through a plug of silica gel, might be beneficial.

  • Solvent Effects: The solvent used for the salt formation plays a critical role. If the hydrochloride salt is too soluble in the chosen solvent, it may not precipitate cleanly.

    • Solution: The salt formation should be performed in a solvent where the free base is soluble, but the hydrochloride salt is not (e.g., diethyl ether, MTBE, or heptane). The addition of HCl to a solution of the free base in such a solvent should induce precipitation of the salt.

Problem 3: Inconsistent Purity and Presence of Stereoisomers

Q: My purified this compound shows variable purity, and I'm detecting multiple stereoisomers by HPLC. How can I improve the stereochemical purity?

A: Octahydro-1H-isoindole has chiral centers, meaning it can exist as different stereoisomers (cis and trans, as well as enantiomers).[2] The stereochemical outcome is often determined during the synthesis, but purification methods can be employed to isolate the desired isomer.

Probable Causes & Solutions:

  • Non-Stereoselective Synthesis: The synthetic route may be producing a mixture of diastereomers.

    • Solution: Review the synthetic procedure. Catalytic hydrogenation is a common step in the synthesis of this compound, and the choice of catalyst and reaction conditions can significantly influence the stereochemical outcome.[4]

  • Ineffective Purification Method for Isomer Separation: Standard recrystallization may not be sufficient to separate diastereomers if their solubilities are very similar.

    • Solution:

      • Diastereomeric Salt Resolution: If you have a racemic mixture of the cis or trans isomer, you can react it with a chiral acid (e.g., tartaric acid or mandelic acid) to form diastereomeric salts. These salts will have different physical properties and can often be separated by fractional crystallization. The desired diastereomeric salt can then be treated with a base to liberate the enantiomerically pure free base, followed by formation of the hydrochloride salt.

      • Chiral Chromatography: While more expensive and less scalable, preparative chiral HPLC can be used to separate enantiomers. For diastereomers, standard column chromatography may be effective. HPLC methods using a C-18 column have been developed for the separation of related octahydro-1H-indole-2-carboxylic acid isomers and can be adapted.[5]

Experimental Workflow: Purification by Recrystallization

Below is a detailed protocol for the recrystallization of this compound.

Recrystallization_Workflow Start Crude Product Dissolution Dissolve in Minimum Hot Solvent Start->Dissolution HotFiltration Hot Filtration (Optional) Dissolution->HotFiltration Cooling Slow Cooling & Ice Bath HotFiltration->Cooling Filtration Vacuum Filtration Cooling->Filtration Washing Wash with Cold Solvent Filtration->Washing Drying Dry Under Vacuum Washing->Drying End Pure Product Drying->End

Caption: Recrystallization Workflow for Octahydro-1H-isoindole HCl

Protocol Steps:

  • Solvent Selection: Choose an appropriate solvent or solvent system (e.g., isopropanol, ethanol/heptane).

  • Dissolution: In a flask equipped with a reflux condenser, add the crude this compound and the minimum amount of solvent required to dissolve it at reflux.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation and contamination. For maximum yield, subsequently place the flask in an ice bath for 30-60 minutes.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any residual mother liquor.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Frequently Asked Questions (FAQs)

Q1: What is the expected appearance and stability of pure this compound?

A: Pure this compound is typically a white to off-white crystalline solid.[6] Amine salts are generally more stable than their corresponding free bases.[7] However, it is good practice to store the compound in a tightly sealed container in a cool, dry place to prevent moisture absorption and potential degradation.[8]

Q2: What analytical techniques are recommended for assessing the purity of this compound?

A: A combination of techniques is recommended for a comprehensive purity assessment:

  • HPLC/UPLC: This is the primary method for determining purity and identifying the presence of related substances and stereoisomers. A reversed-phase C18 column is often a good starting point.[5]

  • NMR Spectroscopy (¹H and ¹³C): NMR is essential for confirming the chemical structure and identifying any major impurities.[1]

  • Mass Spectrometry (MS): MS confirms the molecular weight of the compound.

  • Melting Point: A sharp melting point range is indicative of high purity.

Q3: Can I use column chromatography to purify the hydrochloride salt directly?

A: Direct purification of highly polar amine salts on standard silica gel can be challenging due to strong interactions, leading to poor separation and recovery. It is often more effective to purify the free base using column chromatography (potentially with a mobile phase containing a small amount of a basic modifier like triethylamine to prevent streaking) and then convert the purified free base to the hydrochloride salt.

Q4: My product degrades during purification. What could be the cause?

A: While the saturated octahydroisoindole ring is more stable than its unsaturated counterparts, degradation can still occur, especially at elevated temperatures or under strongly acidic or basic conditions.[3] Certain impurities can also catalyze decomposition.[3] If you suspect thermal degradation, consider using purification techniques that avoid high temperatures, such as recrystallization from a lower-boiling solvent or avoiding distillation.

Data Summary Table
Purification StepTypical Purity (by HPLC)Key Considerations
Crude Product85-95%May contain residual solvents, reagents, and stereoisomers.
After Recrystallization>98%Solvent selection is critical for yield and purity.
After Diastereomeric Resolution>99% (for the desired isomer)Requires a suitable chiral resolving agent.

By understanding the chemical principles behind the purification of this compound and anticipating common challenges, you can develop a robust and efficient purification strategy. This guide serves as a starting point, and further optimization may be necessary based on your specific synthetic route and impurity profile.

References

Technical Support Center: Optimization of Catalytic Hydrogenation for Isoindole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the optimization of catalytic hydrogenation in isoindole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this challenging transformation. Here, we address common experimental hurdles with in-depth troubleshooting guides and frequently asked questions, grounded in established scientific principles.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the catalytic hydrogenation of phthalimide derivatives for isoindole synthesis.

FAQ 1: My reaction shows low or no conversion of the starting phthalimide.

Possible Causes & Solutions:

  • Inactive Catalyst: The catalyst may be old, oxidized, or poisoned.

    • Solution: Always use a fresh batch of catalyst. For palladium-based catalysts, Pearlman's catalyst (Pd(OH)₂/C) is often more active than Pd/C and can be a suitable alternative.[1] Ensure the catalyst is handled under an inert atmosphere if it is pyrophoric.

  • Catalyst Poisoning: Trace impurities in your starting material, solvent, or from previous reactions can poison the catalyst. Sulfur-containing compounds are notorious catalyst poisons.[1][2]

    • Solution: Purify the starting material and use high-purity, degassed solvents. If catalyst poisoning is suspected, increasing the catalyst loading may help, but it's more effective to identify and remove the source of contamination.[1]

  • Insufficient Hydrogen Pressure or Poor Mass Transfer: The reaction may be starved of hydrogen.

    • Solution: Ensure your reaction vessel is properly sealed and purged. Increase the hydrogen pressure within the safe limits of your equipment. Vigorous stirring is crucial to ensure good contact between the catalyst, substrate, and hydrogen gas.[1]

  • Suboptimal Reaction Conditions: The chosen temperature, solvent, or additives may not be suitable for your specific substrate.

    • Solution: Phthalimide hydrogenation often requires elevated temperatures (e.g., 110-135 °C) and pressures (e.g., 20-40 bar H₂).[3] The choice of solvent can be critical; polar solvents like ethanol, methanol, or THF are commonly used.[1][3] In some cases, acidic additives like trifluoroacetic acid can promote the reaction, especially with palladium catalysts.[4]

FAQ 2: I'm observing the formation of isoindolinone instead of the desired isoindole or its derivatives.

Possible Cause & Solution:

  • Incomplete Reduction: The reaction may have stalled at the isoindolinone stage, which is a common intermediate. Phthalimide hydrogenation can proceed stepwise, and isolating isoindolinone indicates that the second carbonyl group has not been reduced.[4]

    • Solution: Increase the reaction time, temperature, or hydrogen pressure to drive the reaction to completion. Switching to a more active catalyst system, such as a ruthenium complex, may also be beneficial.[3]

FAQ 3: My desired isoindole product is unstable and decomposes upon isolation.

Possible Causes & Solutions:

  • Inherent Instability of the Isoindole Ring: The isoindole core is an o-quinoid structure, which makes it inherently unstable and prone to oxidation or polymerization, especially when unsubstituted.[5][6][7]

    • Solution 1 (In Situ Trapping): If the subsequent step involves a reaction with a dienophile, consider trapping the in situ generated isoindole. This is a common strategy to confirm its formation and yield a stable product.

    • Solution 2 (Substituent Effects): The stability of isoindoles can be significantly influenced by substituents. Electron-withdrawing groups or bulky substituents on the nitrogen or the benzene ring can increase stability.[5][8][9]

    • Solution 3 (Careful Work-up): Minimize exposure to air and light during the work-up. Perform extractions and chromatography under an inert atmosphere if possible. Avoid high temperatures during solvent removal.

Section 2: Troubleshooting Guides

This section provides more detailed, step-by-step guidance for specific experimental challenges.

Guide 1: Poor Chemoselectivity - Reduction of Other Functional Groups

Problem: Your substrate contains other reducible functional groups (e.g., nitriles, esters, halogens) that are being reduced along with the phthalimide.

Underlying Principle: The choice of catalyst and reaction conditions determines the chemoselectivity of the hydrogenation. Some catalysts are more aggressive and will reduce a wider range of functional groups.

Troubleshooting Protocol:

  • Catalyst Selection:

    • For substrates with sensitive functional groups, a less reactive catalyst may be required. While highly active, some ruthenium complexes might lead to over-reduction.

    • Palladium on carbon (Pd/C) can be a good starting point for chemoselective reductions.[10]

    • Iron-based catalysts have shown good selectivity for the hydrogenation of (iso)quinolones in the presence of reducible groups like nitriles, halogens, and esters.[11]

  • Reaction Condition Optimization:

    • Temperature and Pressure: Lowering the reaction temperature and hydrogen pressure can often improve chemoselectivity. Start with milder conditions and gradually increase them if the reaction is too slow.

    • Flow Chemistry: Employing a flow hydrogenation setup can allow for precise control over reaction parameters like temperature, pressure, and residence time, which can significantly enhance chemoselectivity.[10]

  • Use of Catalyst Modifiers:

    • In some cases, the addition of a catalyst modifier can selectively poison sites responsible for unwanted reductions. For example, sulfided platinum catalysts (Pt(S)/C) can show improved chemoselectivity.

Guide 2: Over-reduction to Diol and Amine

Problem: The reaction is proceeding beyond the desired isoindole or isoindolinone stage to form 1,2-benzenedimethanol and the corresponding primary amine.

Underlying Principle: This is a common outcome, especially with highly active catalysts like certain ruthenium complexes, where both carbonyl groups and the C-N bonds of the phthalimide are cleaved and reduced.[3]

Troubleshooting Protocol:

  • Monitor Reaction Progress: Carefully monitor the reaction by techniques like TLC, GC-MS, or ¹H NMR to stop it at the desired intermediate stage.

  • Modify Reaction Conditions:

    • Temperature: Lowering the reaction temperature can help to slow down the subsequent reduction steps.

    • Catalyst Loading: Reducing the catalyst loading may decrease the rate of over-reduction.

  • Change of Catalyst System:

    • If using a highly active ruthenium catalyst, consider switching to a milder system like Pd/C with an acid promoter, which has been shown to selectively produce isoindolin-1-one.[4]

Section 3: Data and Protocols

Table 1: Recommended Starting Conditions for Phthalimide Hydrogenation
ParameterCondition 1 (Selective to Isoindolinone)[4]Condition 2 (Full Reduction to Diol/Amine)[3]
Catalyst 10% Pd/CRuthenium Complex
Solvent Ethyl AcetateTHF or 1,4-Dioxane
Additive Trifluoroacetic AcidKOtBu
Temperature Room Temperature110 - 135 °C
H₂ Pressure Atmospheric20 - 40 bar
Experimental Protocol: General Procedure for Catalytic Hydrogenation of N-Substituted Phthalimides

This is a general guideline and should be optimized for each specific substrate.

  • Vessel Preparation: To a high-pressure reactor, add the N-substituted phthalimide (1 mmol) and the chosen catalyst (e.g., 1-10 mol%).

  • Solvent and Additives: Add the desired solvent (e.g., 10 mL of THF) and any additives (e.g., KOtBu, 0.03 mmol).

  • Purging: Seal the reactor and purge with an inert gas (e.g., argon or nitrogen) three times, followed by three purges with hydrogen gas.

  • Reaction: Pressurize the reactor to the desired hydrogen pressure (e.g., 20 bar) and heat to the target temperature (e.g., 110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by a suitable method (TLC, GC-MS, or NMR).

  • Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas. Filter the reaction mixture through a pad of celite to remove the catalyst. The filtrate can then be concentrated and purified by standard methods (e.g., chromatography).

Section 4: Visualizations

Diagram 1: Troubleshooting Flowchart for Low Conversion

low_conversion start Low or No Conversion catalyst Check Catalyst Activity start->catalyst conditions Optimize Reaction Conditions start->conditions poisoning Investigate Catalyst Poisoning start->poisoning h2_supply Verify H₂ Supply & Mass Transfer start->h2_supply fresh_catalyst Use Fresh Catalyst / Try More Active Catalyst (e.g., Pd(OH)₂/C) catalyst->fresh_catalyst increase_params Increase Temperature & Pressure conditions->increase_params purify Purify Starting Materials & Solvents poisoning->purify stirring Increase Stirring Rate / Check for Leaks h2_supply->stirring

Caption: Troubleshooting decision tree for low reaction conversion.

Diagram 2: Proposed Mechanistic Pathway for Phthalimide Hydrogenation

mechanism phthalimide N-Substituted Phthalimide intermediate_A Intermediate A (Carbonyl Hydrogenation) phthalimide->intermediate_A +H₂ intermediate_B Hydroxyamide B (C-N Hydrogenolysis) intermediate_A->intermediate_B +H₂ intermediate_C Hemiaminal C (Intramolecular Cyclization) intermediate_B->intermediate_C phthalide Phthalide (Lactone) intermediate_C->phthalide - Amine amine Primary Amine intermediate_C->amine diol 1,2-Benzenedimethanol phthalide->diol +H₂

Caption: A plausible reaction pathway for the hydrogenation of N-substituted phthalimides.[3]

References

Troubleshooting common side reactions in isoindole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Troubleshooting Common Side Reactions for Researchers, Scientists, and Drug Development Professionals.

Welcome to the technical support center for isoindole synthesis. This resource is designed for researchers, scientists, and drug development professionals encountering challenges in the synthesis of this important heterocyclic motif. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to help you navigate the common pitfalls and side reactions associated with isoindole chemistry.

Introduction to the Challenge: The Unstable Isoindole

The synthesis of isoindoles is notoriously challenging due to the inherent instability of the target molecule.[1][2] The 10π-electron isoindole ring system possesses an ortho-quinoid structure, which makes it highly reactive and prone to a variety of side reactions, including dimerization, polymerization, and oxidation.[1][3] This instability often leads to low yields and purification difficulties.[1][2] This guide provides practical solutions to these common problems.

Troubleshooting Guides & FAQs

This section addresses specific issues you may encounter during your isoindole synthesis experiments in a question-and-answer format.

FAQ 1: My isoindole synthesis is resulting in a very low yield. What are the likely causes and how can I improve it?

Low yields are a frequent frustration in isoindole synthesis, primarily stemming from the product's instability.[1][2] Several factors can contribute to this:

  • Product Decomposition: The desired isoindole may be degrading under the reaction conditions or during the workup and purification process. Isoindoles are sensitive to heat, light, and air.[1]

  • Suboptimal Reaction Conditions: The choice of solvent, base, and temperature can significantly impact the reaction's success.

  • Purification Losses: Standard purification techniques, such as silica gel chromatography, can lead to decomposition of the sensitive isoindole product.[1]

  • In Situ Trapping: If the isoindole is an intermediate for a subsequent reaction, consider trapping it in situ with a suitable dienophile, such as N-phenylmaleimide or dimethyl acetylenedicarboxylate (DMAD). This confirms the formation of the isoindole and provides a stable adduct.[2]

  • Minimize Reaction and Workup Time: Plan your experiment to minimize the time the isoindole is exposed to potentially harsh conditions.

  • Inert Atmosphere: Conduct the reaction and workup under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[4] Ensure all solvents are thoroughly degassed prior to use.[4]

  • Optimize Reaction Conditions: Systematically screen solvents, bases, and temperatures to find the optimal conditions for your specific substrate.

  • Gentle Purification: If chromatography is necessary, use deactivated (neutral) silica gel or an alternative stationary phase like alumina.[4] Crystallization or precipitation are often gentler and more scalable purification methods.[4]

FAQ 2: My reaction mixture is turning dark and forming insoluble materials. What is causing this polymerization and how can I prevent it?

The formation of dark, tar-like materials is a strong indicator of isoindole polymerization. This occurs when the nucleophilic isoindole attacks an electrophilic isoindolium ion, which can form in the presence of acid.

  • High Dilution: Running the reaction at a lower concentration can disfavor intermolecular reactions that lead to polymerization.

  • Strict pH Control: Isoindoles can be unstable in both strongly acidic and basic conditions.[4] If possible, buffer the reaction mixture. During workup, use mild acids and bases (e.g., saturated ammonium chloride, sodium bicarbonate) and minimize contact time.[4]

  • Purity of Reagents and Solvents: Ensure all starting materials and solvents are free from acidic impurities. Traces of acid can catalyze polymerization.

FAQ 3: I am observing the formation of phthalimide as a major byproduct. What is the mechanism and how can I avoid it?

Phthalimides are common byproducts in isoindole synthesis, arising from the oxidation of the isoindole ring.[5] This is particularly problematic when the reaction is exposed to air.

The exact mechanism can vary, but it generally involves the reaction of the isoindole with molecular oxygen, potentially through a radical pathway or via cycloaddition with singlet oxygen to form an unstable endoperoxide which then rearranges.[6]

  • Rigorous Exclusion of Oxygen: The most effective strategy is to maintain a strict inert atmosphere throughout the entire process, from reaction setup to final product isolation.[4] This includes degassing all solvents and blanketing the reaction with nitrogen or argon.

  • Addition of Antioxidants: In some cases, the addition of a radical scavenger or antioxidant, such as butylated hydroxytoluene (BHT), can be beneficial, provided it does not interfere with the desired reaction.[4]

  • Use of Stabilizing Substituents: Introducing electron-withdrawing groups on the isoindole ring can increase its stability and reduce its susceptibility to oxidation.[7]

FAQ 4: How can I increase the stability of my isoindole product?

The stability of the isoindole ring system can be significantly influenced by the substituents on the aromatic ring and the nitrogen atom.

  • Electron-Withdrawing Groups: Substituents that decrease the electron density of the isoindole ring, such as nitro or cyano groups, can enhance stability.

  • Steric Hindrance: Bulky substituents on the nitrogen atom or at adjacent positions on the ring can provide kinetic stability by sterically hindering intermolecular reactions like dimerization and polymerization.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of N-Substituted Isoindoles from α,α'-Dibromo-o-xylene

This method is a classic approach to synthesizing N-substituted isoindoles.[8]

Materials:

  • α,α'-Dibromo-o-xylene

  • Primary amine (e.g., benzylamine)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene)

  • Base (e.g., sodium hydroxide, triethylamine)

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser under an inert atmosphere, add α,α'-dibromo-o-xylene (1.0 eq.) and the anhydrous solvent.

  • Add the primary amine (1.0-1.2 eq.) to the solution.

  • Add the base (2.0-2.2 eq.) to the reaction mixture.

  • Stir the reaction at the appropriate temperature (room temperature to reflux, depending on the amine's reactivity) and monitor its progress by TLC.

  • Upon completion, cool the reaction to room temperature.

  • Filter the mixture to remove any precipitated salts.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by crystallization or column chromatography on deactivated silica gel.

Protocol 2: In Situ Trapping of an Unstable Isoindole with N-Phenylmaleimide

This protocol is useful for confirming the formation of a transient isoindole and obtaining a stable derivative.

Materials:

  • Isoindole precursor (e.g., from Protocol 1)

  • N-Phenylmaleimide

  • Anhydrous solvent (e.g., toluene)

  • Inert atmosphere setup

Procedure:

  • In a round-bottom flask under an inert atmosphere, generate the isoindole in situ according to your chosen synthetic route.

  • Once the formation of the isoindole is expected to be complete (as monitored by TLC of the starting material consumption), add a solution of N-phenylmaleimide (1.1 eq.) in the same anhydrous solvent.

  • Stir the reaction mixture at room temperature or with gentle heating, monitoring the consumption of the isoindole and N-phenylmaleimide by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The resulting Diels-Alder adduct is typically stable and can be purified by standard silica gel column chromatography.

Protocol 3: Deactivation of Silica Gel for Purification of Sensitive Compounds

Acidic sites on standard silica gel can cause decomposition of isoindoles. Deactivating the silica gel can mitigate this issue.[9][10][11][12]

Procedure:

  • Prepare a solvent system containing 1-3% triethylamine in your chosen eluent (e.g., hexanes/ethyl acetate).[9][10]

  • Pack the chromatography column with silica gel as usual.

  • Flush the packed column with a volume of the triethylamine-containing solvent equal to the volume of the silica gel.[9]

  • Discard the eluted solvent.

  • The silica gel is now deactivated and can be used with your standard eluent system for purification.

Data Presentation

Table 1: Effect of Reaction Conditions on the Yield of N-Benzylisoindole

EntrySolventBaseTemperature (°C)Time (h)Yield (%)Reference
1TolueneTriethylamine80665--INVALID-LINK--
21,4-DioxaneNaOH250.588[8]
3AcetonitrileK2CO3Reflux1255--INVALID-LINK--
4TolueneTriethylamine0-54-675[4]

Note: Yields are highly substrate-dependent and the above table is for illustrative purposes.

Visualizations

reaction_mechanism cluster_instability Isoindole Instability Pathways cluster_solutions Troubleshooting Strategies Isoindole Isoindole Dimerization Dimerization Isoindole->Dimerization [4+2] Cycloaddition Oxidation Oxidation Isoindole->Oxidation O2 Polymerization Polymerization Isoindole->Polymerization Acid catalyst Inert_Atmosphere Inert_Atmosphere Inert_Atmosphere->Oxidation Prevents Trapping_Agent Trapping_Agent Trapping_Agent->Dimerization Prevents Stabilizing_Substituents Stabilizing_Substituents Stabilizing_Substituents->Isoindole Stabilizes

Caption: Troubleshooting flowchart for common side reactions in isoindole synthesis.

trapping_mechanism Reactants Unstable Isoindole + N-Phenylmaleimide Transition_State Diels-Alder Transition State Reactants->Transition_State [4+2] Cycloaddition Product Stable Diels-Alder Adduct Transition_State->Product

Caption: In situ trapping of an unstable isoindole via a Diels-Alder reaction.

References

Technical Support Center: Enhancing the Stability of Isoindole Compounds for Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for isoindole-based chemistries. This guide is designed for researchers, scientists, and drug development professionals who are leveraging the unique fluorogenic properties of isoindoles in their biological assays. Due to their inherent structural characteristics, isoindole compounds often exhibit limited stability, which can present significant challenges during experimental design and execution.

This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to help you navigate these challenges, enhance the stability of your isoindole derivatives, and ensure the reliability and reproducibility of your results.

Part 1: Troubleshooting Guide - Common Issues & Solutions

This section addresses specific problems you may encounter when working with isoindole compounds, particularly in the context of fluorescent assays.

Question 1: My fluorescence signal is decreasing rapidly over time. What's causing this instability and how can I fix it?

Answer:

Rapid signal decay is the most common issue when working with isoindole fluorophores, especially those generated in situ from o-phthalaldehyde (OPA), a primary amine, and a thiol. The underlying cause is the inherent chemical instability of the 2H-isoindole core.

Root Causes & Mechanistic Explanation:

  • Nucleophilic Attack: The isoindole ring is susceptible to nucleophilic attack, particularly by water or alcohols present in the assay buffer. This leads to the formation of non-fluorescent γ-lactams[1].

  • Diels-Alder Dimerization: The isoindole can react with itself in a Diels-Alder cycloaddition, leading to non-fluorescent dimers[1].

  • Oxidation: The ortho-quinoid structure of isoindole is prone to cycloaddition with molecular oxygen, forming unstable endoperoxides that rapidly degrade[1].

  • Excess Reagents: In OPA-based assays, an excess of OPA has been shown to catalyze the degradation of the formed isoindole derivative[2][3][4].

Solutions & Experimental Protocols:

  • Optimize Reagent Concentrations:

    • Problem: Excess OPA accelerates the degradation of the fluorescent isoindole product[3][4].

    • Solution: Perform a matrix titration of OPA and your thiol of choice to find the optimal ratio that maximizes initial fluorescence while minimizing the rate of decay. Aim for the lowest possible OPA concentration that still provides a robust signal.

  • Select a Stabilizing Thiol:

    • Problem: The choice of thiol significantly impacts the stability of the resulting isoindole. 2-mercaptoethanol (2-ME), while common, often yields less stable adducts[2].

    • Solution: Replace 2-ME with a thiol that provides greater stability. 3-Mercapto-1-propanol (3-MP) and ethanethiol (ET) have been shown to form more stable isoindole derivatives[2][4]. Ethanethiol, in particular, can improve stability by at least five-fold compared to 2-ME[4].

    Experimental Protocol: Comparative Thiol Stability Test

    • Prepare two identical sets of your analyte solution (e.g., a specific amino acid concentration).

    • Prepare two derivatization reagents:

      • Reagent A: OPA with 2-mercaptoethanol in your standard assay buffer.

      • Reagent B: OPA with 3-mercapto-1-propanol (or ethanethiol) at the same concentration in the same buffer.

    • Initiate the reaction in parallel for both reagents with your analyte.

    • Measure the fluorescence intensity at regular intervals (e.g., every 5 minutes for 60 minutes).

    • Plot fluorescence intensity versus time for both conditions. The thiol that results in a slower decay curve is the more suitable choice for your assay.

  • Control Assay pH:

    • Problem: The stability of isoindoles is pH-dependent. The derivatization reaction is typically performed at an alkaline pH (e.g., 9-10.5) to facilitate the condensation reaction[5]. However, this pH can also promote degradation.

    • Solution: Optimize the pH of your assay buffer. While the reaction requires a basic pH to proceed, it's crucial to find a balance that allows for efficient isoindole formation without excessively accelerating its degradation. Test a range of pH values (e.g., 8.5 to 10.5) to identify the optimal pH for signal stability in your specific system[5].

Question 2: I'm observing high background fluorescence or unexpected side products in my assay. What is the likely cause?

Answer:

High background or the presence of unexpected fluorescent species can arise from several factors related to the reagents and the assay conditions.

Root Causes & Mechanistic Explanation:

  • Reagent Purity: The purity of OPA and the amine-containing components is critical. Impurities can either be fluorescent themselves or react to form fluorescent side products.

  • Solvent Effects: The choice of solvent can influence the reaction pathway and the stability of the final product[3].

  • Photosensitization: Some components in complex biological media can absorb light and transfer the energy to the isoindole, causing photodegradation, or they can autofluoresce, increasing the background signal[6].

Solutions & Experimental Protocols:

  • Use High-Purity Reagents: Always use freshly prepared solutions of high-purity OPA and thiols. OPA can oxidize over time, so it is best to prepare solutions fresh daily.

  • Incorporate a "Turn-On" Labeling Strategy:

    • Problem: Traditional labeling methods can suffer from background fluorescence from unreacted probes.

    • Solution: Utilize a multi-component "turn-on" labeling strategy where the fluorescent isoindole is formed only upon reaction with the analyte. This ensures that only the desired product is fluorescent, significantly reducing background from non-fluorescent impurities or unreacted components[7].

  • Control for Autofluorescence:

    • Problem: Biological samples (e.g., cell lysates, plasma) often contain endogenous molecules that fluoresce at similar wavelengths to your isoindole probe.

    • Solution: Always run a "no-analyte" control (blank) containing all assay components except your target molecule. Subtract the fluorescence of this blank from your experimental samples to correct for background and autofluorescence.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the fundamental reason for the instability of isoindoles?

The instability of the 2H-isoindole ring system stems from its electronic structure. It contains a labile ortho-quinoid motif within a 10-pi electron aromatic system[8][9]. This structure is energetically less favorable than its indole isomer and is highly susceptible to reactions that can restore a more stable benzenoid system, such as dimerization, oxidation, and nucleophilic attack[1][10].

Q2: How can I chemically modify an isoindole core to improve its stability for use as a biological probe?

There are two primary strategies for enhancing isoindole stability through chemical modification[11]:

  • Introduce Electron-Withdrawing Groups: Adding electron-withdrawing substituents (e.g., fluoro, cyano, or imide groups) to the benzene ring of the isoindole core lowers the energy of the Highest Occupied Molecular Orbital (HOMO), making the molecule less susceptible to oxidation and other degradation pathways[1][12][13].

  • Introduce Steric Hindrance: Incorporating bulky substituents near the reactive positions of the isoindole ring can sterically hinder the approach of nucleophiles or other isoindole molecules, thus inhibiting degradation and dimerization reactions[2][11].

Q3: Are there any alternatives to OPA-based systems for generating isoindoles in biological assays?

Yes, while OPA is the most common precursor, other dialdehydes can be used. Research has shown that using dialdehydes with electron-withdrawing groups can lead to the formation of more stable isoindole products in one-pot, three-component reactions with amines and thiols[1][12]. These alternative dialdehydes can be a valuable tool for developing more robust assays.

Q4: What impact does photostability have on my experiments, and how can I mitigate it?

Photostability refers to the ability of a fluorophore to resist degradation upon exposure to light. Isoindole derivatives can be susceptible to photobleaching, where prolonged exposure to excitation light leads to a permanent loss of fluorescence[13].

Mitigation Strategies:

  • Minimize Light Exposure: Protect your samples from light whenever possible by using amber tubes and covering the experimental setup.

  • Use Neutral Density Filters: Reduce the intensity of the excitation light to the minimum level required for adequate signal detection.

  • Incorporate Antioxidants: Adding antioxidants like ascorbic acid or Trolox to your assay buffer can help quench reactive oxygen species generated during fluorescence excitation, thereby improving the photostability of the probe[14][15].

  • Run Dark Controls: Always include a dark control sample that is not exposed to light to differentiate between chemical degradation and photodegradation[6].

Part 3: Data Summaries & Visualizations

Table 1: Influence of Thiol and N-Substituent on Isoindole Stability

N-Substituent (Amine)Thiol ReagentRelative Stability (Half-life)Reference
Glycine2-MercaptoethanolLow[2]
Glycine3-Mercapto-1-propanolModerate[2]
GlycineEthanethiolHigh (~5x > 2-ME)[4]
n-Butylamine2-MercaptoethanolModerate[2]
tert-Butylamine2-MercaptoethanolHigh[2]

This table summarizes findings that increasing the steric bulk of the N-substituent and using alternative thiols can significantly enhance the stability of the resulting isoindole.

Diagram 1: Key Degradation Pathways of Isoindole Fluorophores

G cluster_main 2H-Isoindole (Fluorescent) cluster_products Degradation Products (Non-Fluorescent) A 2H-Isoindole (Fluorescent) B γ-Lactam A->B + H2O (Nucleophilic Attack) C Diels-Alder Dimer A->C + Isoindole (Dimerization) D Endoperoxide Adduct A->D + O2 (Oxidation)

Caption: Major chemical pathways leading to the degradation of the fluorescent 2H-isoindole core.

Diagram 2: Workflow for Optimizing Isoindole Assay Stability

G cluster_workflow Assay Optimization Workflow start Start: Unstable Signal step1 Step 1: Chemical Modification Select stabilizing substituents (e.g., electron-withdrawing groups) start->step1 step2 Step 2: Reagent Optimization Test alternative thiols (e.g., 3-MP) Titrate OPA concentration step1->step2 step3 Step 3: Buffer Optimization Test pH range (8.5-10.5) Add antioxidants (e.g., Trolox) step2->step3 decision Is Signal Stable? step3->decision decision->step1 No, Re-evaluate end End: Robust & Stable Assay decision->end Yes

Caption: A systematic workflow for troubleshooting and enhancing isoindole stability in biological assays.

References

Technical Support Center: Resolving Diastereomers of Octahydro-1H-indole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the resolution of octahydro-1H-indole-2-carboxylic acid (OIC) diastereomers. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of crucial pharmaceutical intermediates like those for Perindopril and Trandolapril.[1] As a bicyclic amino acid with three chiral centers, OIC presents a significant stereochemical challenge, existing as a mixture of diastereomers after its initial synthesis, typically via hydrogenation.[2][3]

This document provides field-proven insights, detailed troubleshooting guides, and validated protocols to navigate the complexities of isolating the specific stereoisomers required for your research and development pipeline.

Understanding the Core Challenge: Diastereomeric Salt Crystallization

The workhorse method for separating OIC diastereomers is fractional crystallization. This technique leverages the conversion of the enantiomeric/diastereomeric mixture into a pair of diastereomeric salts by reacting it with a single enantiomer of a chiral resolving agent. These newly formed salts, unlike the original enantiomers, possess different physical properties, most critically, different solubilities in a given solvent system. This solubility difference is the engine of the separation process, allowing the less soluble diastereomeric salt to crystallize selectively from the solution, while the more soluble salt remains in the mother liquor.

The success of this entire process hinges on the meticulous selection of two key components: the chiral resolving agent and the crystallization solvent .

Frequently Asked Questions (FAQs)

Q1: How do I select an appropriate chiral resolving agent for my OIC mixture?

A: The choice of resolving agent is the most critical parameter. Since OIC is an amino acid, possessing both an acidic carboxylic group and a basic amine group, you can target either functionality. However, resolution is most commonly achieved by treating the racemic acid with a chiral base. For OIC and related bicyclic amino acids, derivatives of tartaric acid are a well-established and highly effective choice.[4]

  • Expert Insight: Start your screening with commercially available and cost-effective options like L-(+)-tartaric acid or its more lipophilic derivatives, such as (-)-O,O'-dibenzoyl-L-tartaric acid (DBTA) or (-)-O,O'-di-p-toluoyl-L-tartaric acid (DTTA).[5][6] Patent literature also suggests success with 10-d-camphor sulfonic acid.[6] The ideal agent will form a stable, crystalline salt with one diastereomer that has significantly lower solubility than the salt of the other diastereomer in a practical solvent.

Q2: What is "oiling out," and why does it keep happening to my crystallization?

A: "Oiling out" is a common and frustrating phenomenon where the diastereomeric salt separates from the solution as a liquid phase (an oil) instead of a solid crystalline material. This is detrimental because the oil phase is often an impure melt that traps impurities and the undesired diastereomer, preventing effective purification.

Causality: Oiling out typically occurs for two main reasons:

  • Melting Point Depression: The melting point of your diastereomeric salt is lower than the temperature of the solution from which it is trying to crystallize. High concentrations of impurities can significantly depress this melting point.

  • High Supersaturation: The solution is too concentrated, or it's cooled too quickly. This forces the salt out of solution faster than it can organize into an ordered crystal lattice, leading to a disordered, liquid-like phase separation.

Q3: My diastereomeric excess (d.e.) is consistently low after crystallization. How can I improve it?

A: Low d.e. indicates poor discrimination between the two diastereomeric salts during crystallization. This usually points to two culprits:

  • Suboptimal Solvent Choice: The solubilities of your two diastereomeric salts are too similar in the chosen solvent. A different solvent or solvent mixture is needed to maximize this solubility difference.

  • Kinetics of Crystallization: Crystallizing too quickly can trap the more soluble diastereomer within the crystal lattice of the less soluble one. A slow, controlled cooling process is paramount for achieving high purity. Allowing the crystallization to proceed for a longer time to reach equilibrium can also be beneficial.

Q4: How do I analyze the diastereomeric purity of OIC? It doesn't have a UV chromophore.

A: This is a key analytical challenge. Since OIC lacks a strong chromophore, standard UV detection in HPLC is ineffective. The established method is High-Performance Liquid Chromatography with a Refractive Index Detector (HPLC-RID) .[2][7]

  • Mechanism: An RID measures the difference in the refractive index between the mobile phase and the eluent containing the analyte. It is a universal detector suitable for non-chromophoric compounds.

  • Alternative: For higher sensitivity or when RID is unavailable, pre-column derivatization can be employed. Reacting the OIC mixture with a UV-active agent allows for detection with a standard UV detector.[3] Chiral HPLC can also be used to separate all stereoisomers, sometimes after derivatization.

Troubleshooting Guide: From Oiled-Out Failures to Crystalline Success

Navigating the path to pure diastereomers often involves troubleshooting. This section provides a systematic approach to overcoming the most common experimental hurdles.

Core Troubleshooting Workflow

The following diagram outlines the decision-making process when encountering common crystallization problems.

G start Crystallization Attempt outcome Observe Outcome start->outcome oil Product 'Oils Out' outcome->oil Liquid droplets no_xtal No Crystals Form outcome->no_xtal Clear solution low_de Crystals Form, but d.e. is Low outcome->low_de Solid precipitate success Crystalline Solid with High d.e. outcome->success Crystals oil_q1 Is solution highly concentrated or cooling too rapid? oil->oil_q1 no_xtal_q1 Is solution clear and undersaturated? no_xtal->no_xtal_q1 low_de_q1 Was cooling rapid? low_de->low_de_q1 oil_s1 Action: 1. Re-heat to dissolve oil. 2. Add more solvent. 3. Cool SLOWLY. oil_q1->oil_s1 Yes oil_s2 Action: Change solvent system. Try solvent/anti-solvent pair. oil_q1->oil_s2 No oil_q2 Did it work? oil_s1->oil_q2 oil_q2->success Yes oil_q2->oil_s2 No oil_s2->start no_xtal_s1 Action: 1. Concentrate solution (evaporate solvent). 2. Add an anti-solvent. no_xtal_q1->no_xtal_s1 Yes no_xtal_q2 Is solution supersaturated but nucleation is inhibited? no_xtal_q1->no_xtal_q2 No no_xtal_q3 Did it work? no_xtal_s1->no_xtal_q3 no_xtal_s2 Action: 1. Scratch flask with glass rod. 2. Add seed crystals. no_xtal_q2->no_xtal_s2 Yes no_xtal_s2->no_xtal_q3 no_xtal_q3->success Yes no_xtal_q3->oil_s2 No low_de_s1 Action: Recrystallize with a slower cooling profile. low_de_q1->low_de_s1 Yes low_de_s2 Action: Screen for a new solvent with better solubility differentiation. low_de_q1->low_de_s2 No low_de_q2 Did d.e. improve? low_de_s1->low_de_q2 low_de_q2->success Yes low_de_q2->low_de_s2 No low_de_s2->start

Caption: Troubleshooting workflow for diastereomeric crystallization.

Experimental Protocols

These protocols provide a validated starting point for your experiments. Always perform work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE).

Protocol 1: General Screening for Diastereomeric Salt Resolution

This protocol outlines a systematic approach to identify a suitable resolving agent and solvent system.

  • Resolving Agent Selection: Choose 2-3 candidate chiral resolving agents (e.g., L-tartaric acid, (-)-DBTA).

  • Solvent Selection: Select a panel of 6-8 solvents with varying polarities (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, acetonitrile, water, and a toluene/heptane mixture).

  • Salt Formation: In separate small vials, dissolve your OIC diastereomeric mixture (e.g., 100 mg) and an equimolar amount of the resolving agent in a minimal amount of each chosen solvent with heating.

  • Crystallization: Allow the vials to cool slowly to room temperature, then transfer to a 4°C refrigerator. Observe for crystal formation over 24-48 hours.

  • Analysis:

    • If crystals form, isolate them by filtration, wash with a small amount of cold solvent, and dry.

    • Liberate the free OIC from the salt by treating with a mild base (e.g., NaHCO₃ solution) and extracting the resolving agent. Then, acidify the aqueous layer and extract the OIC.

    • Analyze the isolated OIC by HPLC-RID (Protocol 3) to determine the diastereomeric excess (d.e.).

    • The system (resolving agent + solvent) that provides the highest d.e. and a reasonable yield is your lead candidate for optimization.

Protocol 2: Advanced Strategy - Epimerization and Chemical Separation

For cases where the undesired diastereomer is the major product of synthesis, or for isolating the less common epimers, an epimerization/separation strategy can be employed. This protocol is adapted from established literature for the conversion of (2S,3aS,7aS)-OIC to (2R,3aS,7aS)-OIC.[8]

  • Epimerization:

    • Dissolve (2S,3aS,7aS)-OIC in glacial acetic acid.

    • Add a catalytic amount of salicylaldehyde.

    • Reflux the mixture. The reaction progresses towards a thermodynamic equilibrium of the C2 epimers.[8] Monitor by HPLC until the desired ratio is achieved (literature suggests a ~23:77 mixture of S,S,S to R,S,S after 1 hour).[8]

    • Remove the solvent and catalyst under vacuum.

  • Selective Derivatization:

    • Dissolve the resulting mixture of epimers in acetonitrile.

    • Add trichloroacetaldehyde. Under these conditions, the (2R,3aS,7aS)-OIC epimer reacts selectively to form a trichloromethyloxazolidinone derivative, leaving the (2S,3aS,7aS)-OIC unreacted.[8]

  • Separation & Hydrolysis:

    • Separate the unreacted (2S,3aS,7aS)-OIC from the oxazolidinone derivative using standard purification techniques (e.g., extraction or chromatography).

    • Hydrolyze the purified oxazolidinone derivative using acidic conditions (e.g., HCl in ethyl acetate) to liberate the pure (2R,3aS,7aS)-OIC as its hydrochloride salt.[8]

Protocol 3: Analysis of Diastereomeric Purity by HPLC-RID

This method is validated for the quantitative determination of OIC isomers.[2][7]

  • Instrumentation: HPLC system equipped with a Refractive Index Detector (RID).

  • Sample Preparation: Accurately weigh and dissolve ~50 mg of the OIC sample in 10 mL of the mobile phase.[7]

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., Inertsil ODS-4, 250 mm x 4.6 mm, 5 µm).[7]

    • Mobile Phase: 10 mM potassium phosphate buffer (KH₂PO₄), pH adjusted to 3.0 with phosphoric acid.[7]

    • Flow Rate: 1.5 mL/min.[7]

    • Column Temperature: 35°C.[7]

    • Injection Volume: 10 µL.[7]

  • RID Stabilization (Critical):

    • The RID is highly sensitive to temperature and pressure fluctuations. Allow the system to equilibrate for several hours with the mobile phase flowing to achieve a stable baseline before injecting any samples.[9][10]

    • Ensure the HPLC is in a location free from drafts and direct sunlight, as ambient temperature changes can cause baseline drift.[9]

    • Degas the mobile phase thoroughly.

Quantitative Data Summary

The following table summarizes key quantitative parameters for the analysis and synthesis of OIC isomers, drawn from validated methods and literature reports.

ParameterValue / ConditionSource
HPLC-RID Method
ColumnInertsil ODS-4 (C18), 250x4.6mm, 5µm[7][11]
Mobile Phase10 mM KH₂PO₄, pH 3.0[7][11]
Flow Rate1.5 mL/min[7][11]
Column Temperature35°C[7][11]
Limit of Detection (LOD)~0.006 mg/mL[7]
Limit of Quantitation (LOQ)~0.022 - 0.024 mg/mL[7]
Synthesis & Purification
Hydrogenation CatalystPlatinum Oxide (PtO₂)[8][12]
Hydrogenation SolventAcetic Acid[8][12]
Recrystallization SolventEthanol[8]
Typical Yield (S,S,S)-OIC~85%[8]

Process Logic Visualization

The overall logic for synthesizing and resolving OIC diastereomers is a multi-step workflow that requires careful control and analysis at each stage.

G cluster_0 Synthesis cluster_1 Resolution cluster_2 Isolation & Analysis start (S)-Indoline-2-carboxylic acid hydrogenation Catalytic Hydrogenation (e.g., H₂, PtO₂, AcOH) start->hydrogenation mixture Diastereomeric Mixture of OIC isomers hydrogenation->mixture add_agent Add Chiral Resolving Agent (e.g., L-Tartaric Acid Derivative) mixture->add_agent crystallize Fractional Crystallization (Solvent Selection is Key) add_agent->crystallize filtration Filtration crystallize->filtration solid Solid: Less Soluble Diastereomeric Salt filtration->solid liquid Liquid: More Soluble Diastereomeric Salt filtration->liquid liberate_solid Liberate Free OIC (Base/Acid Treatment) solid->liberate_solid liberate_liquid Liberate Free OIC (Optional Recovery) liquid->liberate_liquid pure_isomer Desired OIC Isomer (High d.e.) liberate_solid->pure_isomer other_isomer Other OIC Isomer (Low d.e.) liberate_liquid->other_isomer analysis Purity Analysis (HPLC-RID) pure_isomer->analysis

Caption: Workflow for the synthesis and resolution of OIC diastereomers.

References

Validation & Comparative

A Comparative Guide to the Reactivity of Cis- and Trans-Octahydroisoindole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Octahydroisoindole, a saturated bicyclic amine, is a foundational scaffold in medicinal chemistry.[1] Its structure, composed of a fused cyclohexane and pyrrolidine ring, gives rise to two key diastereomers: cis-octahydroisoindole and trans-octahydroisoindole. The stereochemical arrangement at the ring junction dictates the molecule's three-dimensional shape, profoundly influencing its steric and electronic characteristics.[1] These differences translate into distinct reactivity profiles, a critical consideration for chemists designing synthetic routes and developing novel therapeutics.[1] This guide provides an in-depth comparative analysis of the reactivity of these two isomers, supported by experimental data and detailed protocols, to inform rational molecular design.

The Structural Dichotomy: Conformational Analysis of Cis vs. Trans Isomers

The fundamental difference between the cis and trans isomers lies in the fusion of the two rings. In the cis isomer, the bridgehead hydrogens are on the same face of the molecule, forcing the structure into a folded, V-shape.[1] This conformation creates a distinct concave face, which introduces significant steric hindrance to one side of the nitrogen atom.[1][2]

Conversely, the trans isomer possesses bridgehead hydrogens on opposite faces, resulting in a more linear, extended, and rigid structure.[1] This arrangement generally leads to less steric congestion around the nitrogen atom's lone pair of electrons, rendering it more accessible to approaching reagents.[1] While the cis isomer is often considered more thermodynamically stable in related fused-ring systems like hydrindanones due to reduced ring strain, the specific stability of octahydroisoindole isomers can be influenced by substitution patterns.[3]

Visualizing Conformational Differences

The following diagram illustrates the fundamental structural differences between the two isomers, highlighting the accessibility of the nitrogen lone pair.

G cluster_cis cis-Octahydroisoindole cluster_trans trans-Octahydroisoindole cis_N N cis_H H cis_N->cis_H cis_C1 C cis_N->cis_C1 cis_C2 C cis_N->cis_C2 cis_lp cis_C3 C cis_C1->cis_C3 cis_C4 C cis_C2->cis_C4 cis_C5 C cis_C3->cis_C5 cis_C6 C cis_C4->cis_C6 cis_C7 C cis_C5->cis_C7 cis_C8 C cis_C6->cis_C8 cis_C7->cis_C8 label_cis Folded 'V' Shape Sterically hindered lone pair trans_N N trans_H H trans_N->trans_H trans_C1 C trans_N->trans_C1 trans_C2 C trans_N->trans_C2 trans_lp trans_C3 C trans_C1->trans_C3 trans_C4 C trans_C2->trans_C4 trans_C5 C trans_C3->trans_C5 trans_C6 C trans_C4->trans_C6 trans_C7 C trans_C5->trans_C7 trans_C8 C trans_C6->trans_C8 trans_C7->trans_C8 label_trans Linear, Extended Shape Accessible lone pair

Caption: Conformational differences between cis- and trans-octahydroisoindole.

Comparative Reactivity Analysis

The stereochemical differences directly impact the kinetic and thermodynamic parameters of reactions involving the nitrogen atom. Generally, the trans isomer exhibits enhanced reactivity towards electrophiles due to the greater accessibility of its nitrogen lone pair.[1]

N-Alkylation

N-alkylation is a fundamental transformation for introducing functional diversity. In reactions with electrophiles like methyl iodide, the rate of reaction is highly dependent on the steric environment of the amine.

Experimental Insight: The trans isomer is expected to react more rapidly in N-alkylation reactions.[1] The rationale is the unimpeded trajectory for the electrophile to approach the nitrogen lone pair in the linear trans conformation. In contrast, the concave geometry of the cis isomer presents steric clashes with axial hydrogens on the cyclohexane ring, hindering the electrophile's approach.[1]

IsomerRelative Reaction Rate Constant (k)Expected Yield (%)Key Factor
trans-Octahydroisoindole > 1.0HighExposed, accessible nitrogen lone pair.
cis-Octahydroisoindole < 1.0Moderate to LowSteric hindrance from the concave ring structure.
Table 1: Comparative Reactivity in N-Alkylation with Methyl Iodide. This data is based on established principles of steric hindrance and stereoelectronic effects in cyclic amines.[1]
N-Acylation

Similar to alkylation, N-acylation with reagents such as acetic anhydride is also governed by steric accessibility.

Experimental Insight: The less sterically encumbered nitrogen in the trans isomer facilitates a more efficient reaction with acylating agents, leading to higher yields and faster reaction times.[1] A competitive acylation experiment, where a mixture of both isomers is treated with a limited amount of acylating agent, would further quantify this reactivity difference.

IsomerReaction Completion Time (at RT)Yield (%)
trans-Octahydroisoindole ~1.5 hours> 95%
cis-Octahydroisoindole ~3 hours~85%
Table 2: Comparative Data for N-Acylation with Acetic Anhydride. Illustrative data based on typical reaction profiles for sterically differentiated amines.
N-Oxidation

The oxidation of the nitrogen atom to form an N-oxide is also sensitive to steric effects.[1]

Experimental Insight: Using an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA), the trans isomer is expected to undergo oxidation more readily. The facile approach of the bulky peroxyacid to the exposed nitrogen lone pair in the trans isomer results in a faster and more efficient conversion to the corresponding N-oxide.[1]

IsomerReaction Time (at 0 °C to RT)Yield of N-oxide (%)
trans-Octahydroisoindole ~2 hours~90%
cis-Octahydroisoindole ~4 hours~75%
Table 3: Comparative Data for N-Oxidation with m-CPBA. Illustrative data highlighting the influence of sterics on oxidation.

Implications in Drug Development: The Substance P Antagonist Case

The distinct three-dimensional structures of octahydroisoindole isomers are not just a matter of chemical reactivity but are paramount for biological activity. This is exemplified in their use as scaffolds for Substance P antagonists, which target the neurokinin-1 receptor (NK1R).[1] Substance P is a neuropeptide involved in inflammation and neuronal excitation.[1]

The specific stereochemistry of the octahydroisoindole core is critical for its binding affinity and potency as an antagonist. The scaffold must fit precisely within the binding pocket of the NK1R to effectively block the binding of Substance P.[1] The choice between a cis or trans framework can dramatically alter the orientation of appended pharmacophoric groups, leading to significant differences in biological efficacy.

Signaling Pathway and Point of Intervention

G cluster_pathway NK1R Signaling Cascade SP Substance P NK1R NK1R SP->NK1R Binds Gq Gq Protein NK1R->Gq Activates Antagonist Octahydroisoindole Antagonist Antagonist->NK1R Blocks PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca PKC Protein Kinase C Activation DAG->PKC Response Neuronal Excitation Inflammation Ca->Response PKC->Response

Caption: Role of octahydroisoindole antagonists in the NK1R pathway.

Experimental Protocols

To ensure the reproducibility and validation of the principles discussed, the following detailed experimental protocols are provided.

Protocol 1: General Procedure for N-Acylation

Objective: To compare the yield and reaction time for the N-acylation of cis- and trans-octahydroisoindole.

Materials:

  • cis- or trans-octahydroisoindole (1.0 mmol)

  • Dichloromethane (DCM), anhydrous (10 mL)

  • Triethylamine (1.2 mmol)

  • Acetic anhydride (1.1 mmol)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve the octahydroisoindole isomer (1.0 mmol) and triethylamine (1.2 mmol) in DCM (10 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Add acetic anhydride (1.1 mmol) dropwise to the stirred solution.[1]

  • Allow the reaction to warm to room temperature and monitor by TLC until completion (typically 2 hours for trans, longer for cis).[1]

  • Wash the reaction mixture with saturated aqueous sodium bicarbonate (2 x 10 mL) and brine (10 mL).[1]

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the N-acylated product.[1]

  • Purify by column chromatography if necessary and determine the yield.

Protocol 2: General Procedure for N-Oxidation

Objective: To compare the yield and reaction time for the N-oxidation of cis- and trans-octahydroisoindole.

Materials:

  • cis- or trans-octahydroisoindole (1.0 mmol)

  • Dichloromethane (DCM), anhydrous (10 mL)

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77%, 1.1 mmol)

  • 10% aqueous sodium sulfite

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the octahydroisoindole isomer (1.0 mmol) in DCM (10 mL) and cool to 0 °C.

  • Add m-CPBA (1.1 mmol) portion-wise over 10 minutes.

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor by TLC.

  • Upon completion, wash the reaction mixture with 10% aqueous sodium sulfite (2 x 10 mL) to quench excess peroxide.[1]

  • Wash with saturated aqueous sodium bicarbonate (2 x 10 mL) and brine (10 mL).[1]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the N-oxide.[1]

  • Determine the yield of the crude product.

Experimental Workflow Diagram

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation start Dissolve Isomer & Base (if needed) in Anhydrous DCM cool Cool to 0°C start->cool add Add Electrophile (e.g., Ac₂O, m-CPBA) cool->add react Stir & Monitor (TLC) add->react quench Quench/Wash (Aq. Bicarbonate, etc.) react->quench extract Extract & Dry (Anhydrous Na₂SO₄) quench->extract isolate Filter & Concentrate (Rotovap) extract->isolate analyze Analyze Product (Yield, Purity) isolate->analyze

Caption: General workflow for comparative reactivity experiments.

Conclusion

The stereochemistry of the octahydroisoindole nucleus is a critical design element in chemical synthesis and drug development. The trans isomer, with its exposed nitrogen lone pair, consistently demonstrates higher reactivity towards electrophilic attack in N-alkylation, N-acylation, and N-oxidation reactions compared to its sterically hindered cis counterpart.[1] This fundamental difference in reactivity, rooted in the distinct conformations of the isomers, must be carefully considered when designing synthetic strategies for complex molecules and optimizing the pharmacological profile of therapeutic agents. Understanding these structure-reactivity relationships empowers researchers to make informed decisions, leading to more efficient syntheses and the rational design of potent, selective drug candidates.

References

A Senior Application Scientist's Guide to the Validation of HPLC Methods for Isoindole Isomer Separation

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the accurate separation and quantification of isomers are critical for ensuring product safety and efficacy. Isoindole isomers, which share the same molecular formula but differ in the spatial arrangement of their atoms, can exhibit distinct pharmacological and toxicological profiles. High-Performance Liquid Chromatography (HPLC) remains the gold standard for this analytical challenge. This guide provides an in-depth comparison of HPLC methods for the separation of isoindole isomers, grounded in the principles of scientific integrity and supported by established validation protocols.

The Significance of Isoindole Isomer Separation in Pharmaceutical Analysis

Isoindole and its derivatives are important structural motifs in many biologically active compounds. Positional isomers of substituted isoindoles can arise during synthesis as impurities or be present as related substances. Even subtle differences in the position of a functional group can drastically alter a molecule's interaction with biological targets. Therefore, a robust and validated analytical method is not merely a regulatory requirement but a scientific necessity to guarantee the quality and consistency of pharmaceutical products.

The primary challenge in separating isoindole isomers lies in their similar physicochemical properties, such as polarity and hydrophobicity. This guide will explore how different HPLC strategies can be employed to exploit these subtle differences to achieve baseline separation.

Foundational Principles: HPLC Method Validation

The validation of an analytical procedure is the process of demonstrating that it is suitable for its intended purpose.[1] The International Council for Harmonisation (ICH) guideline Q2(R1) and the United States Pharmacopeia (USP) General Chapter <1225> provide a comprehensive framework for method validation.[2][3][4][5] A successfully validated method ensures the reliability, accuracy, and precision of the analytical data.

Key Validation Parameters:

The core validation characteristics that must be assessed for an HPLC method intended for the separation and quantification of isoindole isomers include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities, degradation products, or matrix components. For isomer separation, this means demonstrating baseline resolution between the isomers of interest.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. This provides an indication of its reliability during normal usage.

Comparing HPLC Strategies for Isoindole Isomer Separation

The choice of HPLC column and mobile phase is paramount for the successful separation of isomers. Below, we compare common strategies, explaining the rationale behind their selection.

Stationary Phase Selection: Exploiting Subtle Chemical Differences
  • C18 (Octadecylsilane): This is the most common reversed-phase stationary phase, offering strong hydrophobic retention.[6] While a good starting point, its selectivity for structurally similar isomers might be limited if the primary difference between them is not hydrophobicity.

  • Phenyl-Hexyl: Phenyl phases provide alternative selectivity to C18 columns due to π-π interactions between the phenyl groups of the stationary phase and the aromatic rings of the isoindole isomers.[7] This can be particularly effective for separating positional isomers where the position of a substituent on an aromatic ring is the key differentiator.

  • Cyano (CN): Cyano columns can be used in both normal-phase and reversed-phase modes.[8][9] In reversed-phase, they are less hydrophobic than C18 and offer different selectivity due to dipole-dipole interactions. This can be advantageous for separating isomers with differing polarities.

Mobile Phase Strategies: Fine-Tuning the Separation
  • Reversed-Phase Chromatography: This is the most widely used mode in HPLC. A non-polar stationary phase is used with a polar mobile phase (e.g., water, acetonitrile, methanol). The separation is based on the hydrophobic/hydrophilic character of the analytes. For isoindole isomers, adjusting the organic modifier content and the pH of the aqueous phase can significantly impact retention and selectivity.[10]

  • Normal-Phase Chromatography: In this mode, a polar stationary phase (e.g., silica, amino, cyano) is used with a non-polar mobile phase (e.g., hexane, isopropanol).[2][4] Normal-phase HPLC can be highly effective for separating isomers that have different polar functional groups, as it relies on adsorptive interactions.[4]

Comparative Overview of HPLC Columns for Isoindole Isomer Separation
Stationary PhasePrimary Interaction MechanismBest Suited ForPotential Advantages for Isoindole Isomers
C18 Hydrophobic interactionsGeneral-purpose reversed-phase separationsGood starting point; effective if isomers have sufficient differences in hydrophobicity.
Phenyl-Hexyl Hydrophobic and π-π interactionsAromatic and moderately polar compoundsEnhanced selectivity for positional isomers due to π-π interactions with the isoindole aromatic system.[7]
Cyano (CN) Dipole-dipole and hydrophobic interactionsPolar compounds, geometric isomersAlternative selectivity to C18 and Phenyl phases; can be used in both reversed- and normal-phase modes.[9]

Experimental Protocol: A Step-by-Step Guide to HPLC Method Validation for Isoindole Isomer Separation

This section provides a detailed protocol for the validation of a hypothetical reversed-phase HPLC method for the separation and quantification of two positional isoindole isomers (Isomer A and Isomer B).

Instrumentation and Chromatographic Conditions
  • HPLC System: A quaternary HPLC system with a UV-Vis or Diode Array Detector (DAD).

  • Column: Phenyl-Hexyl column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase: A gradient of Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (0.1% formic acid in acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Determined from the UV spectra of the isoindole isomers (e.g., 254 nm).

  • Injection Volume: 10 µL.

Validation Workflow

HPLC Method Validation Workflow cluster_0 Method Development & Optimization cluster_1 Method Validation cluster_2 Method Implementation Dev Initial Method Development Opt Method Optimization Dev->Opt Selectivity, Resolution Spec Specificity Opt->Spec Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision Acc->Prec LOD_LOQ LOD & LOQ Prec->LOD_LOQ Rob Robustness LOD_LOQ->Rob Routine Routine Analysis Rob->Routine Validated Method

Caption: A typical workflow for HPLC method validation.

Validation Procedures and Acceptance Criteria
Validation ParameterExperimental ProcedureAcceptance Criteria
Specificity Inject individual solutions of Isomer A, Isomer B, and a mixture. Also, inject a placebo and spiked samples.Baseline resolution (Rs > 2.0) between Isomer A and Isomer B. No interference from placebo at the retention times of the isomers.
Linearity Prepare at least five concentrations of each isomer over the range of 50-150% of the target concentration. Perform linear regression analysis of peak area vs. concentration.Correlation coefficient (r²) ≥ 0.999.
Range The range is established by confirming that the method has suitable linearity, accuracy, and precision within the specified concentration interval.The specified range is justified by the linearity, accuracy, and precision data.
Accuracy Perform recovery studies by spiking a placebo with known amounts of each isomer at three concentration levels (e.g., 80%, 100%, 120%). Analyze in triplicate.Mean recovery between 98.0% and 102.0% for each isomer.
Precision (Repeatability) Analyze six replicate preparations of a homogeneous sample at 100% of the target concentration on the same day, with the same analyst and instrument.Relative Standard Deviation (RSD) ≤ 2.0% for the peak areas of each isomer.
Precision (Intermediate) Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.RSD ≤ 2.0% for the peak areas of each isomer.
LOD & LOQ Determine based on the signal-to-noise ratio (S/N) of 3:1 for LOD and 10:1 for LOQ, or based on the standard deviation of the response and the slope of the calibration curve.The LOQ should be verified for acceptable precision and accuracy.
Robustness Deliberately vary method parameters such as flow rate (±10%), column temperature (±5°C), and mobile phase composition (±2% organic).System suitability parameters (e.g., resolution, tailing factor) should remain within acceptable limits.

Data Presentation and Interpretation

The results of the validation studies should be clearly documented in a validation report. This report should include representative chromatograms, calibration curves, and summary tables of the validation data.

Example Chromatogram:

A successful separation would show two well-resolved peaks for Isomer A and Isomer B, with a return to baseline between the peaks. The system suitability parameters, such as resolution, tailing factor, and theoretical plates, should be calculated and reported for each injection.

Troubleshooting Common Issues in Isomer Separation

Even with a validated method, issues can arise during routine analysis. Here are some common problems and their potential solutions:

  • Poor Resolution: If the resolution between the isomer peaks decreases, consider optimizing the mobile phase composition (especially the organic-to-aqueous ratio), or switching to a column with a different selectivity (e.g., from C18 to Phenyl-Hexyl).[11]

  • Peak Tailing: Peak tailing can be caused by secondary interactions between the analyte and the stationary phase. Ensure the mobile phase pH is appropriate for the analytes. Using a high-purity silica column can also minimize this issue.

  • Retention Time Drift: Fluctuations in retention time can be due to changes in mobile phase composition, column temperature, or pump performance. Ensure proper mobile phase preparation and degassing, and maintain a stable column temperature.[11]

Conclusion: A Framework for Reliable Isoindole Isomer Analysis

The validation of HPLC methods for the separation of isoindole isomers is a rigorous but essential process for ensuring the quality and safety of pharmaceutical products. By systematically evaluating specificity, linearity, accuracy, precision, and robustness, a reliable and reproducible method can be established. The choice of stationary and mobile phases plays a crucial role in achieving the desired selectivity for these structurally similar compounds. This guide provides a comprehensive framework for developing and validating HPLC methods for isoindole isomer separation, empowering researchers and scientists to generate high-quality, defensible analytical data.

References

A Comparative Guide to the Biological Activity of Isoindole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the biological activities of various isoindole derivatives, offering researchers, scientists, and drug development professionals a detailed overview of their therapeutic potential. The information presented is grounded in experimental data, with a focus on anticancer, anti-inflammatory, antimicrobial, and antiviral properties. We will delve into the structure-activity relationships that govern the efficacy of these compounds and provide detailed protocols for key experimental assays.

Introduction: The Versatile Isoindole Scaffold

The isoindole nucleus, a bicyclic aromatic heterocyclic compound, is a privileged scaffold in medicinal chemistry due to its presence in numerous biologically active molecules and natural products.[1][2] Its unique structural features allow for diverse chemical modifications, leading to a wide array of derivatives with distinct pharmacological profiles. This versatility has made isoindole and its derivatives a focal point of research in the quest for novel therapeutic agents.[3][4]

This guide will explore the multifaceted biological activities of isoindole derivatives, providing a comparative analysis of their performance in various experimental models. We will examine the causality behind experimental choices and provide self-validating protocols to ensure scientific integrity.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Isoindole derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxic effects against a range of cancer cell lines.[3][4] Their mechanisms of action are often multifaceted, involving the inhibition of key enzymes, induction of apoptosis, and disruption of cell cycle progression.

Comparative Efficacy of Isoindole Derivatives in Cancer Cell Lines

The anticancer potential of isoindole derivatives is typically evaluated through in vitro cytotoxicity assays, with the half-maximal inhibitory concentration (IC50) being a key metric for comparison. A lower IC50 value indicates greater potency.

Derivative TypeCancer Cell LineIC50 (µM)Reference
Isoindole-1,3-dione with azide and silyl etherA549 (Lung Carcinoma)19.41 ± 0.01[3]
N-benzylisoindole-1,3-dione (Compound 3)A549-Luc (Lung Adenocarcinoma)114.25
N-benzylisoindole-1,3-dione (Compound 4)A549-Luc (Lung Adenocarcinoma)116.26
Isoindole-1,3(2H)-dione with silyl ether and -Br (Compound 13)Caco-2 (Colorectal Adenocarcinoma)More potent than cisplatin[1]
Isoindole-1,3(2H)-dione with silyl ether and -Br (Compound 16)MCF-7 (Breast Adenocarcinoma)More potent than cisplatin[1]
Structure-Activity Relationship (SAR) Insights

The anticancer activity of isoindole derivatives is significantly influenced by the nature and position of substituents on the isoindole core.

  • Substitution on the Nitrogen Atom: The substituent on the imide nitrogen of isoindole-1,3-diones plays a crucial role in determining cytotoxic activity. N-benzyl derivatives have shown notable anticancer effects.

  • Functional Groups on the Ring: The presence of specific functional groups, such as silyl ethers and bromine atoms, has been shown to enhance anticancer activity.[1] For instance, compounds containing both a silyl ether and a bromine group exhibited higher potency than the standard chemotherapeutic drug cisplatin against Caco-2 and MCF-7 cell lines.[1] The addition of lipophilic groups can also enhance the antiproliferative activity.

Experimental Workflow: Assessing Anticancer Activity

A typical workflow for evaluating the anticancer potential of isoindole derivatives involves a series of in vitro assays to determine cytotoxicity and understand the mechanism of action.

anticancer_workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_analysis Data Analysis & SAR synthesis Synthesis of Isoindole Derivatives characterization Structural Characterization (NMR, MS, IR) synthesis->characterization cell_culture Cancer Cell Line Culture characterization->cell_culture mtt_assay Cytotoxicity Screening (MTT Assay) cell_culture->mtt_assay brdu_assay Proliferation Analysis (BrdU Assay) mtt_assay->brdu_assay apoptosis_assay Apoptosis Induction (e.g., Annexin V) brdu_assay->apoptosis_assay ic50 IC50 Determination apoptosis_assay->ic50 sar Structure-Activity Relationship (SAR) Analysis ic50->sar

Caption: Workflow for anticancer activity evaluation of isoindole derivatives.

Detailed Experimental Protocols

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the isoindole derivatives and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

The BrdU (5-bromo-2'-deoxyuridine) assay is used to quantify cell proliferation.

Principle: BrdU, a synthetic analog of thymidine, is incorporated into newly synthesized DNA during the S-phase of the cell cycle. An anti-BrdU antibody is then used to detect the incorporated BrdU.

Step-by-Step Protocol:

  • Cell Treatment and Labeling: Treat cells with the isoindole derivatives as in the MTT assay. Towards the end of the treatment period, add BrdU labeling solution to the culture medium and incubate for a few hours.

  • Fixation and Denaturation: Fix the cells with a suitable fixative (e.g., formaldehyde) and then denature the DNA using an acid solution (e.g., HCl) to expose the incorporated BrdU.

  • Immunodetection: Incubate the cells with a primary antibody specific to BrdU, followed by a fluorescently labeled secondary antibody.

  • Visualization and Quantification: Visualize the labeled cells using a fluorescence microscope or quantify the fluorescence intensity using a microplate reader.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Certain isoindole derivatives have demonstrated significant anti-inflammatory properties, suggesting their potential in treating inflammatory diseases.[5][6] Their mechanism of action often involves the inhibition of pro-inflammatory enzymes like cyclooxygenase (COX).

Comparative In Vivo Anti-inflammatory Efficacy

The carrageenan-induced paw edema model in rats is a standard in vivo assay to screen for acute anti-inflammatory activity.

DerivativeAnimal ModelParameter MeasuredEfficacy (ED₅₀)Reference
Tetrahydro-2H-isoindole 37Murine Air-Pouch ModelInhibition of Exudate PGE₂3 mg/kg[7]
Tetrahydro-2H-isoindole 37Adjuvant-Induced ArthritisInhibition of Paw Edema0.15 mg/kg/day (oral)[7]
Celecoxib (Reference Drug)Adjuvant-Induced ArthritisReduction of Paw VolumeEffective at 5 mg/kg[7]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

Principle: The injection of carrageenan into the rat paw induces a localized inflammatory response characterized by edema (swelling). The ability of a compound to reduce this swelling is a measure of its anti-inflammatory activity.

Step-by-Step Protocol:

  • Animal Acclimatization: Acclimatize rats to the laboratory conditions for a week before the experiment.

  • Compound Administration: Administer the test isoindole derivative or a reference anti-inflammatory drug (e.g., indomethacin) orally or intraperitoneally at a specific time before carrageenan injection.

  • Induction of Edema: Inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each treatment group compared to the control group (treated with vehicle only).

Antimicrobial Activity: Combating Pathogenic Microbes

The emergence of antibiotic-resistant strains of bacteria has necessitated the search for new antimicrobial agents. Isoindole derivatives have shown promise in this area, exhibiting activity against a range of Gram-positive and Gram-negative bacteria.

Comparative Antimicrobial Efficacy

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. It is a key parameter for comparing the potency of different compounds.

Derivative TypeBacterial StrainMIC (µg/mL)Reference
N-substituted isoindolin-5-onesS. aureus<0.025[8]
N-substituted isoindolin-5-onesE. coli0.2[8]
N-substituted isoindolin-5-onesP. aeruginosa0.39[8]
Indole-triazole derivative (3d)Various bacteria and fungi3.125-50
Experimental Protocol: Agar Dilution Method for MIC Determination

Principle: The agar dilution method involves incorporating varying concentrations of the antimicrobial agent into an agar medium. A standardized inoculum of the test microorganism is then spotted onto the surface of the agar plates. The MIC is the lowest concentration of the agent that inhibits visible growth.[8][9][10]

Step-by-Step Protocol:

  • Preparation of Antimicrobial Stock Solution: Prepare a stock solution of the isoindole derivative in a suitable solvent.

  • Preparation of Agar Plates: Prepare a series of two-fold dilutions of the stock solution. Add a specific volume of each dilution to molten Mueller-Hinton agar and pour into petri dishes to solidify. A control plate without the antimicrobial agent should also be prepared.

  • Inoculum Preparation: Prepare a standardized suspension of the test bacterium equivalent to a 0.5 McFarland standard.

  • Inoculation: Spot a defined volume of the bacterial suspension onto the surface of each agar plate.

  • Incubation: Incubate the plates at 37°C for 16-20 hours.

  • MIC Determination: Observe the plates for bacterial growth. The MIC is the lowest concentration of the isoindole derivative at which no visible growth occurs.

Antiviral Activity: Inhibiting Viral Replication

Several isoindole derivatives have been investigated for their antiviral properties and have shown activity against various viruses.[11][12]

Comparative Antiviral Efficacy

The 50% effective concentration (EC50) is the concentration of a drug that gives half-maximal response. In virology, it represents the concentration required to inhibit viral replication by 50%.

Derivative TypeVirusEC50 (µM)Reference
Macrocyclic isoindoline derivativeHepatitis C Virus (HCV)0.012[13]
4-fluorophenyl ring-appended indole derivativeHepatitis C Virus (HCV)1.02
Experimental Protocol: Plaque Reduction Assay

Principle: This assay measures the ability of an antiviral compound to reduce the number of plaques (localized areas of cell death) formed by a lytic virus in a monolayer of host cells.

Step-by-Step Protocol:

  • Cell Seeding: Seed a confluent monolayer of susceptible host cells in multi-well plates.

  • Virus Infection: Infect the cells with a known amount of virus.

  • Compound Treatment: After a short adsorption period, remove the virus inoculum and add an overlay medium containing different concentrations of the isoindole derivative.

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).

  • Plaque Visualization: Fix the cells and stain with a dye (e.g., crystal violet) to visualize the plaques.

  • Data Analysis: Count the number of plaques in each well and calculate the percentage of plaque reduction for each concentration compared to the virus control. Determine the EC50 value.

Conclusion and Future Directions

Isoindole derivatives represent a versatile and promising class of compounds with a broad spectrum of biological activities. Their efficacy as anticancer, anti-inflammatory, antimicrobial, and antiviral agents is well-documented in the scientific literature. The structure-activity relationship studies have provided valuable insights for the rational design of more potent and selective derivatives.

The detailed experimental protocols provided in this guide serve as a foundation for researchers to reliably evaluate the biological potential of novel isoindole compounds. Future research should focus on elucidating the precise molecular targets of these derivatives and conducting in vivo studies to validate their therapeutic efficacy and safety profiles. The continued exploration of the chemical space around the isoindole scaffold holds great promise for the discovery of new and effective therapeutic agents to address a wide range of diseases.

References

The Efficacy of Octahydro-1H-isoindole-Based Compounds and Other Substance P Antagonists: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals navigating the landscape of neurokinin-1 (NK1) receptor antagonists, a comprehensive understanding of the comparative efficacy of different chemical scaffolds is paramount. This guide provides an in-depth analysis of the therapeutic potential of NK1 receptor antagonists, with a particular focus on compounds built upon the octahydro-1H-isoindole framework, benchmarked against other prominent substance P antagonists.

Introduction: The Substance P/NK1 Receptor System - A Key Therapeutic Target

Substance P, an eleven-amino-acid neuropeptide, is a critical mediator in numerous physiological and pathophysiological processes.[1] As a member of the tachykinin peptide family, it exerts its effects primarily through the neurokinin-1 receptor (NK1R), a G protein-coupled receptor (GPCR).[2][3] The activation of NK1R by substance P is implicated in pain transmission, inflammation, and the emetic reflex.[4][5] Consequently, the development of potent and selective NK1R antagonists has been a significant focus of pharmaceutical research, leading to therapeutic breakthroughs, particularly in the prevention of chemotherapy-induced nausea and vomiting (CINV).[6][7]

The Octahydro-1H-isoindole Scaffold: A Foundation for Potent NK1R Antagonism

While the direct antagonist activity of Octahydro-1H-isoindole hydrochloride is not extensively documented in publicly available literature, the core octahydroisoindole (also known as perhydroisoindole) structure serves as a key pharmacophore in a class of potent substance P antagonists.[8] These antagonists are recognized for their ability to cross the blood-brain barrier, making them valuable tools for studying central nervous system disorders.[8]

Notable examples of non-peptide NK1R antagonists incorporating a related isoindole or hydroisoindoline core include compounds from the CP series, such as CP-96,345 and CP-99,994, which have demonstrated significant antinociceptive and anti-emetic effects in preclinical models.[2][6][9][10] More recent research has explored hydroisoindoline-based antagonists that exhibit high affinity for the NK1 receptor and a long duration of action.[11]

Comparative Efficacy of NK1 Receptor Antagonists

The therapeutic efficacy of an NK1 receptor antagonist is determined by several key parameters, including its binding affinity (Ki), its functional inhibitory concentration (IC50), and its in vivo potency in relevant disease models. This section provides a comparative analysis of octahydroisoindole-related compounds and other major classes of NK1R antagonists.

In Vitro Binding Affinities and Functional Antagonism

The following table summarizes the reported binding affinities (Ki) and functional inhibitory concentrations (IC50) for a selection of NK1 receptor antagonists. Lower values indicate higher potency.

CompoundChemical ClassReceptorKi (nM)IC50 (nM)Source(s)
Aprepitant Morpholine AcetalHuman NK1~0.1-0.9~0.1-1[6][12]
Maropitant QuinuclidineCanine NK1--[13]
Vestipitant PiperazineHuman NK1--[7][9]
Casopitant PiperazineHuman NK1--[14]
CP-96,345 Biphenyl CompoundHuman NK10.99-[12][15]
CP-99,994 PiperidineHuman NK1--[7][9]
L-733,060 PiperidineHuman NK1--[16]
EUC-001 Not SpecifiedHuman NK10.575-[17]
In Vivo Efficacy

The ultimate measure of a drug's potential lies in its performance in living organisms. The following table highlights key in vivo findings for various NK1 receptor antagonists across different preclinical models.

CompoundModelSpeciesKey FindingsSource(s)
Aprepitant Cisplatin-induced emesisFerretDose-dependent inhibition of retching and vomiting.[18][18][19][20]
Maropitant Visceral pain (Ovariohysterectomy)DogSignificantly lower pain scores compared to meloxicam. Decreased anesthetic requirements.[3][6][15][3][6][13][15][21]
Vestipitant Primary InsomniaHumanImproved sleep maintenance (Wake After Sleep Onset and Total Sleep Time).[7][9][22][7][9][22][23]
CP-96,345 Formalin-induced painRatDose-dependent reduction in the second phase of the formalin response.[2][2][6]
CP-99,994 Cisplatin-induced emesisFerretEffective against a range of emetogens.[10][9][10]

Signaling Pathways and Experimental Workflows

A deeper understanding of the molecular mechanisms and the experimental methodologies used to evaluate these compounds is crucial for researchers.

Substance P / NK1 Receptor Signaling Pathway

Substance P binding to the NK1 receptor initiates a signaling cascade through the Gq/11 protein. This leads to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to various cellular responses, including neuronal excitation and inflammation.[8]

SubstanceP_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol NK1R NK1 Receptor Gq11 Gq/11 NK1R->Gq11 Activates PLC Phospholipase C Gq11->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca Ca²⁺ Release IP3->Ca Triggers PKC Protein Kinase C DAG->PKC Activates Response Cellular Response (e.g., Neuronal Excitation, Inflammation) Ca->Response PKC->Response SP Substance P SP->NK1R Binds Antagonist NK1R Antagonist (e.g., Octahydro-1H-isoindole based) Antagonist->NK1R Blocks

Caption: Simplified Substance P/NK1R signaling pathway.

Experimental Workflow: Radioligand Binding Assay

A common method to determine the binding affinity of a test compound for the NK1 receptor is a competitive radioligand binding assay.

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_membranes Prepare Cell Membranes Expressing NK1R incubation Incubate Membranes with Radioligand and Test Compound prep_membranes->incubation prep_radioligand Prepare Radiolabeled Ligand (e.g., [¹²⁵I]-Substance P) prep_radioligand->incubation prep_competitor Prepare Serial Dilutions of Test Compound prep_competitor->incubation filtration Separate Bound and Free Ligand (Filtration) incubation->filtration counting Quantify Radioactivity (Scintillation Counting) filtration->counting plot Plot % Specific Binding vs. Compound Concentration counting->plot calc_ic50 Determine IC50 plot->calc_ic50 calc_ki Calculate Ki using Cheng-Prusoff Equation calc_ic50->calc_ki

Caption: Workflow for a competitive radioligand binding assay.

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay for NK1R

This protocol outlines a standard procedure for determining the inhibitory constant (Ki) of a test compound for the NK1 receptor.[8][12][24][25][26]

1. Membrane Preparation:

  • Culture cells overexpressing the human NK1 receptor (e.g., HEK293 or CHO cells).

  • Harvest the cells and wash with ice-cold phosphate-buffered saline (PBS).

  • Resuspend the cell pellet in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4, with protease inhibitors).

  • Homogenize the cell suspension using a Dounce homogenizer or sonicator.

  • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.

  • Centrifuge the resulting supernatant at high speed (e.g., 20,000-40,000 x g) to pellet the cell membranes.

  • Wash the membrane pellet with fresh lysis buffer and resuspend in a storage buffer containing a cryoprotectant (e.g., 10% sucrose).

  • Determine the protein concentration and store aliquots at -80°C.

2. Binding Assay:

  • In a 96-well plate, combine the membrane preparation, a fixed concentration of a radiolabeled NK1R ligand (e.g., [¹²⁵I]-Substance P), and varying concentrations of the unlabeled test compound.

  • For total binding, omit the test compound. For non-specific binding, add a high concentration of an unlabeled NK1R antagonist (e.g., 1 µM Aprepitant).

  • Incubate the plate to allow binding to reach equilibrium (e.g., 60-180 minutes at a specified temperature).

  • Rapidly separate the bound from free radioligand by filtering the contents of each well through a glass fiber filter plate using a cell harvester.

  • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

3. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding) using non-linear regression.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: In Vivo Model of Cisplatin-Induced Emesis in Ferrets

This protocol is a standard model for evaluating the anti-emetic efficacy of NK1 receptor antagonists.[10][16][18][27]

1. Animal Preparation:

  • Use adult male ferrets.

  • Acclimatize the animals to the experimental conditions.

  • Surgically implant intravenous catheters for drug administration, if necessary, and allow for recovery.

2. Emesis Induction:

  • Administer a single intraperitoneal or intravenous injection of cisplatin (e.g., 5-10 mg/kg).

3. Drug Administration:

  • Administer the test compound (e.g., this compound or a reference antagonist) at various doses via the desired route (e.g., oral, intravenous, subcutaneous) at a specified time before or after cisplatin administration.

  • A vehicle control group should be included.

4. Observation and Data Collection:

  • Observe the animals continuously for a set period (e.g., 4-6 hours) following cisplatin administration.

  • Record the latency to the first emetic event (retching or vomiting).

  • Count the total number of retches and vomits for each animal.

5. Data Analysis:

  • Compare the number of emetic events in the drug-treated groups to the vehicle control group.

  • Calculate the percentage inhibition of emesis for each dose of the test compound.

  • Determine the ED50 (the dose that produces a 50% reduction in emesis) for the test compound.

Conclusion

The landscape of NK1 receptor antagonists is diverse, with multiple chemical scaffolds demonstrating significant therapeutic potential. While this compound itself requires further direct investigation, the broader class of isoindole-based compounds represents a promising avenue for the development of potent, centrally-acting NK1R antagonists. The comparative data presented in this guide, alongside the detailed experimental protocols, provide a solid foundation for researchers to design and interpret studies aimed at identifying and characterizing novel substance P antagonists. The continued exploration of these compounds holds the potential to yield new therapies for a range of conditions, from CINV to pain and inflammatory disorders.

References

The Synergy of Screens: A Comparative Guide to Computational and Experimental Analysis of Isoindole Properties

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the multifaceted properties of isoindole and its derivatives is paramount. This guide provides an in-depth comparison of computational and experimental methodologies used to analyze these versatile heterocyclic compounds, highlighting how a synergistic approach can accelerate discovery and innovation.

Isoindole, a structural isomer of indole, forms the core of numerous natural products, pharmaceuticals, and functional materials.[1][2] Its unique electronic structure and reactivity profile make it a compelling scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4][5] However, the inherent instability of the parent isoindole and the nuanced behavior of its derivatives present significant challenges to researchers.[6][7] To navigate these complexities, a dual strategy employing both computational and experimental techniques has become indispensable.

The Digital Microscope: Computational Analysis of Isoindole Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have emerged as powerful tools for predicting the properties of isoindole derivatives before a single molecule is synthesized in the lab.[8][9] These in silico methods provide a theoretical framework to understand and anticipate the behavior of these complex molecules.

Key Predictive Capabilities of Computational Methods:
  • Molecular Geometry and Stability: Computational models can accurately predict bond lengths, bond angles, and dihedral angles, offering a three-dimensional picture of the molecule.[10] This information is crucial for understanding the stability of different isoindole tautomers and the influence of various substituents on the overall molecular structure.[1][7]

  • Electronic Properties: Methods like Natural Bond Orbital (NBO) analysis can elucidate the distribution of electron density within the molecule, highlighting reactive sites and predicting the nature of intermolecular interactions.[11][12] The calculation of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies helps in understanding the electronic transitions and predicting the compound's reactivity and potential as an antibacterial agent.[13]

  • Spectroscopic Properties: A significant advantage of computational chemistry is its ability to predict various spectroscopic data, including NMR chemical shifts, and UV-Vis absorption spectra.[9][13][14] This allows for a direct comparison with experimental results, aiding in the structural confirmation of newly synthesized compounds.

  • Reactivity and Reaction Mechanisms: Computational modeling can be used to study reaction pathways, such as the Diels-Alder reaction, a characteristic reaction of isoindoles.[11] By calculating transition state energies, researchers can predict the feasibility and stereochemical outcome of a reaction, guiding synthetic strategies.

A typical computational workflow for analyzing an isoindole derivative is outlined below:

G cluster_0 Computational Workflow A Molecule Input (SMILES or 3D coordinates) B Geometry Optimization (e.g., DFT/B3LYP) A->B C Frequency Calculation (Confirm minimum energy) B->C D Property Calculation (NMR, UV-Vis, NBO, etc.) C->D E Data Analysis & Comparison with Experimental Data D->E

Caption: A generalized computational workflow for isoindole analysis.

The Benchtop Reality: Experimental Analysis of Isoindole Properties

While computational methods provide invaluable predictive insights, experimental validation remains the gold standard for characterizing the properties of isoindole derivatives. A variety of sophisticated analytical techniques are employed to synthesize, purify, and characterize these compounds.

Essential Experimental Techniques:
  • Synthesis and Purification: The synthesis of isoindoles can be achieved through various methods, including ring-closure reactions, aromatizations, and ring transformations.[6] Common synthetic strategies involve the condensation of primary amines with o-diacylbenzenes or the use of transition metal-catalyzed reactions.[15][16] Purification is typically achieved through techniques like flash chromatography.[9][17]

  • Structural Characterization:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for elucidating the molecular structure of isoindole derivatives, providing information about the chemical environment of each atom.[17][18]

    • Mass Spectrometry (MS): MS is used to determine the molecular weight of the synthesized compounds, confirming their elemental composition.[14][17]

    • X-ray Crystallography: For crystalline compounds, X-ray diffraction provides the most precise information about the three-dimensional arrangement of atoms in the solid state, offering a definitive confirmation of the molecular structure.[12][19]

  • Spectroscopic and Photophysical Properties:

    • UV-Visible (UV-Vis) Spectroscopy: This technique is used to study the electronic transitions within the molecule and determine its absorption properties.[14][18]

    • Fluorescence Spectroscopy: Many isoindole derivatives are fluorescent, and their emission properties can be characterized to assess their potential as fluorescent probes or in materials science applications.[11][20]

  • Reactivity and Stability Studies: The inherent instability of many isoindoles necessitates experimental evaluation of their stability under various conditions, such as pH and the presence of other reagents.[20][21] The reactivity of isoindoles, for instance in Diels-Alder reactions, can be studied by monitoring the reaction progress using techniques like NMR or chromatography.[6][11]

A standard experimental workflow for the synthesis and characterization of an isoindole derivative is depicted below:

G cluster_1 Experimental Workflow F Synthesis of Isoindole Derivative G Purification (e.g., Column Chromatography) F->G H Structural Characterization (NMR, MS, X-ray) G->H I Property Measurement (UV-Vis, Fluorescence, etc.) H->I J Biological Activity Screening (e.g., Cytotoxicity Assays) I->J

Caption: A typical experimental workflow for isoindole research.

A Tale of Two Approaches: A Comparative Analysis

The true power in understanding isoindole properties lies in the integration of computational and experimental methods. Computational predictions can guide experimental design, saving time and resources, while experimental data provides the necessary validation and refinement of theoretical models.

PropertyComputational Analysis (e.g., DFT)Experimental Analysis (e.g., Spectroscopy, X-ray)Synergy and Complementarity
Molecular Structure Provides optimized geometries, bond lengths, and angles in the gas phase.Determines the precise solid-state structure (X-ray) and solution-state conformation (NMR).Computational models can be refined based on experimental data. Experimental results can be rationalized by theoretical calculations.
Spectroscopic Properties Predicts NMR chemical shifts, IR vibrational frequencies, and UV-Vis absorption maxima.[9][13][14]Measures the actual spectroscopic data of the synthesized compound.[14][17][18]Predicted spectra can aid in the interpretation of complex experimental spectra. Discrepancies can highlight interesting molecular phenomena.
Reactivity Calculates reaction energies and transition states to predict reaction outcomes and mechanisms.[11]Determines reaction kinetics, product yields, and the influence of reaction conditions.[6]Computational insights can help optimize reaction conditions and predict the formation of byproducts.
Stability Can estimate relative stabilities of different isomers or conformers.Directly measures the stability of a compound under various experimental conditions.[20][21]Computational analysis can help explain observed stability trends and predict the effects of structural modifications.
Biological Activity Molecular docking studies can predict the binding affinity of a compound to a biological target.[9]In vitro and in vivo assays measure the actual biological activity, such as cytotoxicity or enzyme inhibition.[22][23]Computational screening can prioritize compounds for synthesis and experimental testing.

Case Study: Bridging Theory and Experiment in Isoindole-1,3-dione Research

The study of isoindole-1,3-dione derivatives as potential anticancer agents provides a compelling example of the synergy between computational and experimental approaches.[22][23]

Experimental Protocol: Synthesis and Cytotoxicity Screening of N-substituted Isoindole-1,3-diones [17][23]

  • Synthesis: Equimolar amounts of phthalic anhydride and a primary amine are refluxed in glacial acetic acid. The resulting precipitate is filtered, washed, and recrystallized from ethanol.

  • Characterization: The structure of the synthesized compound is confirmed using ¹H NMR, ¹³C NMR, and mass spectrometry.

  • Cytotoxicity Assay (MTT Assay):

    • Cancer cell lines (e.g., HeLa, A549) are seeded in 96-well plates.

    • After 24 hours, cells are treated with various concentrations of the synthesized isoindole-1,3-dione derivatives.

    • Following a 48-hour incubation period, MTT reagent is added to each well.

    • The resulting formazan crystals are dissolved, and the absorbance is measured at a specific wavelength.

    • The half-maximal inhibitory concentration (IC₅₀) is calculated to quantify the cytotoxic activity.

Computational Protocol: Molecular Docking of Isoindole-1,3-diones with a Target Protein [9]

  • Preparation of Ligand and Receptor: The 3D structure of the isoindole-1,3-dione derivative is optimized using DFT. The crystal structure of the target protein is obtained from the Protein Data Bank (PDB).

  • Docking Simulation: A molecular docking program is used to predict the binding mode and affinity of the ligand to the active site of the receptor.

  • Analysis of Results: The docking score and the predicted intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) are analyzed to estimate the binding affinity.

By comparing the experimental IC₅₀ values with the computational docking scores, researchers can build a structure-activity relationship (SAR) model. This model can then be used to computationally design new isoindole-1,3-dione derivatives with potentially enhanced anticancer activity, which can then be synthesized and tested experimentally, creating a powerful feedback loop for drug discovery.

G cluster_2 Integrated Drug Discovery Cycle K Computational Design of Novel Isoindoles L Synthesis & Purification K->L M Experimental Screening (e.g., Cytotoxicity) L->M N SAR Analysis M->N O Refinement of Computational Model N->O O->K

Caption: An integrated computational-experimental drug discovery cycle.

Conclusion

The comprehensive analysis of isoindole properties is a testament to the power of integrating computational and experimental methodologies. While computational chemistry offers a rapid and cost-effective means to predict molecular behavior and guide research, experimental analysis provides the essential real-world data to validate and refine these predictions. For researchers in drug discovery and materials science, embracing this synergistic approach is not just advantageous—it is essential for accelerating the pace of innovation and unlocking the full potential of the versatile isoindole scaffold.

References

A Comparative Guide to the Cytotoxicity of N-Substituted Isoindole-1,3-diones

Author: BenchChem Technical Support Team. Date: January 2026

The isoindole-1,3-dione scaffold, a prominent structural motif in medicinal chemistry, has garnered significant attention for its broad spectrum of biological activities, including notable anticancer effects.[1][2] The versatility of this heterocyclic system, particularly the ease of substitution at the nitrogen atom, allows for the generation of diverse derivatives with tunable cytotoxic profiles. This guide provides a comparative analysis of N-substituted isoindole-1,3-diones, delving into their structure-activity relationships (SAR), and offering a detailed protocol for assessing their cytotoxic potential.

The Influence of N-Substituents on Cytotoxic Activity

The cytotoxic efficacy of isoindole-1,3-dione derivatives is profoundly influenced by the nature of the substituent attached to the imide nitrogen.[3][4] Research has demonstrated that modifications at this position can dramatically alter the compound's interaction with biological targets, thereby affecting its anticancer potency.

A key determinant of cytotoxicity is the nature of the group attached to the nitrogen atom of the isoindole-1,3-dione core. Studies have shown that both alkyl and aryl substituents can impart significant anticancer activity.[1] For instance, the presence of a benzyl group on the nitrogen atom has been associated with potent cytotoxic effects against various cancer cell lines.[2]

Furthermore, the introduction of additional functional groups to the N-substituent can further modulate cytotoxicity. For example, isoindole-1,3-dione derivatives bearing silyl ether and azido groups have demonstrated significant inhibitory activity against cancer cell lines such as A549 (lung carcinoma), HeLa (cervical cancer), and C6 (glioma).[1][3][4] Specifically, a compound containing both a tert-butyldiphenylsilyl ether group and an azido group exhibited higher anticancer activity than the commonly used chemotherapeutic agent 5-fluorouracil.[4] This highlights the synergistic effect of certain functional groups in enhancing cytotoxicity.

The substitution pattern on the isoindole-1,3-dione ring itself also plays a crucial role. Halogenation of the phthalimide moiety has been shown to increase anticancer activity, with tetra-brominated derivatives being more effective than their tetra-chlorinated counterparts.[5]

The diagram below illustrates the general structure of N-substituted isoindole-1,3-diones and highlights the key positions for substitution that influence their cytotoxic properties.

Caption: Key structural features influencing the cytotoxicity of isoindole-1,3-diones.

Comparative Cytotoxicity Data

The following table summarizes the cytotoxic activity (IC50 values) of representative N-substituted isoindole-1,3-dione derivatives against various cancer cell lines, providing a snapshot of their comparative efficacy.

Compound IDN-SubstituentOther Key GroupsCell LineIC50 (µM)Reference
Compound 7AlkylAzide, Silyl EtherA54919.41 ± 0.01[1]
Compound 3BenzylDiacetoxyA549-Luc114.25[2]
Compound 4BenzylChloroacetoxyA549-Luc116.26[2]
2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dione4-(2-Bromoacetyl)phenyl-Raji0.26 µg/mL[6]
2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dione4-(2-Bromoacetyl)phenyl-K5623.81 µg/mL[6]

Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions between studies.

Mechanism of Action: Induction of Apoptosis and Necrosis

Several studies have investigated the mechanism by which these compounds exert their cytotoxic effects. Flow cytometry analysis of cancer cells treated with potent isoindole-1,3-dione derivatives has revealed the induction of both apoptosis and necrosis.[6] For example, 2-(4-(2-bromoacetyl)phenyl)isoindoline-1,3-dione was found to induce both apoptotic and necrotic cell death in Raji lymphoma cells.[6] This suggests that these compounds can trigger multiple cell death pathways, contributing to their anticancer efficacy.

Experimental Protocol: Assessing Cytotoxicity using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[7][8] The assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[7] The amount of formazan produced is directly proportional to the number of viable cells.

Below is a detailed, step-by-step protocol for evaluating the cytotoxicity of N-substituted isoindole-1,3-diones using the MTT assay.

Materials:

  • N-substituted isoindole-1,3-dione compounds

  • Cancer cell line of interest (e.g., A549, HeLa)

  • Complete culture medium (e.g., DMEM with 10% FBS, 1% penicillin-streptomycin)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture the chosen cancer cell line to about 70-80% confluency.

    • Trypsinize the cells and perform a cell count.

    • Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[8]

  • Compound Treatment:

    • Prepare a stock solution of the N-substituted isoindole-1,3-dione compounds in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the compounds in culture medium to achieve the desired final concentrations.

    • After the 24-hour incubation, carefully remove the medium from the wells and replace it with 100 µL of medium containing the different concentrations of the test compounds. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a negative control (cells with medium only).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[2]

  • MTT Addition and Incubation:

    • Following the treatment period, add 10-50 µL of MTT solution (5 mg/mL) to each well.[8]

    • Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the soluble MTT into insoluble formazan crystals.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

    • Add 100-150 µL of a solubilization solvent (e.g., DMSO) to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete solubilization.

  • Absorbance Measurement and Data Analysis:

    • Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration to generate a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

The following diagram outlines the workflow for the MTT cytotoxicity assay.

MTT_Assay_Workflow Start Start: Seed Cells in 96-well Plate Incubate_24h Incubate for 24h Start->Incubate_24h Treat_Cells Treat Cells with N-Substituted Isoindole-1,3-diones Incubate_24h->Treat_Cells Incubate_Treatment Incubate for Desired Time (e.g., 24h, 48h, 72h) Treat_Cells->Incubate_Treatment Add_MTT Add MTT Solution Incubate_Treatment->Add_MTT Incubate_MTT Incubate for 2-4h Add_MTT->Incubate_MTT Solubilize Solubilize Formazan Crystals Incubate_MTT->Solubilize Measure_Absorbance Measure Absorbance at 570 nm Solubilize->Measure_Absorbance Analyze_Data Analyze Data and Determine IC50 Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow of the MTT assay for cytotoxicity assessment.

Conclusion

N-substituted isoindole-1,3-diones represent a promising class of compounds with tunable cytotoxic properties. The strategic modification of the N-substituent and the isoindole core allows for the optimization of anticancer activity. The MTT assay provides a robust and reliable method for the comparative evaluation of these derivatives, enabling the identification of lead candidates for further preclinical and clinical development. Future research should continue to explore the vast chemical space of N-substituted isoindole-1,3-diones to uncover novel agents with enhanced potency and selectivity against cancer cells.

References

The Isoindole Scaffold: A Comparative Guide to COX-1 vs. COX-2 Inhibitory Activity

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the isoindole core has emerged as a privileged scaffold, demonstrating remarkable versatility in targeting a spectrum of biological pathways. This guide offers an in-depth, technical comparison of isoindole derivatives, focusing on their inhibitory activity against the cyclooxygenase (COX) enzymes, COX-1 and COX-2. As key mediators of inflammation, the selective inhibition of these enzymes remains a cornerstone of anti-inflammatory drug design. Here, we will dissect the structure-activity relationships that govern the potency and selectivity of isoindole-based COX inhibitors, supported by experimental data and detailed methodologies for researchers in drug discovery and development.

The Critical Distinction: Understanding COX-1 and COX-2

The therapeutic efficacy and side-effect profile of non-steroidal anti-inflammatory drugs (NSAIDs) are intrinsically linked to their relative inhibition of two key cyclooxygenase (COX) isoforms: COX-1 and COX-2.

  • COX-1 , the constitutive isoform, is expressed in most tissues and plays a vital role in physiological homeostasis. It is responsible for producing prostaglandins that protect the gastrointestinal mucosa and regulate renal blood flow.

  • COX-2 , the inducible isoform, is typically absent in most tissues but is rapidly upregulated at sites of inflammation. The prostaglandins produced by COX-2 are primary mediators of pain, fever, and inflammation.

Therefore, the development of selective COX-2 inhibitors is a paramount goal in anti-inflammatory drug discovery, aiming to mitigate the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.

The COX Signaling Pathway: A Visual Overview

The following diagram illustrates the conversion of arachidonic acid to prostaglandins by COX-1 and COX-2, highlighting the point of inhibition by NSAIDs.

COX_Pathway cluster_cox1 COX-1 Pathway cluster_cox2 COX-2 Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) COX2 COX-2 (Inducible) PGG2 Prostaglandin G2 (PGG2) Arachidonic_Acid->PGG2 Cyclooxygenase Activity PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Peroxidase Activity Prostaglandins_Thromboxanes Prostaglandins & Thromboxanes PGH2->Prostaglandins_Thromboxanes Physiological_Functions Physiological Functions (e.g., GI protection, platelet aggregation) Prostaglandins_Thromboxanes->Physiological_Functions Inflammation_Pain Inflammation, Pain, Fever Prostaglandins_Thromboxanes->Inflammation_Pain NSAIDs Isoindole-based NSAIDs NSAIDs->COX1 Inhibition NSAIDs->COX2 Selective Inhibition

Caption: The COX signaling pathway, illustrating the roles of COX-1 and COX-2.

Comparative Analysis of Isoindole Derivatives as COX Inhibitors

A number of isoindole derivatives have been synthesized and evaluated for their COX inhibitory activity. The following table summarizes the in vitro data for selected compounds, highlighting their potency (IC50) and selectivity for COX-2 over COX-1.

Compound IDStructureCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI) (COX-1 IC50 / COX-2 IC50)Reference
Compound 32 1,3-bis(4-fluorophenyl)-4,5,6,7-tetrahydro-2H-isoindole>1000.025>4000
Compound 37 1,3-bis(4-fluorophenyl)-5,6-dihydro-4H-cyclopenta[c]pyrrol-2-yl-amine>1000.008>12500
Hybrid 11d Isoindoline-chalcone hybrid11.330.11103
Hybrid 10b Isoindoline-oxime hybrid15.670.15104.5
Hybrid 13 Isoindoline-pyrazole hybrid12.500.12104.2
Celecoxib (Reference Drug)15.00.09167
Diclofenac (Reference Drug)0.150.027.5

Note: The IC50 value is the concentration of the inhibitor required to reduce the enzyme activity by 50%. A higher selectivity index indicates greater selectivity for COX-2.

Structure-Activity Relationship (SAR) Insights

The data reveals key structural features of isoindole derivatives that contribute to their potent and selective COX-2 inhibition:

  • 1,3-Diaryl Substitution: The presence of two aryl groups at the 1 and 3 positions of the isoindole core is a common feature among potent inhibitors.

  • Fluorine Substitution: The addition of fluorine atoms to the phenyl rings, as seen in compounds 32 and 37, often enhances inhibitory potency.

  • Hybridization with Pharmacophores: Incorporating other known pharmacophores, such as chalcones, oximes, and pyrazoles, into the isoindole scaffold has proven to be an effective strategy for developing potent and selective COX-2 inhibitors.

  • Absence of a Sulfonyl Group: Notably, some potent isoindole-based COX-2 inhibitors, such as compounds 32 and 37, lack the sulfonyl group that is characteristic of many commercial coxibs. This demonstrates the versatility of the isoindole scaffold in achieving COX-2 selectivity through alternative molecular interactions.

Experimental Protocol: In Vitro Colorimetric COX Inhibition Assay

The following is a detailed, step-by-step protocol for determining the COX-1 and COX-2 inhibitory activity of test compounds using a colorimetric assay, based on commercially available kits.

I. Reagent Preparation
  • Assay Buffer (0.1 M Tris-HCl, pH 8.0): Prepare by diluting a 10X stock solution with HPLC-grade water.

  • Hemin Cofactor: Dilute the stock solution in the assay buffer.

  • COX-1 (ovine) and COX-2 (human recombinant) Enzymes: Dilute the enzymes in the assay buffer immediately before use and keep on ice.

  • Arachidonic Acid (Substrate): Prepare a stock solution in ethanol.

  • Colorimetric Substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD): Prepare according to the kit manufacturer's instructions.

  • Test Compounds: Dissolve in a suitable solvent (e.g., DMSO) to prepare a stock solution. Further dilute to the desired concentrations in the assay buffer.

II. Assay Procedure
  • Plate Setup: In a 96-well plate, add the following to the appropriate wells:

    • Blank: 160 µL of assay buffer and 10 µL of hemin.

    • 100% Initial Activity: 150 µL of assay buffer, 10 µL of hemin, and 10 µL of the respective enzyme (COX-1 or COX-2).

    • Inhibitor Wells: 140 µL of assay buffer, 10 µL of hemin, 10 µL of the respective enzyme, and 10 µL of the test compound at various concentrations.

  • Incubation: Incubate the plate for 5 minutes at 25°C.

  • Initiate the Reaction: Add 20 µL of the colorimetric substrate solution to all wells, followed immediately by 20 µL of the arachidonic acid solution.

  • Read Absorbance: Incubate the plate for exactly 2 minutes at 25°C and then read the absorbance at 590 nm using a microplate reader.

III. Data Analysis
  • Calculate Percent Inhibition:

    • % Inhibition = [ (Absorbance of 100% Initial Activity - Absorbance of Inhibitor Well) / Absorbance of 100% Initial Activity ] x 100

  • Determine IC50: Plot the percent inhibition against the logarithm of the inhibitor concentration and use a suitable software to calculate the IC50 value.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagent_Prep Reagent Preparation (Buffer, Enzymes, Substrates, Inhibitors) Plate_Setup Plate Setup in 96-well format (Blank, Control, Inhibitor wells) Reagent_Prep->Plate_Setup Incubation1 Incubate for 5 min at 25°C Plate_Setup->Incubation1 Reaction_Initiation Add Colorimetric Substrate and Arachidonic Acid Incubation1->Reaction_Initiation Incubation2 Incubate for 2 min at 25°C Reaction_Initiation->Incubation2 Absorbance_Reading Read Absorbance at 590 nm Incubation2->Absorbance_Reading Percent_Inhibition Calculate Percent Inhibition Absorbance_Reading->Percent_Inhibition IC50_Determination Determine IC50 from Dose-Response Curve Percent_Inhibition->IC50_Determination

Caption: A streamlined workflow for the in vitro colorimetric COX inhibition assay.

Conclusion

The isoindole scaffold represents a highly promising framework for the design of potent and selective COX-2 inhibitors. The diverse chemical space accessible through modifications of the isoindole core allows for the fine-tuning of inhibitory activity and selectivity. The experimental data presented in this guide, along with the detailed methodological insights, provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of isoindole derivatives as next-generation anti-inflammatory agents.

A Senior Application Scientist's Guide to Isoindole Synthesis: Benchmarking Novel Methods Against Established Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the isoindole scaffold is a recurring motif of significant interest, appearing in a range of pharmacologically active compounds and advanced materials. The inherent reactivity of the isoindole nucleus, however, presents a synthetic challenge, necessitating robust and efficient methodologies for its construction. This guide provides an in-depth technical comparison of established and novel isoindole synthesis methods, offering field-proven insights and experimental data to inform your synthetic strategy.

The Enduring Relevance of Isoindoles

The isoindole framework, a bicyclic aromatic heterocycle, is a privileged structure in medicinal chemistry. Its derivatives have demonstrated a wide spectrum of biological activities, from anticancer to anti-inflammatory properties. Furthermore, the unique electronic properties of isoindoles have led to their application in materials science, particularly in the development of organic electronics and fluorescent probes.[1][2] Given their importance, the development of efficient synthetic routes to access diverse isoindole structures remains a critical area of research.

Established Protocols for Isoindole Synthesis

Traditional methods for isoindole synthesis have been the bedrock for chemists for decades. These protocols, while sometimes demanding, are well-understood and have proven reliable for accessing a variety of isoindole derivatives.

The Retro-Diels-Alder Approach

One of the classic methods for preparing the parent isoindole involves a retro-Diels-Alder reaction. This approach relies on the thermal fragmentation of a stable precursor, typically 1,2,3,4-tetrahydro-1,4-epiminonaphthalene, to release the transient isoindole, which can be trapped or isolated under specific conditions.[3]

Causality of Experimental Choices: The choice of a high-temperature, low-pressure environment is critical for the success of this reaction. The high temperature provides the necessary activation energy to overcome the energy barrier of the retro-cycloaddition, while the reduced pressure facilitates the removal of the volatile byproduct (ethene) and the isoindole product from the reaction zone, preventing decomposition or side reactions.

Experimental Protocol: Synthesis of Isoindole via Flash Vacuum Pyrolysis

A detailed, step-by-step methodology for this process is as follows:

  • Apparatus Setup: A quartz pyrolysis tube is packed with an inert material (e.g., quartz wool) and placed in a tube furnace. The outlet of the pyrolysis tube is connected to a cold trap cooled with liquid nitrogen. The system is connected to a high-vacuum pump.

  • Precursor Preparation: The precursor, 1,2,3,4-tetrahydro-1,4-epiminonaphthalene, is synthesized according to established literature procedures.

  • Pyrolysis: The furnace is heated to the desired temperature (typically >600 °C). A sample of the precursor is slowly sublimed into the hot zone of the pyrolysis tube under high vacuum.

  • Product Collection: The pyrolysate, containing isoindole and ethene, passes into the cold trap where the isoindole condenses as a solid.

  • Isolation: After the pyrolysis is complete, the system is carefully brought back to atmospheric pressure with an inert gas. The cold trap is allowed to warm to room temperature, and the isoindole is collected.

Diagram of the Retro-Diels-Alder Workflow

Retro_Diels_Alder cluster_setup Apparatus Setup cluster_process Reaction Process Furnace Tube Furnace PyrolysisTube Quartz Pyrolysis Tube Pyrolysis Pyrolysis (>600 °C) ColdTrap Cold Trap (-196 °C) Condensation Condensation Vacuum High Vacuum Precursor 1,4-Epiminonaphthalene Precursor Sublimation Sublimation Precursor->Sublimation Heat & Vacuum Sublimation->PyrolysisTube Pyrolysis->ColdTrap Gaseous Products Isoindole Isoindole Product Condensation->Isoindole

Caption: Workflow for the synthesis of isoindole via retro-Diels-Alder reaction.

Synthesis from Phthalic Anhydride Derivatives

A versatile and widely used method for the synthesis of N-substituted isoindoline-1,3-diones (phthalimides) involves the condensation of phthalic anhydride with a primary amine.[4][5] These phthalimide derivatives can then be further elaborated to access a variety of isoindole structures.

Causality of Experimental Choices: The reaction is typically carried out in a high-boiling polar solvent, such as acetic acid or DMF, to facilitate the dissolution of the starting materials and to drive the reaction towards the formation of the imide by removal of the water byproduct. The choice of the amine directly determines the N-substituent of the final product, offering a high degree of modularity.

Experimental Protocol: Synthesis of N-Benzylisoindoline-1,3-dione

  • Reactant Mixture: In a round-bottom flask equipped with a reflux condenser, combine phthalic anhydride (1.0 eq) and benzylamine (1.0 eq) in glacial acetic acid.

  • Reaction: Heat the mixture to reflux and maintain for a specified period (typically 1-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The product often crystallizes out of the solution. Collect the solid by vacuum filtration.

  • Purification: Wash the collected solid with cold ethanol to remove any residual acetic acid and unreacted starting materials. If necessary, the product can be further purified by recrystallization.

Novel Approaches to Isoindole Synthesis

In recent years, the advent of transition-metal catalysis has revolutionized the synthesis of heterocyclic compounds, and isoindoles are no exception. These modern methods often offer milder reaction conditions, broader substrate scope, and higher efficiency compared to classical approaches.

Palladium-Catalyzed Carbonylative Cyclization

A powerful one-step method for the synthesis of isoindoline-1,3-diones involves the palladium-catalyzed carbonylative cyclization of o-halobenzoates and primary amines. This reaction efficiently constructs the isoindole core in a single transformation.

Causality of Experimental Choices: The palladium catalyst, typically Pd(OAc)₂, in conjunction with a phosphine ligand like dppp, is crucial for the catalytic cycle. The ligand stabilizes the palladium species and modulates its reactivity. A base, such as Cs₂CO₃, is required to neutralize the acid generated during the reaction and to facilitate the final cyclization step. Carbon monoxide serves as the carbonyl source for the formation of the two ketone functionalities in the product.

Experimental Protocol: Palladium-Catalyzed Synthesis of 2-Benzylisoindoline-1,3-dione

  • Reaction Setup: To a flame-dried Schlenk flask, add methyl 2-iodobenzoate (1.0 eq), benzylamine (1.2 eq), Pd(OAc)₂ (5 mol%), dppp (10 mol%), and Cs₂CO₃ (2.0 eq).

  • Solvent and Atmosphere: Add anhydrous toluene as the solvent. Seal the flask and flush with carbon monoxide (CO) gas. Maintain a positive pressure of CO using a balloon.

  • Reaction: Stir the reaction mixture at 95 °C for 24 hours.

  • Workup and Purification: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite. Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel.

Rhodium-Catalyzed Intramolecular Condensation

Rhodium catalysis has also emerged as a powerful tool for isoindole synthesis. One notable example is the intramolecular condensation of benzyl azides with α-aryldiazoesters, which provides isoindoles in very good yields.[6]

Causality of Experimental Choices: The rhodium catalyst, often a rhodium(II) carboxylate dimer, efficiently generates a rhodium carbenoid from the diazo compound. The azide then acts as an internal nucleophile, attacking the carbenoid to initiate the cyclization cascade, which involves the extrusion of dinitrogen gas and tautomerization to the aromatic isoindole.

Diagram of a General Transition-Metal Catalyzed Workflow

TM_Catalysis cluster_reagents Reagents cluster_process Reaction Process StartingMaterials Starting Materials (e.g., o-halobenzoate, amine) ReactionVessel Reaction Vessel (Inert Atmosphere) StartingMaterials->ReactionVessel Catalyst Transition Metal Catalyst (e.g., Pd(OAc)₂, Rh₂(OAc)₄) Catalyst->ReactionVessel Ligand Ligand (e.g., dppp) Ligand->ReactionVessel Base Base (e.g., Cs₂CO₃) Base->ReactionVessel Heating Heating ReactionVessel->Heating Workup Workup & Purification Heating->Workup Product Isoindole Product Workup->Product

Caption: General workflow for transition-metal-catalyzed isoindole synthesis.

Benchmarking the Methodologies: A Comparative Analysis

To provide a clear and objective comparison, the performance of these methods is summarized below. The data is compiled from various literature sources and represents typical yields and conditions for the synthesis of related isoindole derivatives.

MethodKey FeaturesTypical Yield (%)Reaction Time (h)Temperature (°C)Substrate Scope
Retro-Diels-Alder Access to parent isoindoleHigh (for simple systems)Variable (flow system)>600Limited to volatile precursors
From Phthalic Anhydride Versatile for N-substitution70-951-4100-140Broad for primary amines
Pd-Catalyzed Carbonylative Cyclization One-pot, good functional group tolerance60-902495Broad for o-halobenzoates and amines
Rh-Catalyzed Intramolecular Condensation Mild conditions, high efficiency75-952-1225-80Good for specific azide/diazo precursors

Conclusion and Future Outlook

The synthesis of isoindoles continues to be an active area of research, driven by the importance of this heterocyclic motif. While established methods like the retro-Diels-Alder approach and synthesis from phthalic anhydride remain valuable tools, modern transition-metal-catalyzed reactions offer significant advantages in terms of efficiency, mildness, and functional group tolerance.

The choice of synthetic method will ultimately depend on the specific target molecule, the availability of starting materials, and the desired scale of the reaction. For the synthesis of the parent isoindole, the retro-Diels-Alder approach is often employed. For accessing a library of N-substituted isoindoline-1,3-diones, the condensation of phthalic anhydride with primary amines is a robust and high-yielding method. For more complex isoindole derivatives, particularly those with sensitive functional groups, the palladium- and rhodium-catalyzed methods provide powerful and elegant solutions.

As the field of catalysis continues to evolve, we can anticipate the development of even more efficient and selective methods for isoindole synthesis, further empowering chemists in their pursuit of novel therapeutics and functional materials.

References

A Researcher's Guide to Evaluating Off-Target Receptor Interactions of Octahydro-1H-isoindole Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and evaluate the cross-reactivity profile of Octahydro-1H-isoindole hydrochloride. While this compound is recognized as a valuable intermediate in the synthesis of bioactive molecules, a thorough characterization of its own potential interactions with various receptors is crucial for predicting the safety and specificity of its derivatives.[1][2] This document outlines the rationale behind cross-reactivity studies, details the experimental methodologies to conduct them, and presents an illustrative analysis of hypothetical data.

The Imperative of Receptor Cross-Reactivity Screening

In the realm of drug discovery, the principle of "one compound, one target" is more of an ideal than a reality. Off-target interactions, where a compound binds to receptors other than its intended therapeutic target, are a common phenomenon that can lead to unforeseen side effects or even beneficial polypharmacology.[3][4] For a scaffold like Octahydro-1H-isoindole, which serves as a building block for drugs targeting enzymes or receptors, understanding its inherent receptor binding profile is a critical step in early-stage development.[1] Derivatives of the related isoindoline core have demonstrated a range of biological activities, including inhibition of acetylcholinesterase and butyrylcholinesterase, underscoring the potential for this chemical family to interact with multiple biological targets.[5][6]

A systematic evaluation of cross-reactivity, often termed receptorome screening, provides a panoramic view of a compound's pharmacological activity across a wide array of biologically relevant targets.[7][8] This proactive approach enables researchers to identify potential liabilities early in the drug development pipeline, thereby saving considerable time and resources.[3]

Methodologies for Assessing Receptor Cross-Reactivity

A robust assessment of off-target binding relies on a combination of binding and functional assays. These assays provide complementary information on both the affinity of a compound for a receptor and its functional consequence upon binding.

Radioligand Binding Assays: The Gold Standard for Affinity Determination

Radioligand binding assays are a cornerstone for quantifying the affinity of a test compound for a specific receptor.[9] These assays are highly sensitive and reproducible, making them ideal for initial screening.[9][10] The most common format is the competitive binding assay.

Principle of Competitive Binding Assays

In a competitive binding assay, a radiolabeled ligand with known high affinity and specificity for the target receptor is incubated with a preparation of the receptor (e.g., cell membranes expressing the receptor) in the presence of varying concentrations of the unlabeled test compound (this compound). The test compound will compete with the radioligand for binding to the receptor. By measuring the amount of radioactivity bound to the receptor at each concentration of the test compound, a competition curve can be generated. From this curve, the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) can be determined. The IC50 is then used to calculate the inhibition constant (Ki), which reflects the affinity of the test compound for the receptor.

CompetitiveBindingAssay cluster_0 Experimental Setup cluster_1 Assay Workflow cluster_2 Data Analysis Receptor Preparation Receptor Preparation Incubation Incubation Receptor Preparation->Incubation Radioligand Radioligand Radioligand->Incubation Test Compound Test Compound Test Compound->Incubation Separation Separation of Bound and Free Ligand Incubation->Separation Equilibrium Quantification Quantification of Bound Radioactivity Separation->Quantification Competition Curve Competition Curve Quantification->Competition Curve IC50 Determination IC50 Determination Competition Curve->IC50 Determination Ki Calculation Ki Calculation IC50 Determination->Ki Calculation

Figure 1: Workflow of a competitive radioligand binding assay.

Step-by-Step Protocol for a Competitive Radioligand Binding Assay:

  • Receptor Preparation: Prepare cell membranes from a cell line recombinantly expressing the target receptor or from tissues known to have high receptor density.[11] The protein concentration of the membrane preparation should be optimized for each assay.[12]

  • Assay Buffer Preparation: Use a buffer system appropriate for the receptor being studied. The buffer composition can influence ligand binding.

  • Incubation: In a multi-well plate, combine the receptor preparation, a fixed concentration of the radioligand (typically at or below its Kd value), and a range of concentrations of this compound.[9] Include control wells for total binding (no competitor) and non-specific binding (excess of a known unlabeled ligand).

  • Equilibration: Incubate the plate for a sufficient time at a specific temperature to allow the binding reaction to reach equilibrium.[12]

  • Separation: Rapidly separate the receptor-bound radioligand from the free radioligand. This is commonly achieved by filtration through glass fiber filters, where the membranes are trapped on the filter.[9]

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a sigmoidal competition curve. Fit the data using non-linear regression to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

Functional Assays: Elucidating the Consequence of Binding

While binding assays reveal affinity, they do not indicate whether the compound acts as an agonist, antagonist, or inverse agonist. Functional assays are therefore essential to characterize the biological activity of the compound at the identified off-target receptors.[13]

Common Functional Assay Formats:

  • Second Messenger Assays: For G-protein coupled receptors (GPCRs), changes in the levels of intracellular second messengers like cyclic AMP (cAMP) or inositol phosphates (IPs), or changes in intracellular calcium concentration, can be measured.[13]

  • Reporter Gene Assays: These assays utilize a reporter gene (e.g., luciferase or β-galactosidase) under the control of a response element that is activated by a specific signaling pathway.

  • GTPγS Binding Assays: This assay measures the activation of G-proteins by quantifying the binding of a non-hydrolyzable GTP analog, [35S]GTPγS, to Gα subunits upon receptor activation by an agonist.[11]

GPCRSignalingPathway cluster_Gs Gs Pathway cluster_Gq Gq Pathway Gs_Agonist Agonist Gs_Receptor Gs-Coupled Receptor Gs_Agonist->Gs_Receptor Gs_G_Protein Gs Protein Gs_Receptor->Gs_G_Protein activates Gs_AC Adenylyl Cyclase Gs_G_Protein->Gs_AC activates Gs_cAMP cAMP Gs_AC->Gs_cAMP produces Gs_PKA PKA Gs_cAMP->Gs_PKA activates Gs_Response Cellular Response Gs_PKA->Gs_Response Gq_Agonist Agonist Gq_Receptor Gq-Coupled Receptor Gq_Agonist->Gq_Receptor Gq_G_Protein Gq Protein Gq_Receptor->Gq_G_Protein activates Gq_PLC Phospholipase C Gq_G_Protein->Gq_PLC activates Gq_PIP2 PIP2 Gq_PLC->Gq_PIP2 cleaves Gq_IP3 IP3 Gq_PIP2->Gq_IP3 Gq_DAG DAG Gq_PIP2->Gq_DAG Gq_Ca Ca2+ Release Gq_IP3->Gq_Ca Gq_PKC PKC Gq_DAG->Gq_PKC activates Gq_Response Cellular Response Gq_Ca->Gq_Response Gq_PKC->Gq_Response

Figure 2: Simplified Gs and Gq signaling pathways often assessed in functional assays.

Illustrative Cross-Reactivity Profile of this compound

To demonstrate the application of these methodologies, we present a hypothetical cross-reactivity screening of this compound against a panel of 20 common central nervous system (CNS) receptors. The following data is for illustrative purposes only and is intended to guide researchers in the interpretation of their own experimental results.

Table 1: Hypothetical Binding Affinities (Ki) of this compound at Various CNS Receptors

Receptor FamilyReceptor SubtypeRadioligandKi (nM)% Inhibition at 1 µM
Adrenergic α1A[3H]-Prazosin>10,000<10
α2A[3H]-Rauwolscine85054
β1[3H]-CGP 12177>10,000<5
β2[3H]-Dihydroalprenolol>10,000<5
Dopaminergic D1[3H]-SCH 23390>10,000<10
D2[3H]-Spiperone1,20045
D3[3H]-Spiperone>10,000<15
Serotonergic 5-HT1A[3H]-8-OH-DPAT75057
5-HT2A[3H]-Ketanserin98051
5-HT2C[3H]-Mesulergine>10,000<20
5-HT3[3H]-GR 65630>10,000<10
Muscarinic M1[3H]-Pirenzepine45069
M2[3H]-AF-DX 3842,50029
M3[3H]-4-DAMP>10,000<15
Histaminergic H1[3H]-Pyrilamine32076
H2[3H]-Tiotidine>10,000<5
GABAergic GABAA[3H]-Muscimol>10,000<10
Glutamatergic NMDA[3H]-MK-801>10,000<5
Opioid Mu[3H]-DAMGO>10,000<10
Tachykinin NK1 (Substance P)[3H]-Substance P9591

Note: The Ki values and percent inhibition are hypothetical and for illustrative purposes.

Interpretation of Hypothetical Data

In this illustrative dataset, this compound demonstrates notable affinity for the NK1 (Substance P) receptor, with a Ki of 95 nM. This aligns with literature suggesting that Octahydroisoindole can act as a substance P antagonist.[14][15] Significant binding is also observed at the Histamine H1 receptor (Ki = 320 nM) and the Muscarinic M1 receptor (Ki = 450 nM). Moderate affinities are seen for the α2A adrenergic, 5-HT1A, and 5-HT2A serotonergic receptors.

Based on these hypothetical binding data, further investigation using functional assays would be warranted for the NK1, H1, and M1 receptors to determine the nature of the interaction (agonist, antagonist, etc.). The moderate affinities at other receptors may be less of a concern, but should be considered in the context of the intended therapeutic dose of any derivative compounds.

Conclusion

A thorough evaluation of the cross-reactivity profile of a chemical intermediate like this compound is a fundamental aspect of modern drug development. By employing a combination of radioligand binding and functional assays, researchers can build a comprehensive understanding of a compound's off-target interactions. This knowledge is invaluable for guiding the design of more selective and safer drug candidates, ultimately increasing the probability of success in the long and arduous journey of bringing a new therapeutic to the clinic. The methodologies and illustrative data presented in this guide provide a robust framework for conducting and interpreting such critical studies.

References

Safety Operating Guide

Mastering the Safe Handling of Octahydro-1H-isoindole Hydrochloride: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the fast-paced environment of drug discovery and development, a deep and practical understanding of chemical safety is not just a regulatory requirement, but a cornerstone of scientific excellence. This guide provides essential, immediate safety and logistical information for handling Octahydro-1H-isoindole hydrochloride. By moving beyond a simple checklist and delving into the rationale behind these safety protocols, we aim to empower you with the knowledge to foster a culture of safety and responsibility in your laboratory.

Hazard Identification and Risk Assessment: Understanding the "Why"

This compound is a heterocyclic amine derivative that requires careful handling due to its potential health hazards. A thorough risk assessment is the first and most critical step before any procedure involving this compound.

Based on available safety data, this compound is classified with the following hazards:

  • Acute Oral Toxicity : Harmful if swallowed.

  • Skin Irritation : Causes skin irritation upon contact.

  • Eye Irritation : Causes serious eye irritation.

  • Acute Aquatic Toxicity : Very toxic to aquatic life.

These classifications are represented by the following Globally Harmonized System (GHS) pictograms:

PictogramHazard
alt text
GHS07: Harmful/Irritant [1]
alt text
GHS09: Hazardous to the Aquatic Environment [2]

Understanding these specific hazards informs every aspect of the handling protocol, from the selection of personal protective equipment to the design of the experimental setup and the final disposal of waste. The primary routes of exposure are ingestion, skin contact, and eye contact. Therefore, the core of our safety strategy is to create effective barriers to prevent these exposures.

Personal Protective Equipment (PPE): Your First Line of Defense

The use of appropriate Personal Protective Equipment (PPE) is non-negotiable when handling this compound. The following table outlines the minimum required PPE, along with the rationale for each.

Protection TypeRequired EquipmentStandard/SpecificationRationale
Eye/Face Protection Tightly fitting safety goggles with side-shields.Conforming to EN 166 (EU) or NIOSH (US).[3]Protects against splashes and airborne particles that can cause serious eye irritation.
Hand Protection Chemical-impermeable gloves (e.g., nitrile, neoprene).Must satisfy EU Directive 89/686/EEC and EN 374.[4]Prevents skin contact, which can lead to irritation. Gloves should be inspected for integrity before each use.
Skin and Body Protection Laboratory coat; impervious clothing if significant exposure is possible.Wear suitable protective clothing.[3][4]Protects skin and personal clothing from contamination.
Respiratory Protection Use a NIOSH-approved respirator if working outside a fume hood or if dust/aerosols may be generated.NIOSH (US) or EN 149 (EU).Minimizes the risk of inhaling fine particles of the compound.

It is imperative to not only wear the correct PPE but also to ensure it is in good condition and used correctly. For instance, gloves should be removed and disposed of properly immediately after handling the chemical, and hands should be washed thoroughly.

Operational Plan: Safe Handling and Storage

A well-defined operational plan is crucial for minimizing the risk of exposure and ensuring the integrity of your research.

Engineering Controls: Creating a Safe Environment
  • Ventilation: Always handle this compound in a well-ventilated area.[4]

  • Chemical Fume Hood: For all procedures that may generate dust or aerosols, a certified chemical fume hood is mandatory. This provides a physical barrier and active ventilation to protect the user.

Step-by-Step Handling Protocol
  • Preparation:

    • Designate a specific area for handling the compound.

    • Ensure all necessary PPE is readily available and in good condition.

    • Have a chemical spill kit accessible.

    • Avoid the formation of dust and aerosols.[4]

  • Handling:

    • Avoid all direct contact with the skin and eyes.[4]

    • Use tools (e.g., spatulas, forceps) made of non-sparking material.

    • Weigh the compound in a fume hood or a ventilated balance enclosure.

  • Storage:

    • Store in a tightly closed, properly labeled container.

    • Keep in a cool, dry, and well-ventilated place.

    • Store away from incompatible materials such as strong oxidizing agents.

The following diagram illustrates the essential workflow for safely handling this compound.

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Post-Handling prep_area Designate Handling Area inspect_ppe Inspect & Don PPE prep_area->inspect_ppe spill_kit Ensure Spill Kit is Ready inspect_ppe->spill_kit weigh Weigh Compound spill_kit->weigh dissolve Dissolve/Use in Reaction weigh->dissolve decontaminate Decontaminate Work Area dissolve->decontaminate dispose_waste Dispose of Waste decontaminate->dispose_waste remove_ppe Remove & Dispose of PPE dispose_waste->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands

Caption: Workflow for handling this compound.

Emergency Procedures: Being Prepared for the Unexpected

In the event of an accidental exposure or spill, a swift and correct response is critical.

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[4]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[4]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[4]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[4]

Disposal Plan: Environmental Responsibility

Proper disposal of this compound and any contaminated materials is essential to prevent environmental harm and ensure regulatory compliance.

  • Chemical Waste: This compound should be disposed of as hazardous waste. Arrange for disposal by a licensed professional waste disposal service.

  • Contaminated Materials: Any materials that have come into contact with the chemical, such as gloves, weighing paper, and disposable labware, must also be treated as hazardous waste and disposed of accordingly.

  • General Guidance:

    • Do not allow the chemical to enter drains or sewer systems.[4]

    • Follow all local, state, and federal regulations for hazardous waste disposal.

The following decision tree provides a simplified guide for waste segregation.

start Waste Generated is_contaminated Contaminated with Octahydro-1H-isoindole hydrochloride? start->is_contaminated hazardous_waste Dispose as Hazardous Waste is_contaminated->hazardous_waste Yes non_hazardous_waste Dispose as Non-Hazardous Waste is_contaminated->non_hazardous_waste No

Caption: Waste disposal decision tree.

By adhering to these detailed protocols, you are not only ensuring your personal safety but also contributing to a secure and responsible research environment. This commitment to safety is integral to the advancement of science.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.